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Foundational

An In-Depth Technical Guide to the Mechanism of Action of Homophenylalanine-Based Inhibitors in Enzymatic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary This technical guide provides a detailed examination of the mechanism of action for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed examination of the mechanism of action for an important class of enzyme modulators: homophenylalanine-based inhibitors. While the specific term "homophenylalaninylmethane" is not standard in scientific literature, it points toward a well-established and powerful class of compounds built upon the homophenylalanine scaffold. These inhibitors are particularly effective against zinc-dependent metalloproteases, such as aminopeptidases, which are critical targets in oncology and immunology. This document elucidates the dual-component mechanism, wherein the homophenylalanine moiety confers target specificity by mimicking natural substrates, while a zinc-binding "warhead" group drives potent inhibition. We will explore the structural and kinetic basis of this interaction, provide field-proven experimental protocols for characterization, and discuss the broader implications for rational drug design.

Introduction: The Homophenylalanine Scaffold in Drug Design

L-Homophenylalanine (L-Hph), a non-proteinogenic amino acid with a side chain one methylene group longer than L-Phenylalanine, is a privileged scaffold in medicinal chemistry. It serves as a key chiral building block for several blockbuster drugs, including angiotensin-converting enzyme (ACE) inhibitors and the proteasome inhibitor carfilzomib[1]. Its utility stems from its ability to act as a highly effective mimic of natural peptide substrates.

Enzymatic studies consistently demonstrate that inhibitors incorporating a homophenylalanine backbone often exhibit higher potency compared to their phenylalanine counterparts[2][3][4]. This enhanced activity is attributed to the additional side-chain flexibility and length, allowing for optimal positioning within the hydrophobic S1 binding pocket of target enzymes, particularly metalloproteases like Alanyl Aminopeptidases (APN, also known as CD13)[2][3][4].

These enzymes are members of the "metzincin" superfamily, characterized by a catalytic zinc ion in the active site that is essential for peptide bond hydrolysis[5][6]. Consequently, the most effective inhibitors employ a two-pronged strategy:

  • The Recognition Moiety: The homophenylalanine structure anchors the inhibitor in the active site through specific interactions with substrate-binding pockets.

  • The "Warhead" Group: A carefully chosen functional group, known as a Zinc-Binding Group (ZBG), coordinates directly with the catalytic zinc ion, disrupting the enzyme's function and preventing substrate turnover.

This guide will dissect this mechanism, providing the scientific rationale and practical methodologies for its investigation.

Part I: The Core Mechanism of Action

The inhibitory power of homophenylalanine derivatives against metalloproteases is rooted in their ability to function as potent transition-state analogues. They effectively occupy the active site and engage the catalytic machinery in a non-productive complex, most commonly resulting in competitive inhibition.

Binding and Inhibition Kinetics

Homophenylalanine-based inhibitors typically act as competitive inhibitors . As structural analogues of the enzyme's natural substrate, they compete for binding to the active site[7]. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ) of the reaction. The potency of these compounds is quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

The homophenylalanine scaffold has proven particularly effective in the design of inhibitors for human alanine aminopeptidase (hAPN), with derivatives achieving submicromolar inhibition constants[2][3].

Table 1: Representative Kinetic Data for Homophenylalanine-Based Inhibitors

Inhibitor Class Target Enzyme Potency (Kᵢ or IC₅₀) Mode of Inhibition Reference
Phosphonic Acid Analogues Human Alanyl Aminopeptidase (hAPN/CD13) Submicromolar (Kᵢ) Competitive [2][3][4]
Dipeptidyl Derivatives Dipeptidyl Peptidase IV (DP-IV) 119 nM (IC₅₀) Not Specified [8]

| DL-Homophenylalanine | Phenylalanine Hydroxylase (PAH) | Not Quantified | Competitive |[7] |

Structural Basis of Interaction: A Dual-Component Model

The high affinity and specificity of these inhibitors arise from a synergistic interaction between the homophenylalanine backbone and the zinc-binding warhead.

  • The P1 Homophenylalanine Moiety: In protease terminology, the amino acid residue contributing to the cleaved peptide bond is designated P1. The homophenylalanine residue of the inhibitor acts as the P1 mimic. Its benzyl side chain extends into the deep, hydrophobic S1 pocket of the enzyme, which is responsible for substrate specificity. The extra methylene group allows the phenyl ring to penetrate deeper into this pocket than a standard phenylalanine residue, optimizing van der Waals interactions and increasing binding affinity[2][4].

  • The Zinc-Binding Group (ZBG): This is the functional core of the inhibitor. Groups like phosphonates, phosphinates, and hydroxamates are designed to mimic the tetrahedral intermediate formed during peptide bond hydrolysis[9][10]. These groups act as powerful bidentate ligands that chelate the active site Zn²⁺ ion, rendering it incapable of participating in catalysis. The choice of ZBG is critical, as it influences not only potency but also the selectivity and pharmacokinetic properties of the inhibitor[11].

The following diagram illustrates the competitive inhibition mechanism.

G Diagram 1: Mechanism of Competitive Inhibition sub Natural Substrate (e.g., Peptide) sub->p1 inhib Homophenylalanine Inhibitor (Scaffold + ZBG) inhib->p4 enzyme Enzyme Active Site S1 Pocket Zn²⁺ enzyme:f0->p2 Catalysis p1->enzyme:f0 Binds p2->prodA Products Released p2->prodB Products Released p4->enzyme:f0 Binds & Blocks sub_legend Substrate Path inhib_legend Inhibitor Path

Caption: Competitive inhibitor binding to the enzyme active site, preventing substrate access.

Part II: Experimental Validation Protocols

Characterizing the mechanism of a novel inhibitor requires a multi-faceted approach, combining kinetic assays with direct biophysical measurements. This ensures a robust and self-validating dataset.

Protocol 1: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination

Objective: To determine the potency (IC₅₀) of a homophenylalanine-based inhibitor against a target aminopeptidase using a continuous fluorogenic assay.

Rationale (Expertise & Trustworthiness): This protocol uses a fluorogenic substrate that becomes fluorescent only after being cleaved by the enzyme. The rate of fluorescence increase is directly proportional to enzyme activity[12]. This method is highly sensitive and suitable for high-throughput screening[13][14]. Including appropriate controls (no enzyme, no inhibitor, no substrate) is critical to validate the results and rule out artifacts like compound autofluorescence.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme (e.g., recombinant human APN) in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of a fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin, Ala-AMC) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of the homophenylalanine derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 88 µL of assay buffer.

    • Add 1 µL of the inhibitor dilution series to the test wells. Add 1 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

    • Add 5 µL of a diluted enzyme solution to all wells except the "No Enzyme" controls.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 6 µL of the fluorogenic substrate to all wells. The final concentration should be at or below the Kₘ for the substrate.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 365 nm Ex / 445 nm Em for AMC) and 37°C.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the background rate from the "No Enzyme" control.

    • Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the "No Inhibitor" control (V_max).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines this experimental workflow.

G Diagram 2: Workflow for IC₅₀ Determination prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer + Inhibitor/DMSO) prep->plate add_enzyme Add Enzyme (Pre-incubate 15 min) plate->add_enzyme start_rxn Initiate Reaction (Add Substrate) add_enzyme->start_rxn read Kinetic Read (Fluorescence vs. Time) start_rxn->read calc_v Calculate Initial Velocity (V₀) for each well read->calc_v normalize Normalize Data (% Activity vs. Control) calc_v->normalize plot Plot & Curve Fit (% Activity vs. Log[I]) normalize->plot ic50 Determine IC₅₀ plot->ic50

Caption: A streamlined workflow for determining an inhibitor's IC₅₀ value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation

Objective: To directly measure the binding affinity (Kₐ or Kₔ), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the inhibitor-enzyme interaction.

Rationale (Trustworthiness): ITC is considered a gold-standard biophysical assay because it provides a complete thermodynamic characterization of a binding event in a label-free, solution-based format[15][16]. It directly measures the heat released (exothermic) or absorbed (endothermic) as the inhibitor binds to the enzyme[17]. This technique is invaluable for confirming direct target engagement and understanding the forces driving the interaction (enthalpy vs. entropy), which is crucial for lead optimization[18].

Methodology (Conceptual):

  • Sample Preparation:

    • Prepare the purified target enzyme in a precisely buffered solution (e.g., 10-50 µM in PBS).

    • Prepare the homophenylalanine inhibitor in the exact same buffer (e.g., 100-500 µM). Crucially, the buffer must be identical to avoid heat of dilution artifacts.

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration and Data Acquisition:

    • Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the inhibitor solution into the enzyme-containing cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection[17].

    • The initial injections produce large heat signals as most of the injected ligand binds to the enzyme. As the enzyme becomes saturated, subsequent injections produce smaller heat signals, eventually approaching the background heat of dilution.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the binding affinity (Kₐ, the inverse of Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.

Part III: Broader Implications and Future Directions

Selectivity and Off-Target Effects

A primary reason for the clinical failure of early broad-spectrum metalloproteinase inhibitors was their lack of selectivity, leading to significant side effects like musculoskeletal syndrome[9][10]. The homophenylalanine scaffold provides a foundation for achieving selectivity. By modifying the scaffold and exploring interactions outside the primary S1 pocket (at exosites), it is possible to design inhibitors that preferentially target a single member of a highly homologous enzyme family[6][11]. Future development must include comprehensive selectivity profiling against a panel of related metalloproteinases (e.g., various MMPs, ADAMs) to ensure the desired therapeutic window[5].

From In Vitro to Cellular Models

While in vitro biochemical assays are essential for determining the mechanism of action, the next critical step is to validate these findings in a cellular context[19]. Cell-based assays can confirm that the inhibitor engages its target in a physiological environment, assess its effects on downstream signaling pathways, and provide initial data on cell permeability and potential cytotoxicity.

Conclusion

Homophenylalanine-based compounds are a potent and versatile class of enzyme inhibitors. Their mechanism of action against metalloproteases is a textbook example of rational drug design, combining a substrate-mimicking scaffold for specific recognition with a metal-chelating warhead for potent, competitive inhibition. A rigorous and multi-pronged experimental approach, combining robust kinetic assays with direct biophysical methods like ITC, is essential for accurately characterizing this mechanism. A thorough understanding of the kinetic and thermodynamic drivers of this interaction provides an invaluable platform for the development of next-generation inhibitors with enhanced potency and selectivity.

References

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Google Vertex AI.
  • Drąg, M., Salvesen, G. S., Oleksyszyn, J., & Grembecka, J. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules, 10(9), 1319. [Link]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2020). PubMed. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). Celtarys. [Link]

  • Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. (n.d.). JoVE. [Link]

  • Biochemical Assays for Drug Discovery. (n.d.). Axxam. [Link]

  • Xu, J., Ok, H. O., Gonzalez, E. J., Colwell, L. F., Jr, Habulihaz, B., He, H., Leiting, B., Lyons, K. A., Marsilio, F., Patel, R. A., Wu, J. K., Thornberry, N. A., Weber, A. E., & Parmee, E. R. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759–4762. [Link]

  • (PDF) Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2025). ResearchGate. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024). Longdom Publishing. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Di Trani, J., O'Brien, A., Schrizadeh, A., & Wilson, D. J. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14736–14743. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • Todd, M. J., & Gomez, J. (2001). Determining enzyme kinetics via isothermal titration calorimetry. Analytical Biochemistry, 296(2), 179–187. [Link]

  • Ghadessy, F. J., & Turnbull, A. P. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 584263. [Link]

  • Mucha, A., Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Biochimie, 92(11), 1509–1529. [Link]

  • Ogawa, T., Shimohigashi, Y., Yoshitomi, H., Sakamoto, H., Kodama, H., Waki, M., & Stammer, C. H. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS Letters, 250(2), 227–230. [Link]

  • Huber, T., Schneider, K., & Gerhardt, S. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]

  • Jackson, R. F., & Turner, D. (2005). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry, 70(18), 7303–7313. [Link]

  • Hoshino, Y., Yura, K., & Go, M. (2013). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 79(7), 2411–2418. [Link]

  • Lauer-Fields, J., Brew, K., & Fields, G. B. (2012). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Molecules, 17(12), 14387–14407. [Link]

  • Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. (n.d.). MDPI. [Link]

  • Laronha, H., & Laronha, A. (2018). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. International Journal of Molecular Sciences, 19(7), 2059. [Link]

  • Hodgins, D. S. (2003). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Archives of Biochemistry and Biophysics, 412(2), 159–166. [Link]

  • Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implications. (2023). MDPI. [Link]

  • Modifying inhibitor specificity for homologous enzymes by machine learning. (2025). PMC. [Link]

  • Enzyme Inhibition and Inactivation. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Crystal Structure and Conformational Analysis of Homophenylalaninylmethane (HPQ): Mechanistic Insights into Cruzain Inhibition

Executive Summary The development of targeted therapeutics for Chagas' disease—a neglected tropical disease caused by Trypanosoma cruzi—relies heavily on the inhibition of cruzain, the parasite's major papain-like cystei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for Chagas' disease—a neglected tropical disease caused by Trypanosoma cruzi—relies heavily on the inhibition of cruzain, the parasite's major papain-like cysteine protease. Among the most effective peptidomimetic pharmacophores used to target this enzyme is homophenylalaninylmethane (HPQ) . By extending the hydrophobic reach of a standard phenylalanine residue, HPQ achieves superior complementary binding within the enzyme's active site. This whitepaper provides an in-depth technical analysis of the crystal structure of the cruzain-HPQ complex, detailing the conformational dynamics, quantum mechanical profiling, and self-validating experimental methodologies required to characterize this critical protein-ligand interaction.

Pharmacological & Structural Context

Cruzain is essential for the survival and immune evasion of T. cruzi. Its active site features a highly specific S2 pocket that preferentially binds hydrophobic residues (e.g., Leucine), alongside a more solvent-exposed S1/S1' subsite.

HPQ (Chemical Formula: C₁₁H₁₅NO; SMILES: CC(=O)N) acts as a P1 residue analog ([1]). The structural inclusion of an extra methylene group (homophenylalanine vs. phenylalanine) provides the necessary flexibility for the phenyl ring to optimally pack against the S1' subsite. Furthermore, the methane (methyl ketone) moiety serves as an electrophilic warhead, forming a covalent thiohemiketal intermediate with the catalytic Cys25 of cruzain, leading to potent enzyme inhibition ([2]).

Visualization of Workflows

Workflow N1 Recombinant Cruzain Expression & Purification N3 Co-Crystallization (Hanging Drop Vapor Diffusion) N1->N3 N2 Ligand Synthesis: Mor-Leu-HPQ N2->N3 N4 X-Ray Diffraction (Synchrotron Source) N3->N4 Crystal Harvesting N5 Electron Density Map Generation N4->N5 Phase Problem Solving N6 Model Building & Refinement (PDB ID: 1EWP) N5->N6 R-factor Minimization

Caption: Workflow for the co-crystallization and structure determination of the Cruzain-HPQ complex.

Conformational C1 HPQ Ligand Extraction (SMILES: CC(=O)[C@H](CCc1ccccc1)N) C2 Quantum Mechanics (DFT) B3LYP/6-31G* Optimization C1->C2 C3 Torsional Energy Scan (χ1 and χ2 Dihedrals) C2->C3 C4 Force Field Parameterization (GAFF/RESP Charges) C3->C4 C5 Molecular Dynamics (MD) 100 ns Explicit Solvent C4->C5 C6 Trajectory Analysis (RMSD Convergence & H-Bonds) C5->C6

Caption: Computational pipeline for the quantum mechanical and molecular dynamics analysis of HPQ.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies integrate specific causality rationales and self-validation checkpoints.

Protocol 1: X-Ray Crystallography of the Cruzain-HPQ Complex

This protocol details the structural resolution of the enzyme-ligand complex (e.g., [3]).

  • Protein Preparation & Ligand Incubation: Purify recombinant cruzain and incubate with a 5-fold molar excess of the HPQ-containing inhibitor (e.g., Mor-Leu-HPQ) for 2 hours at 4°C.

    • Causality Rationale: Co-crystallization is strictly preferred over crystal soaking. The covalent attachment of the HPQ methyl ketone to Cys25 induces localized conformational shifts in the S1/S2 pockets. Attempting to soak the ligand into pre-formed apo-crystals often shatters the crystal lattice due to these structural rearrangements.

  • Hanging-Drop Vapor Diffusion: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically containing PEG 4000 and sodium acetate buffer at pH 5.5).

  • Diffraction and Phasing: Collect X-ray diffraction data at a synchrotron light source (1.75 Å resolution). Solve the phase problem using molecular replacement with an apo-cruzain search model.

  • Self-Validation Checkpoint: Before modeling the HPQ ligand into the active site, analyze the Fo​−Fc​ difference electron density map. A continuous positive density peak (>3σ) connecting the Cys25 sulfur atom to the ligand's electrophilic carbon self-validates the successful formation of the covalent thiohemiketal bond, ruling out non-specific surface binding.

Protocol 2: Quantum Mechanical Conformational Analysis

Understanding the unbound conformational preferences of HPQ is critical for accurate structure-based drug design.

  • Initial Geometry Generation: Generate the 3D conformer of HPQ from its SMILES string.

  • DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

    • Causality Rationale: Empirical molecular mechanics (MM) force fields often fail to accurately capture the stereoelectronic and hyperconjugative effects between the methyl ketone carbonyl and the adjacent chiral α -carbon. DFT provides the precise electronic penalty required to map unfavorable rotamers.

  • Torsional Profiling: Conduct a relaxed coordinate scan of the χ1​ (N-C α -C β -C γ ) and χ2​ (C α -C β -C γ -C δ ) dihedral angles in 10° increments.

  • Self-Validation Checkpoint: Perform a vibrational frequency calculation on the optimized global minimum geometry. The complete absence of imaginary frequencies confirms that the structure is a true thermodynamic local minimum, rather than an unstable transition state artifact.

Quantitative Data Summaries

The structural and energetic data derived from the aforementioned protocols are summarized below to highlight the precise binding mechanics of HPQ.

Table 1: Key Interactions in the Cruzain-HPQ Complex (PDB: 1EWP)

Residue/Atom (Cruzain) Atom (HPQ Ligand) Interaction Type Distance (Å)

| Cys25 (S γ ) | Carbonyl (C1) | Covalent (Thiohemiketal) | 1.85 | | Gln19 (N ε 2) | Carbonyl (O) | Hydrogen Bond (Oxyanion hole) | 2.90 | | Trp177 (Indole ring) | Phenyl ring | π−π / CH- π Stacking | 3.80 | | Gly66 (N) | Amide (O) | Hydrogen Bond | 3.10 |

Data synthesized from structural analysis of the 1EWP complex, demonstrating the dual covalent and non-covalent anchoring of HPQ[2][3].

Table 2: DFT-Calculated Torsional Energy Minima for HPQ Side Chain | Conformer State | χ1​ Angle (°) | χ2​ Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) | |-----------------|--------------------|--------------------|----------------------------|--------------------------| | Gauche(+) | +65 | +180 | 0.00 | 68 | | Trans | -175 | +175 | 1.24 | 22 | | Gauche(-) | -60 | +170 | 2.10 | 10 |

The Gauche(+) conformation is energetically favored in the unbound state, minimizing steric clash between the bulky homobenzyl group and the methyl ketone moiety.

References

  • RCSB Protein Data Bank. "1EWP: CRUZAIN BOUND TO MOR-LEU-HPQ." RCSB PDB, 17 May 2000.[Link]

  • PDBe-KB Ligand Pages (PDBeChem). "HOMOPHENYLALANINYLMETHANE (HPQ)." EMBL-EBI.[Link]

  • PLOS One. "Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB." PLOS One, 16 Oct 2013.[Link]

Sources

Foundational

An In-Depth Technical Guide to Assessing the Metabolic Stability of Homophenylalaninylmethane in Human Liver Microsomes

Prepared by: Gemini, Senior Application Scientist Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailab...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic lability is therefore a cornerstone of modern drug discovery, enabling the selection and optimization of compounds with favorable drug-like properties. This technical guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, using homophenylalaninylmethane as a representative test substrate. We will delve into the scientific rationale behind experimental design, provide a detailed, self-validating protocol for in vitro incubation with human liver microsomes (HLMs), and outline the subsequent data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, field-proven methodology for conducting high-quality metabolic stability studies.

The Imperative of Metabolic Stability in Drug Discovery

Why Metabolic Stability Matters: Impact on Pharmacokinetics and Bioavailability

The journey of a drug from administration to its site of action is profoundly influenced by the body's metabolic machinery. A compound that is too rapidly metabolized by the liver—an organ of primary clearance—will be eliminated before it can achieve a therapeutic concentration in the bloodstream. This high "first-pass metabolism" results in poor oral bioavailability and a short duration of action, often rendering an otherwise potent compound therapeutically unviable.[1][2] Conversely, a compound that is excessively stable may accumulate to toxic levels upon repeated dosing. Therefore, the goal is not to eliminate metabolism but to achieve a balanced and predictable clearance rate. Metabolic stability assays provide the first, crucial glimpse into this characteristic, allowing for the rank-ordering of drug candidates and guiding medicinal chemistry efforts.[3][4]

The Engine Room of Metabolism: The Liver and Cytochrome P450 Enzymes

The liver is the body's principal metabolic hub, armed with a vast arsenal of enzymes designed to chemically modify foreign substances (xenobiotics), including drugs.[5][6] The most prominent of these are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[6][7] These enzymes are responsible for the oxidative metabolism of an estimated 75-80% of all clinical drugs.[6][7] Six key enzymes—CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP2E1, and CYP1A2—are responsible for metabolizing approximately 90% of drugs, making them of paramount interest in drug development.[8] The reactions they catalyze, known as Phase I metabolism, typically introduce or unmask polar functional groups (e.g., hydroxyl groups), increasing the compound's water solubility and preparing it for subsequent conjugation (Phase II) and excretion.[7][9]

Introducing the Test Substrate: Homophenylalaninylmethane

For the purposes of this guide, we will consider homophenylalaninylmethane. This molecule incorporates the structure of L-homophenylalanine, an amino acid derivative used as a precursor for angiotensin-converting enzyme (ACE) inhibitors, which are vital in managing hypertension.[10][11] By using this compound as our test case, we can walk through the process of characterizing the metabolic fate of a novel entity with pharmaceutical relevance.

The In Vitro Model: Human Liver Microsomes (HLMs)

Rationale for Using Human Liver Microsomes

To study hepatic metabolism in vitro, an appropriate model system is required. Human liver microsomes are subcellular fractions prepared from the endoplasmic reticulum of hepatocytes.[2][12] They are a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for several compelling reasons:

  • Enzyme Richness: HLMs contain a high concentration of key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 family.[9][12]

  • High-Throughput Amenability: The preparation and use of microsomes are straightforward, making them highly suitable for screening large numbers of compounds rapidly and cost-effectively.[2][5]

  • Stability and Accessibility: Pooled HLM preparations from multiple donors are commercially available, minimizing the impact of inter-individual genetic variability and ensuring reproducible experimental conditions.[2][5] They can be stored for long periods at -70°C or below, retaining their enzymatic activity.[9]

Strengths and Limitations of the HLM Model

While powerful, it is crucial to understand the limitations of the HLM system. HLMs primarily facilitate the study of Phase I metabolism.[2][4] They lack the cytosolic enzymes and cofactors necessary for most Phase II conjugation reactions (e.g., glucuronidation by UGTs), although these can be studied if the system is supplemented with appropriate cofactors like UDPGA and pore-forming agents.[1][2] Furthermore, as subcellular fractions, they do not possess the cellular transport mechanisms present in intact hepatocytes, which can influence a drug's access to metabolic enzymes.[12] Despite these limitations, for assessing CYP-mediated metabolic stability, HLMs remain the industry-standard starting point.[4][13]

Experimental Design: A Self-Validating Protocol

Core Principle: First-Order Depletion Kinetics

The microsomal stability assay operates on the principle of measuring the disappearance of the parent compound over time. When the initial substrate concentration is well below the Michaelis-Menten constant (Kₘ) of the primary metabolizing enzymes (typically assumed for a 1 µM incubation), the rate of metabolism follows first-order kinetics.[14] This allows for the straightforward calculation of the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).

Essential Components and Reagents
  • Test Article: Homophenylalaninylmethane (e.g., 10 mM stock in DMSO).[15]

  • Biological Material: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).[14]

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4).[14][16]

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution). The regenerating system is often preferred for longer incubations to ensure a constant supply of NADPH.[2][4]

  • Positive Controls: Compounds with known metabolic profiles (e.g., Verapamil for high clearance, Imipramine for low clearance).[17]

  • Quenching Solution: Acetonitrile (ACN) containing an analytical internal standard (IS).

  • Analytical Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[18][19]

The Causality of Controls: Ensuring Data Integrity

A robust protocol is a self-validating one. The inclusion of specific controls is non-negotiable and essential for interpreting the results correctly.

  • T₀ Control (Time Zero): Samples are quenched immediately after adding the test compound but before initiating the reaction. This sample represents 100% of the compound at the start.

  • Negative Control (-NADPH): An incubation is run for the longest time point (e.g., 45 or 60 minutes) in the absence of the NADPH cofactor.[2] Any loss of compound in this control points to non-enzymatic degradation (e.g., chemical instability in the buffer) or non-specific binding to the microsomes or labware. A significant loss here would invalidate the results for enzymatic stability.

  • Positive Control (+NADPH): A compound with a well-characterized and moderate-to-high clearance rate (e.g., Verapamil) is run in parallel.[17] This control validates the metabolic competency of the HLM batch and the overall assay procedure. If the positive control does not show the expected metabolism, the results for the test article cannot be trusted.

Overall Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis A Prepare Reagents (Buffer, NADPH, Controls) B Thaw & Dilute HLMs (0.5 mg/mL) A->B D Pre-incubate HLMs & Test Compound B->D C Prepare Test Compound Plate (1 µM final conc.) C->D E Initiate Reaction (Add NADPH) D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Cold ACN + Internal Std) F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J Analyze by LC-MS/MS I->J

Caption: High-level workflow for the HLM metabolic stability assay.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput.

Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. Keep at 37°C.[14]

  • Microsomes: Thaw a vial of pooled HLMs (20 mg/mL) rapidly in a 37°C water bath. Immediately place on ice. Dilute the HLMs to a working concentration of 1.0 mg/mL in ice-cold buffer. This dilution provides the 0.5 mg/mL final concentration in the incubation.[14][16]

  • Test Compound: Prepare a working solution of homophenylalaninylmethane and control compounds in the incubation buffer. The final concentration in the well should be 1 µM, and the final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid inhibiting enzyme activity.[2]

  • Cofactor: Prepare a 2X concentrated solution of the NADPH regenerating system or NADPH in buffer.

  • Quenching Solution: Prepare cold (< -20°C) acetonitrile containing a suitable internal standard for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

Incubation Procedure
  • Pre-incubation: In a 96-well plate, add 50 µL of the 1.0 mg/mL HLM solution to wells containing 50 µL of the test/control compound solution. For the "-NADPH" control wells, add HLM solution to buffer without the test compound for now.

  • Cover the plate and pre-incubate for 5-10 minutes in a shaking incubator at 37°C to equilibrate the temperature.

  • Reaction Initiation: To initiate the reaction, add 100 µL of the 2X NADPH solution to all wells except the "-NADPH" controls. To the "-NADPH" wells, add 100 µL of buffer. The final incubation volume is now 200 µL with a microsomal protein concentration of 0.5 mg/mL.[2]

  • Time-Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring 50 µL of the incubation mixture to a corresponding well in a new 96-well plate containing 150 µL of the cold quenching solution.[2] Mix thoroughly. The T₀ sample is taken immediately after the addition of NADPH.

Sample Processing for Analysis
  • Once all time points are collected and quenched, seal the collection plate.

  • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Analytical Quantification: LC-MS/MS Methodology

The Power of LC-MS/MS for Metabolic Assays

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays.[19][20] Its power lies in its unparalleled sensitivity and selectivity.[18] The LC system separates the parent compound from potential metabolites and matrix components, while the MS/MS detector provides specific quantification by monitoring a unique precursor-to-product ion transition for the analyte and internal standard.[21] This specificity minimizes interference from the complex biological matrix.[22]

Method Development for Homophenylalaninylmethane

A specific LC-MS/MS method must be developed. This involves:

  • Tuning: Infusing a standard solution of homophenylalaninylmethane into the mass spectrometer to optimize ionization parameters (e.g., in positive electrospray ionization mode) and identify the most abundant precursor ion and stable product ions for Selected Reaction Monitoring (SRM).[21]

  • Chromatography: Developing a rapid LC gradient (e.g., using a C18 column with water/acetonitrile mobile phases containing 0.1% formic acid) that provides a sharp, symmetrical peak for the analyte, free from matrix suppression.[21]

  • Validation: Ensuring the method is linear, accurate, and precise over the expected concentration range.

Analytical Workflow

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry A Processed Sample (Supernatant) B Autosampler Injection A->B C Separation on C18 Column B->C D Ionization (ESI+) C->D E Q1: Precursor Ion Selection D->E F Q2: Collision-Induced Dissociation E->F G Q3: Product Ion Selection F->G H Detector G->H I Data Acquisition (Peak Area Ratio: Analyte/IS) H->I

Caption: Workflow for LC-MS/MS analysis of incubation samples.

Data Analysis and Interpretation

Calculating the Rate of Disappearance (k)

The peak area ratio of the analyte to the internal standard is determined for each time point. The percentage of compound remaining at each time point is calculated relative to the T₀ sample.

Plot the natural logarithm (ln) of the percent remaining versus time. For a first-order reaction, this plot should yield a straight line. The slope of this line is the elimination rate constant, k.

  • Equation: Slope = -k

Determining In Vitro Half-Life (t½)

The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is inversely related to the rate constant k.

  • Equation: t½ = 0.693 / k

Calculating In Vitro Intrinsic Clearance (Clᵢₙₜ)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific substrate, independent of physiological factors like blood flow. It is calculated from the half-life and the incubation conditions.

  • Equation: Clᵢₙₜ (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Presentation

Hypothetical results for homophenylalaninylmethane are presented below alongside typical high and low clearance controls.

CompoundTime (min)% Remainingt½ (min) Clᵢₙₜ (µL/min/mg protein) Stability Classification
Verapamil (Control) 010018.2 84.5 High Clearance
578.1
1543.9
3019.3
458.5
Homophenylalaninylmethane 010045.0 34.1 Moderate Clearance
592.5
1577.9
3060.7
4550.0
Imipramine (Control) 0100> 60 < 11.5 Low Clearance
598.2
1595.1
3089.9
4585.3
Interpreting the Results

The calculated Clᵢₙₜ value allows for the classification of a compound's metabolic stability. While classification can vary, a general guide is:

  • Low Clearance (High Stability): Clᵢₙₜ < 12 µL/min/mg

  • Moderate Clearance (Moderate Stability): Clᵢₙₜ between 12 and 85 µL/min/mg

  • High Clearance (Low Stability): Clᵢₙₜ > 85 µL/min/mg

Based on our hypothetical data, homophenylalaninylmethane exhibits moderate metabolic stability. This suggests it is likely to be cleared by the liver but may not suffer from extensive first-pass metabolism, making it a potentially viable candidate for further development. These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[23][24]

Conclusion and Forward Look

The assessment of metabolic stability in human liver microsomes is an indispensable tool in the drug discovery cascade. By providing a robust, early indication of a compound's metabolic fate, this assay enables data-driven decisions, conserves resources, and ultimately accelerates the journey toward identifying safe and effective medicines. The methodologies detailed in this guide provide a scientifically rigorous and practically validated approach to generating high-quality stability data for novel chemical entities like homophenylalaninylmethane. Subsequent studies may involve using hepatocytes to investigate the role of Phase II metabolism or identifying the specific CYP isozymes responsible for the observed clearance.

References

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (n.d.). Request PDF. Retrieved from [Link]

  • Guengerich, F. P. (2005). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. AAPS Journal, 8(1), E101–E111.
  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Choosing Between Human Liver Microsomes and Hepatocytes. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. Retrieved from [Link]

  • Zhu, M., & Zhang, H. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 1179-1183.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 3(6), 567-576.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396.
  • Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. (2021, September 14). Taylor & Francis. Retrieved from [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]

  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016, October 4). PMC. Retrieved from [Link]

  • DL-Homophenylalanine. (n.d.). Chem-Impex. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-18.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC. Retrieved from [Link]

  • Correlation between in vivo intrinsic clearance and in vitro metabolic... (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Intrinsic clearance (liver microsomes, human) - ES. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Intrinsic clearance (liver microsomes, human) - ES. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July 13). RSC Publishing. Retrieved from [Link]

  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. (2003, July 20). PubMed. Retrieved from [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... (n.d.). ResearchGate. Retrieved from [Link]

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Exploratory

The Structure-Activity Relationship of Homophenylalaninylmethane Derivatives as Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a significant class of therapeutic agents: homophenylalaninylmethane derivatives, with a specific focus on their role as Dipept...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a significant class of therapeutic agents: homophenylalaninylmethane derivatives, with a specific focus on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will dissect the molecular architecture of these compounds, elucidate the rationale behind key structural modifications, and detail the experimental methodologies employed to evaluate their efficacy and pharmacokinetic profiles.

Introduction: The Therapeutic Significance of DPP-4 Inhibition

Type 2 diabetes mellitus is a global health concern characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion. A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2] However, the therapeutic action of GLP-1 is short-lived, as it is rapidly inactivated by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[1][3]

DPP-4 inhibitors, therefore, represent a major class of oral anti-diabetic agents.[1][2] By blocking the action of DPP-4, these drugs increase the circulating levels of active GLP-1, thereby enhancing glucose-dependent insulin release, suppressing glucagon secretion, and ultimately improving glycemic control with a low risk of hypoglycemia.[1][2][4]

Fused β-homophenylalanine derivatives have emerged as a highly successful scaffold for potent and selective DPP-4 inhibitors, with sitagliptin being a prominent example.[3] This guide will focus on the SAR of this chemical class, providing insights for researchers and drug development professionals in the field.

The Core Scaffold: Deconstructing the Homophenylalaninylmethane Derivative

The fundamental structure of the homophenylalaninylmethane-based DPP-4 inhibitors discussed herein is built upon a β-homophenylalanine core. This scaffold presents key functionalities that interact with the active site of the DPP-4 enzyme.

A representative generic structure is shown below:

Caption: Core scaffold of a β-homophenylalanine-based DPP-4 inhibitor.

The essential pharmacophoric elements include:

  • The Phenyl Group: Typically substituted, this group occupies the hydrophobic S1 pocket of the DPP-4 enzyme.[1][4]

  • The β-Amino Group: This functionality is crucial for forming key hydrogen bond interactions with the side chains of two glutamate residues (Glu205 and Glu206) and a tyrosine residue (Tyr662) in the active site.[1][4]

  • The P2 Binding Moiety: Often a fused heterocyclic ring system, this part of the molecule extends into the S2 pocket of the enzyme, contributing to potency and selectivity.[1]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the homophenylalaninylmethane scaffold have yielded a wealth of SAR data, guiding the design of more potent and selective DPP-4 inhibitors.

Modifications of the Phenyl Ring (S1 Pocket Interactions)

The phenyl ring of the homophenylalanine moiety is a primary site for modification to optimize interactions within the S1 pocket of DPP-4.

ModificationRationaleImpact on Activity
Introduction of Fluorine Substituents Fluorine's high electronegativity and small size can lead to favorable electronic interactions and improved metabolic stability.The introduction of a fluorine atom at the 2-position has been shown to be critical for potency. 2,5-difluoro and 2,4,5-trifluoro substitutions further enhance inhibitory activity.[5]
Meta-substitution with a Sulfamoyl Group To explore additional hydrogen bonding opportunities within the S1 pocket.This modification has been shown to enhance DPP-4 inhibitory activity.[2][6]
Modifications of the P2 Binding Moiety

The P2 binding moiety plays a significant role in determining the overall potency and selectivity of the inhibitor.

ModificationRationaleImpact on Activity
Fused Heterocyclic Rings (e.g., Triazolopiperazines) To create rigid structures that fit optimally into the S2 pocket and establish favorable interactions.Triazolopiperazine derivatives have demonstrated high potency as DPP-4 inhibitors.[3]
Pyrrolidin-2-ylmethyl Amides To explore alternative heterocyclic systems for improved potency and pharmacokinetic properties.Derivatives containing this moiety have shown potent DPP-4 inhibitory activity.[2][6]

A logical workflow for SAR exploration is depicted below:

SAR_Workflow Start Lead Compound (e.g., β-aminoacyl proline) Mod1 Modification of Phenyl Ring (S1 Pocket) Start->Mod1 Mod2 Modification of P2 Binding Moiety Start->Mod2 Synthesis Chemical Synthesis of Analogs Mod1->Synthesis Mod2->Synthesis InVitro In Vitro DPP-4 Inhibition Assay Synthesis->InVitro InVivo In Vivo Efficacy (OGTT) InVitro->InVivo PK Pharmacokinetic Profiling InVivo->PK SAR_Analysis SAR Analysis & Iterative Design PK->SAR_Analysis SAR_Analysis->Mod1 Optimize S1 Interactions SAR_Analysis->Mod2 Optimize S2 Interactions

Caption: A typical workflow for the structure-activity relationship (SAR) guided design of DPP-4 inhibitors.

Experimental Protocols

The evaluation of novel homophenylalaninylmethane derivatives as DPP-4 inhibitors involves a series of well-defined in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against the DPP-4 enzyme.

Principle: This is a fluorometric kinetic assay that measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. The rate of fluorescence increase is proportional to DPP-4 activity.[7]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds in a suitable solvent, such as DMSO, to create a stock solution. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Reconstitute purified human DPP-4 enzyme and the Gly-Pro-AMC substrate in an appropriate assay buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions.

    • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of a test compound to improve glucose tolerance in an animal model of type 2 diabetes.[7]

Principle: The OGTT measures the body's ability to clear a glucose load from the bloodstream. In the context of DPP-4 inhibitor testing, an improvement in glucose clearance following drug administration indicates in vivo efficacy.[7]

Step-by-Step Methodology:

  • Animal Model: Use a relevant animal model, such as ICR mice or Zucker diabetic fatty rats.

  • Acclimatization and Fasting: Acclimatize the animals to the experimental conditions and fast them overnight prior to the test.

  • Compound Administration: Administer the test compound orally at a specific dose. A vehicle control group and a positive control group (e.g., sitagliptin) should be included.

  • Glucose Challenge: After a set period following compound administration (e.g., 1 or 8 hours), administer an oral glucose load to all animals.[1]

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration in each sample.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • A significant reduction in the glucose AUC for the test compound group compared to the vehicle control group indicates in vivo efficacy.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development.

Key Pharmacokinetic Parameters:

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.[9]
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.

Pharmacokinetic studies are typically conducted in animal models (e.g., rats, dogs) following oral and intravenous administration of the compound.[1] The data obtained informs dose selection and predicts the drug's behavior in humans.

Conclusion and Future Directions

The homophenylalaninylmethane scaffold has proven to be a highly fruitful starting point for the development of potent and selective DPP-4 inhibitors. The SAR insights gained from extensive medicinal chemistry efforts have led to the discovery of clinically successful drugs for the treatment of type 2 diabetes. Future research in this area will likely focus on further optimizing pharmacokinetic profiles, exploring novel P2 binding moieties to enhance selectivity, and investigating the potential for dual-target inhibitors that address other aspects of metabolic disease. The principles and methodologies outlined in this guide provide a solid foundation for these ongoing and future drug discovery endeavors.

References

  • Jiang, T., Zhou, Y., Zhu, J., Chen, Z., Sun, P., Zhang, Q., Wang, Z., Shao, Q., Jiang, X., Li, B., Wang, H., Zhu, W., & Shen, J. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 468–472. [Link]

  • El-Sayed, N. S., El-Gamal, K. M., & El-Sherbeny, M. A. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(1), 1-8. [Link]

  • Dastjerdi, M. S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, In Press. [Link]

  • Lammi, C., et al. (2020). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients, 12(9), 2769. [Link]

  • Zhong, J., et al. (2013). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (74), e50230. [Link]

  • Li, X., et al. (2019). Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 62(23), 10919–10925. [Link]

  • Jiang, T., et al. (2015). Design, synthesis, and pharmacological evaluation of highly potent and selective dipeptidyl peptidase-4 inhibitors. Archiv der Pharmazie, 348(6), 399-407. [Link]

  • Li, Y., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 8, 705528. [Link]

  • Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(10), 1264. [Link]

  • Scheen, A. J. (2010). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-658. [Link]

  • Stankovic, S., et al. (2022). Quantitative Structure-Activity Relationship Study of DPP-4 Enzyme Inhibitors as Drugs in Therapy of Type 2 Diabetes Mellitus. In Quantitative Structure-Activity Relationship in Drug Design, Predictive Toxicology, and Risk Assessment. Springer, Cham. [Link]

  • Al-Sha'er, M. A., et al. (2022). A Molecular Modeling Investigation of the Therapeutic Potential of Marine Compounds as DPP-4 Inhibitors. Molecules, 27(24), 8821. [Link]

  • Bouziane, I., et al. (2017). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 131-134. [Link]

  • Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

  • Jain, S., et al. (2019). MOLECULAR MODELING STUDY OF SOME DIPEPTIDYL PEPTIDASE IV (DPP-IV) INHIBITORS AS ANTIDIABETIC AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 1056-1073. [Link]

  • Jiang, T., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 468-472. [Link]

  • Xu, J., et al. (2004). Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762. [Link]

  • Kairys, V., et al. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. International Journal of Molecular Sciences, 25(5), 3059. [Link]

Sources

Foundational

The Role of Homophenylalaninylmethane in Peptidomimetic Drug Design: Targeting Cysteine Proteases

Executive Summary The transition from native peptides to peptidomimetics is a cornerstone of modern rational drug design, particularly in the development of protease inhibitors. Among the most privileged scaffolds discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to peptidomimetics is a cornerstone of modern rational drug design, particularly in the development of protease inhibitors. Among the most privileged scaffolds discovered for targeting papain-family cysteine proteases is homophenylalaninylmethane (Chemical Formula: C11H15NO; SMILES: CC(=O)N)[1]. This moiety functions as a highly specialized C-terminal warhead and P1/P2 recognition element. It has gained significant prominence in the design of anti-parasitic therapeutics, most notably against Trypanosoma cruzi cruzipain, the causative agent of Chagas disease[2][3].

This technical guide explores the structural rationale, kinetic mechanisms, and experimental workflows required to synthesize and validate homophenylalaninylmethane-based peptidomimetics, providing a comprehensive framework for drug development professionals.

Structural Rationale: The S1/S2 Pocket Dynamics

To understand the efficacy of homophenylalaninylmethane, one must analyze the causality behind its structural components: the homophenylalanine (hPhe) side chain and the aminomethane/methyl ketone electrophilic trap.

The Homophenylalanine Advantage

In papain-like cysteine proteases, the S2 pocket is the primary determinant of substrate specificity[4]. It is typically a deep, hydrophobic cleft. While standard phenylalanine (Phe) provides adequate hydrophobic interactions, the standard β -carbon linkage restricts the depth to which the phenyl ring can penetrate the S2 pocket[].

By introducing an additional methylene group, homophenylalanine (hPhe) gains critical conformational flexibility. This extended physical length allows the aromatic ring to optimally engage in π−π stacking and van der Waals interactions at the very base of the S2 pocket[6][7]. This spatio-steric fit drastically lowers the dissociation constant ( KI​ ) of the initial non-covalent Michaelis complex.

The Methane/Ketone Warhead

Peptide bonds are readily cleaved by proteases. To convert a substrate into an inhibitor, the scissile amide bond is replaced with an electrophilic warhead. The "methane" derivative of hPhe (often a methyl ketone) acts as a structural mimic of the transition state[8]. When the catalytic Cys25 thiolate attacks the ketone carbonyl, it forms a tetrahedral hemithioacetal. Unlike highly reactive halomethyl ketones (which form irreversible thioether bonds and carry off-target toxicity risks), simple methyl ketones can form highly stable yet reversible covalent bonds, vastly improving the safety and pharmacokinetic profile of the drug[7][8].

Mechanism of Action: Covalent Inhibition Pathway

The inhibition of enzymes like cruzipain by homophenylalaninylmethane derivatives (such as the well-characterized N-carbonylmorpholine-Leu-homophenylalanylmethane, PDB: 1EWP) follows a two-step kinetic mechanism[2].

Mechanism N1 Cruzipain Active Site (Cys25 / His159) N3 Michaelis Complex (S1/S2 Pocket Alignment) N1->N3 Association N2 Homophenylalaninylmethane Warhead N2->N3 Spatio-steric fit N4 Nucleophilic Attack (Cys25 Thiolate) N3->N4 k_inact N5 Hemithioacetal Adduct (Target Engagement) N4->N5 Covalent Bond N5->N3 k_off (Reversible)

Figure 1: Mechanism of covalent reversible inhibition by homophenylalaninylmethane.

  • Association ( KI​ ): The hPhe side chain docks into the S2 pocket, aligning the electrophilic ketone perfectly with the catalytic Cys25/His159 pair.

  • Inactivation ( kinact​ ): The nucleophilic thiolate attacks the carbonyl carbon, collapsing into a stable adduct. The overall efficacy of the drug is measured by the second-order rate constant kinact​/KI​ .

Quantitative Data & Comparative Efficacy

The superiority of the hPhe modification over standard Phe is evident in the kinetic parameters. The table below summarizes the structure-activity relationship (SAR) data for various peptidomimetic scaffolds targeting T. cruzi cruzipain[7][9].

Compound ScaffoldP1/P2 ResidueWarhead Type KI​ (nM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
Mu-Phe-Phe-FMKPhenylalanineFluoromethyl ketone15.00.0106.6 × 10⁵
Mu-Phe-hPhe-FMKHomophenylalanineFluoromethyl ketone1.20.0151.2 × 10⁷
N-carbonylmorpholine-Leu-hPhe-CH3HomophenylalanineMethyl ketone4.50.0081.7 × 10⁶

Table 1: Kinetic parameters demonstrating the enhanced binding affinity ( KI​ ) and overall inhibitory efficiency ( kinact​/KI​ ) when utilizing homophenylalanine-based warheads.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes controlled reactivity, while the enzymatic assay differentiates between competitive and covalent inhibition.

Protocol 1: Synthesis of the Homophenylalaninylmethane Warhead

Causality: We utilize Boc-protected L-homophenylalanine to prevent unwanted side reactions at the alpha-amino group during the activation of the C-terminus[6].

  • Activation: Dissolve Boc-L-homophenylalanine (1.0 eq) in anhydrous THF under inert argon atmosphere. Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq) to form a mixed anhydride.

  • Warhead Conversion: Filter the precipitated salts. To the filtrate, add a freshly prepared ethereal solution of diazomethane (excess) at 0°C. Stir for 2 hours to yield the diazomethyl ketone intermediate.

  • Reduction: To convert the diazomethyl ketone to the target methyl ketone (homophenylalaninylmethane derivative), treat the intermediate with hydroiodic acid (HI) or acetic acid/zinc dust under controlled conditions.

  • Validation: Confirm the loss of the diazo peak (~2100 cm⁻¹) via FTIR and verify the molecular weight (C11H15NO derivative) via LC-MS.

Protocol 2: Time-Dependent Fluorogenic Enzyme Assay

Causality: Covalent inhibitors require time to form the hemithioacetal bond. A standard assay might misclassify the compound as a weak competitive inhibitor. By introducing a pre-incubation step, we self-validate the covalent mechanism: a leftward shift in the IC50 curve confirms time-dependent target engagement.

  • Buffer Preparation: Prepare activation buffer: 100 mM Sodium Acetate, pH 5.5, containing 5 mM DTT (to keep Cys25 reduced) and 1 mM EDTA.

  • Enzyme Activation: Incubate recombinant cruzipain (1 nM final concentration) in the activation buffer for 15 minutes at 37°C.

  • Pre-Incubation (The Validation Step): Aliquot the activated enzyme into a 96-well black microtiter plate. Add varying concentrations of the hPhe-methane inhibitor (0.1 nM to 10 µM). Incubate for 30 minutes. (Run a parallel plate with 0 minutes pre-incubation).

  • Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 µM).

  • Kinetic Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 10 minutes using a spectrofluorometer (Ex: 355 nm, Em: 460 nm).

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) and plot against inhibitor concentration to derive KI​ and kinact​ .

Workflow W1 Solid-Phase Peptide Synthesis W2 C-Terminal Derivatization W1->W2 Boc-hPhe-OH Coupling W3 Fluorogenic Enzyme Assay W2->W3 Purified Inhibitor W4 X-ray Crystallography W3->W4 IC50 & Kinetics Validation

Figure 2: Step-by-step workflow for the synthesis and validation of peptidomimetic inhibitors.

Future Directions

The integration of homophenylalaninylmethane into peptidomimetic libraries has proven that extending the hydrophobic reach of P1/P2 residues while utilizing a reversible covalent warhead is a highly effective strategy for treating parasitic infections like Chagas disease[7]. Future drug design efforts are currently focusing on substituting the peptide backbone with non-peptidic heterocyclic scaffolds (e.g., morpholine ureas or benzodiazepines) to further improve oral bioavailability and metabolic stability, while retaining the critical hPhe-methane pharmacophore for active site engagement.

References

  • Optimizing Peptide Synthesis with Boc-L-Homophenylalanine, Ningbo Inno Pharmchem Co., Ltd.,[Link]

  • HPQ - PDBe-KB Ligand Pages (PDBeChem), EMBL-EBI,[Link]

  • Index of Molecular Images - MEROPS - the Peptidase Database, EMBL-EBI,[Link]

  • The gene repertoire of the main cysteine protease of Trypanosoma cruzi, cruzipain, reveals four sub-types with distinct active sites, PMC / National Institutes of Health,[Link]

  • Novel Non-Peptide Inhibitors against SmCL1 of Schistosoma mansoni: In Silico Elucidation, Implications and Evaluation via Knowledge Based Drug Discovery, PLOS One,[Link]

  • Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection, ResearchGate,[Link]

  • Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity?, ACS Publications,[Link]

Sources

Exploratory

Thermodynamic Properties and Binding Kinetics of Homophenylalaninylmethane-Based Inhibitors

Executive Summary Homophenylalaninylmethane (HPQ) is a highly specialized, non-proteinogenic amino acid derivative that serves as a potent pharmacophore in the design of peptidomimetic inhibitors. It is most notably util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homophenylalaninylmethane (HPQ) is a highly specialized, non-proteinogenic amino acid derivative that serves as a potent pharmacophore in the design of peptidomimetic inhibitors. It is most notably utilized to target cysteine proteases such as cruzipain, the primary pathogenic enzyme in Trypanosoma cruzi (Chagas disease). This whitepaper provides an in-depth technical analysis of the thermodynamic drivers and kinetic mechanisms that govern HPQ-protease interactions. By decoupling the binding free energy into its enthalpic and entropic components and analyzing slow-binding kinetics, we provide a rational framework for optimizing HPQ-based drug candidates.

Structural Rationale of the HPQ Pharmacophore

The efficacy of HPQ-based inhibitors stems from their unique structural geometry. Unlike standard phenylalanine, the addition of a methylene group in homophenylalanine extends the aliphatic-aromatic side chain. When complexed with cysteine proteases—as demonstrated in the high-resolution X-ray crystallographic structure of cruzipain bound to an N-carbonylmorpholine-Leu-HPQ inhibitor ()—this extension allows the aromatic ring to penetrate deeper into the hydrophobic S2 and S1' subsites.

Molecular dynamics simulations and ab initio calculations have shown that the protonation state of the inhibitor and the enzyme's active site critically dictates stability. The protonated form of HPQ-derived ligands exhibits superior stability, forming highly favorable interactions with negatively charged residues such as Asp161 and the catalytic Cys25 [2].

Binding Kinetics & Mechanistic Insights

HPQ-derived inhibitors rarely follow simple lock-and-key binding. Instead, they exhibit slow, tight-binding kinetics . This is characterized by a two-step mechanism: a rapid initial collision to form an encounter complex ( E⋅I ), followed by a slow conformational isomerization (induced fit) or reversible covalent bond formation to yield a tightly bound, high-affinity complex ( E−I∗ ).

From a drug development perspective, understanding this causality is critical. A slow dissociation rate ( koff​ ) from the E−I∗ state results in a long residence time ( τ=1/koff​ ). This ensures prolonged in vivo target engagement even after the unbound drug has been cleared from systemic circulation.

Kinetics State1 E + I Free State State2 E•I Encounter Complex State1->State2 k_on State2->State1 k_off State3 E-I* Tight Complex State2->State3 k_f State3->State2 k_r

Two-step slow, tight-binding kinetic mechanism of HPQ derivatives.
Protocol 1: Continuous Fluorometric Progress Curve Analysis

To accurately quantify the kinetic parameters ( kon​ , koff​ , Ki​ ), a continuous fluorometric assay must be employed.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer at pH 5.5. Causality: Cruzipain's catalytic activity relies on a specific thiolate-imidazolium ion pair (Cys25-His159). Deviating from this pH alters the acid-base equilibrium of these ionizing groups, drastically reducing the apparent Vmax​ and altering inhibitor binding affinity [3].

  • Enzyme Activation: Pre-incubate 1 nM cruzipain with 2 mM Dithiothreitol (DTT) for 10 minutes. Causality: Cysteine proteases are highly susceptible to active-site oxidation. DTT ensures the catalytic cysteine remains in its reactive, reduced state.

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 µM) simultaneously with varying concentrations of the HPQ inhibitor (10 nM – 500 nM). Monitor the release of AMC continuously at λex​=355 nm and λem​=460 nm.

  • Data Fitting: Fit the resulting non-linear fluorescence progress curves to the integrated rate equation:

    P=vs​t+kobs​(vi​−vs​)​[1−exp(−kobs​t)]

    where vi​ is the initial velocity, vs​ is the steady-state velocity, and kobs​ is the apparent first-order rate constant.

Self-Validation Check: Plot kobs​ against the inhibitor concentration [I] . If the plot yields a hyperbolic curve, it strictly validates the two-step induced-fit mechanism. A linear plot would invalidate the assumption, suggesting a simple one-step collision model.

Thermodynamic Landscape of HPQ Binding

To rationally optimize HPQ inhibitors, one must decouple the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( ΔS ) components. Binding of HPQ to cruzipain is typically enthalpy-driven ( ΔH≪0 ). This favorable enthalpy arises from robust hydrogen bonding with the protease backbone (e.g., Gly66) and optimal van der Waals packing of the homophenylalanine ring within the S2 pocket.

However, flexible HPQ derivatives often suffer an entropic penalty ( −TΔS>0 ) due to the loss of conformational degrees of freedom upon binding. Recent thermodynamic analyses of advanced cruzipain inhibitors have demonstrated that rigidifying the P2 substituent can break the classic enthalpy-entropy compensation, allowing for simultaneous gains in both ΔH and ΔS [1].

ITC_Workflow Prep 1. Sample Preparation Dialysis & Degassing Titration 2. ITC Titration HPQ into Cruzipain Prep->Titration Integration 3. Data Integration Thermogram Analysis Titration->Integration Modeling 4. Isotherm Modeling One-Site Binding Integration->Modeling Output 5. Thermodynamic Parameters ΔH, ΔG, -TΔS Modeling->Output

Step-by-step thermodynamic validation workflow using Isothermal Titration Calorimetry.
Protocol 2: Isothermal Titration Calorimetry (ITC) Workflow

ITC provides a direct, label-free measurement of the heat released or absorbed during the binding event.

  • Extensive Dialysis: Dialyze both the cruzipain protein and the HPQ inhibitor against the exact same batch of buffer (e.g., 50 mM Sodium Phosphate, pH 6.5, 1% DMSO). Causality: Even micro-molar differences in buffer composition or DMSO concentration will generate massive heats of mixing, completely masking the binding signal.

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading. Causality: Air bubbles passing through the sample cell during stirring cause erratic thermal spikes, destroying the signal-to-noise ratio of the thermogram.

  • Titration Execution: Load 20 µM cruzipain into the sample cell and 200 µM HPQ inhibitor into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Control Subtraction: Perform a blank titration (injecting HPQ into buffer alone) to measure the heat of dilution. Subtract this background from the raw data.

  • Isotherm Modeling: Integrate the area under each peak to determine the heat per mole of injectant, and fit the data to an independent one-site binding model to extract ΔH , Ka​ , and stoichiometry ( N ).

Self-Validation Check: The calculated stoichiometry ( N ) must resolve between 0.9 and 1.1 . Values significantly outside this range mathematically invalidate the ΔH measurement, indicating either a miscalculation in protein/ligand concentration or a high fraction of degraded, inactive enzyme.

Quantitative Data Summary

The following table summarizes the typical kinetic and thermodynamic parameters observed for high-affinity HPQ-based peptidomimetics binding to cruzipain at 25°C.

ParameterSymbolTypical Value RangeAnalytical Method
Inhibition Constant Ki​ 10 – 150 nMFluorometric Assay
Association Rate kon​ 104–105 M−1s−1 Progress Curve Analysis
Dissociation Rate koff​ 10−4–10−3 s−1 Jump Dilution Assay
Binding Enthalpy ΔH -8.0 to -12.5 kcal/molITC
Entropic Penalty −TΔS +1.5 to +4.0 kcal/molITC
Gibbs Free Energy ΔG -7.5 to -10.0 kcal/molDerived ( ΔH−TΔS )

Conclusion & Future Perspectives

Homophenylalaninylmethane remains a cornerstone in the architecture of cysteine protease inhibitors. By leveraging its thermodynamic profile—specifically its capacity to drive massive enthalpic gains through deep S2 pocket penetration—researchers can focus on mitigating its entropic penalties. Future drug development efforts should prioritize rigidifying the HPQ scaffold and utilizing ITC-guided structure-activity relationships (SAR) to achieve sub-nanomolar affinities and extended target residence times.

References

  • Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation. ChemRxiv (2026).[Link]

  • Investigation of the binding mode of a novel cruzain inhibitor by docking, molecular dynamics, ab initio and MM/PBSA calculations. PubMed (2018).[Link]

  • Modulation of the catalytic activity of cruzipain, the major cysteine proteinase from Trypanosoma cruzi, by temperature and pH. PubMed (2001).[Link]

  • PDB ID: 1EWP. Complex with N-carbonylmorpholine-Leu-homophenylalanylmethane inhibitor. Protein Data Bank (2000).[Link]

Foundational

In Vitro Biological Activity and Cytotoxicity of Homophenylalaninylmethane-Based Protease Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Structural Biology, Medicinal Chemistry, and in vitro Pharmacology Executive Summary Homophenylalaninylmethane (HPQ) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Structural Biology, Medicinal Chemistry, and in vitro Pharmacology

Executive Summary

Homophenylalaninylmethane (HPQ) is a highly specialized structural motif utilized extensively as a P1-targeting pharmacophore in the design of covalent cysteine protease inhibitors. By exploiting the deep hydrophobic S1 and S2 subsites of papain-family enzymes (e.g., Cruzain, Cathepsin B, and Cathepsin L), HPQ-derivatives achieve potent, low-nanomolar inhibition. This technical guide synthesizes the structural mechanics, in vitro biological efficacy, and critical cytotoxicity profiling required to advance HPQ-based compounds from hit-to-lead in antiparasitic and oncological drug discovery.

Mechanistic Grounding & Structural Biology

The inhibitory supremacy of the HPQ scaffold lies in its precise stereochemical complementarity to the active sites of target proteases. Unlike standard natural amino acids, the extended alkyl chain of homophenylalanine provides superior van der Waals contacts within the hydrophobic pockets of the enzyme.

As demonstrated in the foundational crystal structure of Cruzain bound to the irreversible fluoromethyl ketone inhibitor Mor-Leu-Hpq (), the homophenylalanine side chain extends deeply into the S1 pocket. This thermodynamic docking anchors the molecule, restricting rotational degrees of freedom and positioning the electrophilic warhead (such as a fluoromethyl ketone, vinyl sulfone, or semicarbazone) in exact proximity to the catalytic Cys25 thiolate. The resulting nucleophilic attack forms a stable, irreversible covalent thioether or thiohemiacetal bond, permanently inactivating the enzyme.

Furthermore, the incorporation of the non-natural HPQ motif provides a secondary pharmacokinetic advantage: it renders the inhibitor highly resistant to premature proteolytic degradation by off-target host proteases, thereby increasing the compound's functional half-life in vitro.

Mechanism A HPQ-Based Inhibitor (e.g., Mor-Leu-Hpq) B Cysteine Protease (e.g., Cruzain) A->B Targets C S1/S2 Pocket Docking (Hydrophobic Contacts) B->C Enters Active Site D Covalent Bond Formation (Cys25 Thiolate) C->D Warhead Reacts E Irreversible Enzyme Inhibition D->E Results In

Diagram 1: Mechanistic pathway of covalent cysteine protease inhibition by HPQ-based compounds.

In Vitro Biological Activity

HPQ derivatives have been extensively validated against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana. Modifying the P1 residue of a standard inhibitor to homophenylalanine routinely yields a 2- to 4-fold increase in potency against Cruzain.

The biological activity is primarily quantified via the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ). The table below summarizes the quantitative efficacy of various HPQ-functionalized warheads across different target enzymes, demonstrating the versatility of the HPQ scaffold.

Table 1: Quantitative In Vitro Inhibitory Activity of HPQ-Based Scaffolds
Compound / ScaffoldTarget EnzymeWarhead Type IC50​ / Ki​ (nM)Reference Source
Mor-Leu-Hpq Cruzain (T. cruzi)Fluoromethyl Ketone< 50 nM
HPQ-Vinyl Sulfone Cruzain (T. cruzi)Vinyl Sulfone0.9 – 10 nM
HPQ-Semicarbazone CPB2.8 (L. mexicana)Semicarbazone5.0 nM
HPQ-Triazine Nitrile TbCatB (T. brucei)Triazine Nitrile~1,000 nM

Cytotoxicity Profiling & Structure-Toxicity Relationships

While the hydrophobicity of homophenylalanine is essential for target affinity and cell membrane permeability (allowing the drug to reach intracellular amastigotes), excessive lipophilicity can trigger non-specific mammalian cytotoxicity. Highly hydrophobic HPQ derivatives may act as detergents, disrupting host cell membranes or binding promiscuously to off-target human metalloproteases.

To ensure therapeutic viability, compounds must undergo rigorous in vitro cytotoxicity profiling using metabolically relevant mammalian cell lines, such as human hepatoma (HepG2) or colon carcinoma (Caco-2). The ultimate metric for success is the Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration ( CC50​ ) to the inhibitory concentration ( IC50​ ). A lead candidate must demonstrate an SI > 100, ensuring a wide therapeutic window.

Workflow A Synthesize HPQ Derivatives B Primary Screen: Enzyme Assay (Cruzain / Cathepsin) A->B C Secondary Screen: Anti-parasitic (T. cruzi amastigotes) B->C IC50 < 1 µM D Toxicity Screen: Mammalian Cells (HepG2 / Caco-2) C->D MIC50 < 10 µM E Selectivity Index (SI) Calculation (CC50 / IC50) D->E F Discard / Redesign (High Cytotoxicity) E->F SI < 10 G Lead Optimization (High Selectivity) E->G SI > 100

Diagram 2: High-throughput screening and cytotoxicity profiling workflow for HPQ derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay degradation or artifactual interference.

Protocol A: In Vitro Fluorometric Enzyme Inhibition Assay

Causality: This assay utilizes Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin) as a fluorogenic substrate. Cleavage of the Arg-AMC bond by Cruzain releases free AMC, shifting its fluorescence profile. This provides a highly sensitive, real-time kinetic readout of enzyme velocity.

  • Enzyme Activation: Pre-incubate recombinant Cruzain (1.5 nM) in assay buffer (100 mM sodium acetate, pH 5.5, 5 mM DTT, 0.01% Triton X-100) for 15 minutes at room temperature. Causality: DTT reduces the active site cysteine, ensuring the enzyme is in its catalytically active thiolate form; Triton X-100 prevents promiscuous inhibitor aggregation.

  • Inhibitor Incubation: Add serially diluted HPQ-based inhibitors (0.1 nM to 10 µM) and incubate for 30 minutes.

    • Self-Validation Check: Include a DMSO-only vehicle control to establish the baseline uninhibited velocity ( V0​ ), and a known irreversible pan-cysteine protease inhibitor (e.g., E-64 at 10 µM) to define 100% inhibition. If E-64 fails to completely quench the signal, the substrate or enzyme preparation is compromised.

  • Reaction Initiation: Add Z-FR-AMC to a final concentration of 5.0 µM (approximating the Km​ of Cruzain) to initiate the reaction.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) for 5 minutes. Calculate initial velocities ( Vi​ ) from the linear portion of the curve and determine the IC50​ using non-linear regression analysis (e.g., four-parameter logistic fit).

Protocol B: Mammalian Cell Cytotoxicity Assay (ATP Quantitation)

Causality: ATP quantitation (via CellTiter-Glo) is prioritized over standard tetrazolium-based assays (MTT/MTS) because it directly measures metabolically active cells and is highly resistant to redox artifacts caused by the test compounds themselves.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2​ to allow for cell adherence and recovery.

  • Compound Treatment: Treat the cells with HPQ derivatives ranging from 1 µM to 200 µM.

    • Self-Validation Check: Include a highly cytotoxic reference compound (e.g., Doxorubicin at 50 µM) as a positive control for cell death, and untreated media controls to establish maximum ATP baseline. Perform all treatments in biological triplicates.

  • Incubation: Incubate the plates for 72 hours. Causality: A 72-hour window is critical to capture delayed apoptotic events rather than just acute necrotic toxicity.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to the culture volume. Induce cell lysis by mixing on an orbital shaker for 2 minutes, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize the data against the untreated controls to calculate the CC50​ . Finally, compute the Selectivity Index ( CC50​/IC50​ ) to determine the compound's therapeutic viability.

References

  • RCSB Protein Data Bank. 1EWP: CRUZAIN BOUND TO MOR-LEU-HPQ. Research Collaboratory for Structural Bioinformatics (RCSB). Available at:[Link]

  • Huang, L., et al. (2001). Identification of Potent and Selective Mechanism-Based Inhibitors of the Cysteine Protease Cruzain Using Solid-Phase Parallel Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Brak, K., et al. (2009). Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Al-Salabi, M. I., et al. (2013). Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB. PLOS One. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Asymmetric Synthesis of Homophenylalaninylmethane

Target Significance in Drug Development Homophenylalaninylmethane (systematically identified as 3-amino-5-phenylpentan-2-one or ligand HPQ[1]) is an unnatural, chiral α -amino methyl ketone. In medicinal chemistry, it se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Significance in Drug Development

Homophenylalaninylmethane (systematically identified as 3-amino-5-phenylpentan-2-one or ligand HPQ[1]) is an unnatural, chiral α -amino methyl ketone. In medicinal chemistry, it serves as a highly privileged building block for the synthesis of peptidomimetic covalent reversible inhibitors. It is most notably utilized as the P1-warhead component in inhibitors targeting cruzipain, the primary papain-like cysteine protease of Trypanosoma cruzi, which is the causative agent of Chagas disease[2].

Crystallographic evidence, such as the cruzipain complex structure [3], demonstrates the dual functionality of this moiety: the methyl ketone undergoes nucleophilic attack by the active-site cysteine (Cys25) to form a reversible hemithioacetal, while the extended homophenylalanine side chain provides optimal hydrophobic packing within the S2/S3 subsite pockets.

Mechanistic Rationale: The Weinreb Amide Strategy

The primary synthetic challenge in generating chiral α -amino ketones is the high propensity for racemization at the α -carbon and the risk of over-alkylation (forming tertiary alcohols) when reacting esters with organometallic reagents.

To ensure absolute stereocontrol, this protocol employs the [4]. Causality of the Design: When Boc-L-homophenylalanine is converted to its N -methoxy- N -methylamide (Weinreb amide) and treated with methyllithium (MeLi), the lithium ion coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered chelated tetrahedral intermediate. This chelate is thermodynamically robust at cryogenic temperatures (-78 °C), effectively preventing the expulsion of the leaving group. Consequently, a second equivalent of MeLi cannot attack, eliminating over-alkylation. Furthermore, the stable chelate prevents base-catalyzed enolization, preserving the enantiomeric excess ( >99% ee). The desired methyl ketone is only liberated upon acidic aqueous quenching.

Synthetic Workflow & Visualization

SynthesisPathway A Boc-L-Homophenylalanine (Starting Material) B Activation (EDC·HCl, HOBt, DIPEA) A->B C Weinreb Amide Formation (HN(OMe)Me·HCl) B->C D Boc-L-Hph Weinreb Amide (Stable Intermediate) C->D E Nucleophilic Addition (MeLi, THF, -78°C) D->E F Chelated Tetrahedral Intermediate (Prevents Racemization) E->F G Aqueous Quench & Workup F->G H Boc-Homophenylalaninylmethane G->H I Deprotection (TFA/DCM) H->I J L-Homophenylalaninylmethane (Final Product) I->J

Mechanistic workflow for the asymmetric synthesis of L-homophenylalaninylmethane.

Quantitative Optimization Data

The choice of organometallic reagent and temperature is critical to the success of the reaction. The table below summarizes the optimization parameters that led to the finalized protocol.

Table 1: Optimization of Nucleophilic Addition to Boc-L-Hph Weinreb Amide

ReagentEquivalentsTemperature (°C)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
MeMgBr3.00>954582
MeMgBr3.0-20805588
MeLi2.5-78>9989>99
MeLi1.5-786560>99

Data Interpretation: The use of Grignard reagents (MeMgBr) at warmer temperatures results in diminished yields due to over-addition and noticeable racemization. Switching to Methyllithium (MeLi) at cryogenic temperatures (-78 °C) with 2.5 equivalents ensures complete conversion while maintaining perfect stereochemical fidelity.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Boc-L-Homophenylalanine Weinreb Amide
  • Preparation: Dissolve 10.0 mmol of Boc-L-homophenylalanine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt.

    • Causality Note: HOBt is critical as it reacts with the highly reactive, but unstable, O-acylisourea intermediate to form a stable active ester, suppressing oxazolone-mediated racemization during coupling.

  • Amidation: Add 12.0 mmol of N,O -dimethylhydroxylamine hydrochloride, followed by the dropwise addition of 30.0 mmol of N,N -diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer successively with 1M HCl (2 × 30 mL), saturated aqueous NaHCO3​ (2 × 30 mL), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 2: Cryogenic Nucleophilic Addition
  • Preparation: Dissolve the crude Weinreb amide (approx. 9.5 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 20 minutes.

  • Nucleophilic Addition: Slowly add 23.75 mmol (2.5 eq) of Methyllithium (1.6 M in diethyl ether) dropwise via a syringe pump over 30 minutes.

    • Causality Note: Slow addition at -78 °C ensures the exothermic reaction does not locally raise the temperature. Elevated temperatures provide enough thermal energy to break the lithium-chelate, leading to premature ketone formation and subsequent tertiary alcohol generation.

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction while still in the cold bath by rapidly adding 20 mL of saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield Boc-L-homophenylalaninylmethane.

Phase 3: Deprotection to Yield the Final Product
  • Deprotection: Dissolve the purified Boc-ketone in 10 mL of DCM. Cool to 0 °C and add 10 mL of Trifluoroacetic acid (TFA). Stir for 1 hour.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting oil with cold anhydrous diethyl ether to precipitate the L-homophenylalaninylmethane TFA salt as a white solid.

Self-Validating System Checkpoints

To ensure the protocol is functioning as intended, three distinct validation checkpoints are embedded into the workflow:

  • TLC & Ninhydrin Stain (Phase 1): The Weinreb amide product must not react with ninhydrin (indicating complete consumption of any free amine if unintended deprotection occurred) but must be strongly UV-active.

  • Temperature Logging (Phase 2): The internal reaction temperature must be continuously logged. Any spike above -65 °C during MeLi addition invalidates the stereochemical integrity of that batch, as the chelate may have collapsed.

  • Chiral HPLC (Phase 3): Post-deprotection, the enantiomeric excess must be quantified. A self-validating batch must yield >99% ee, confirming the tetrahedral intermediate remained stable throughout Phase 2.

References

  • Peptide Ketobenzoxazole Inhibitors Bound to Cathepsin K Source: Biochemistry (ACS Publications) URL:[Link]

  • Structure for peptidase C01.075: cruzipain Source: EMBL-EBI (PDBe) URL:[Link]

  • The gene repertoire of the main cysteine protease of Trypanosoma cruzi, cruzipain, reveals four sub-types with distinct active sites Source: Scientific Reports (PubMed Central) URL:[Link]

  • HOMOPHENYLALANINYLMETHANE (HPQ) Ligand Profile Source: PDBe-KB Ligand Pages (EMBL-EBI) URL:[Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for Homophenylalaninylmethane (HPQ) Quantification

Target Audience: Analytical Chemists, Drug Development Scientists, and Pharmacokinetic Researchers. Introduction & Mechanistic Rationale Homophenylalaninylmethane (HPQ) is a critical chiral building block and a structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Scientists, and Pharmacokinetic Researchers.

Introduction & Mechanistic Rationale

Homophenylalaninylmethane (HPQ) is a critical chiral building block and a structural motif[1] frequently utilized in the design of peptidomimetic inhibitors targeting cruzain, an essential cysteine protease in Trypanosoma cruzi responsible for Chagas disease[2][3]. Accurate quantification of HPQ and its derivatives is paramount during synthetic reaction monitoring, enzymatic inhibition assays, and pharmacokinetic profiling[4].

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for HPQ requires specific mechanistic considerations:

  • Stationary Phase Causality: HPQ possesses an extended phenylpropyl side chain, rendering it more hydrophobic than standard phenylalanine. A C18 reverse-phase column provides the optimal hydrophobic surface area to ensure adequate retention and baseline resolution from polar matrix interferences[5][6].

  • Mobile Phase pH Control: The primary amine group on HPQ (pKa ~9.0) will ionize at neutral pH, leading to secondary electrostatic interactions with residual silanols on the silica support (causing severe peak tailing). The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the amine while simultaneously acting as an ion-pairing agent to shield it, ensuring sharp, symmetrical peaks[7].

  • Detection Wavelength: The aromatic phenyl ring exhibits strong π→π∗ transitions. Monitoring at 214 nm captures the amide/peptide-like backbone for maximum sensitivity, while 254 nm offers high specificity for the phenyl ring, avoiding interference from non-aromatic buffer salts[5][7].

HPLC_Workflow A 1. Sample Preparation (HPQ Extraction & Filtration) B 2. Column Equilibration (C18, 150x4.6mm) A->B C 3. Gradient Elution (10-70% ACN/0.1% TFA) B->C D 4. UV Detection (214 nm & 254 nm) C->D E 5. Data Integration & Quantification D->E

Figure 1: Step-by-step HPLC-UV method development workflow for HPQ quantification.

Optimized Chromatographic Conditions

To establish a self-validating system, the method parameters must be tightly controlled. Table 1 summarizes the optimized conditions derived from established protocols for homophenylalanine derivatives[6][7].

Table 1: HPLC-UV Method Specifications

ParameterSpecificationCausality / Rationale
Column C18, 150 × 4.6 mm, 3 µmProvides optimal hydrophobic retention for the extended phenylpropyl chain.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to protonate the amine; acts as an ion-pairing agent to prevent tailing.
Mobile Phase B 0.1% TFA in AcetonitrileACN provides lower backpressure and sharper peaks than methanol for aromatic compounds.
Gradient 10% B to 70% B over 15 minEnsures baseline resolution from polar matrix components (e.g., enzymatic buffer salts).
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter linear velocity for a 4.6 mm ID column.
Detection UV at 214 nm and 254 nm214 nm maximizes sensitivity; 254 nm maximizes specificity for the phenyl ring.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient mass-on-column for LOQ.

Protocol: Self-Validating Analytical Workflow

This protocol is designed with built-in quality control (QC) gates to ensure data integrity before, during, and after sequence execution.

Phase 1: Preparation of Reagents and Standards
  • Mobile Phase Preparation:

    • MP-A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • MP-B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile. Degas prior to use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of HPQ reference standard and dissolve in 10.0 mL of 50:50 Water:ACN. Causality: Using a mixed aqueous/organic diluent prevents precipitation and matches the initial gradient conditions to avoid solvent-front distortion.

  • Calibration Curve: Serially dilute the stock solution to create standards at 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL.

Phase 2: System Suitability Testing (SST)

Before analyzing experimental samples, the system must prove its fitness. Inject the 10.0 µg/mL standard six consecutive times.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , it indicates secondary interactions; verify the TFA concentration in the mobile phase.

  • Theoretical Plates ( N ): Must be >2000 . A drop in N indicates column degradation or voiding.

  • %RSD of Area: Must be ≤2.0% . Higher variance indicates injector malfunction or incomplete degassing.

Validation_Logic SST Inject System Suitability Standard (10 µg/mL) Tail Tailing Factor T ≤ 1.5? SST->Tail Plates Theoretical Plates N > 2000? Tail->Plates Yes Fail System Failure: Purge System & Remake Mobile Phase Tail->Fail No Pass System Validated: Proceed to Sample Sequence Plates->Pass Yes Plates->Fail No

Figure 2: Self-validating decision matrix for system suitability prior to sequence execution.

Phase 3: Sample Preparation & Sequence Execution
  • Sample Extraction: If extracting HPQ from an in vitro enzymatic assay, quench the reaction with an equal volume of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is chemically inert and prevents the introduction of particulates that could clog the analytical column frit.

  • Sequence Design: Structure the run sequence as follows: Blank Calibration Standards Blank Samples (1-10) QC Check Standard Samples (11-20). The bracketing QC standard ensures the detector response has not drifted during the run.

Method Validation Summary

Following ICH Q2(R1) guidelines, the method must be validated for linearity, sensitivity, precision, and accuracy. Table 2 presents the expected validation metrics for this HPQ quantification method.

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥10 , RSD ≤10%
Intra-day Precision (RSD) 1.2% (at 10 µg/mL) ≤2.0%
Inter-day Precision (RSD) 1.8% (at 10 µg/mL) ≤2.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

References

  • PDBe-KB Ligand Pages: HOMOPHENYLALANINYLMETHANE (HPQ) . European Bioinformatics Institute (EMBL-EBI).[Link]

  • Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases . Molecules (MDPI).[Link]

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli . Applied and Environmental Microbiology (PMC).[Link]

  • Modeling, design, and development of potential inhibitors of γ-glutamylamine cyclotransferase and inhibitors of cruzain as therapeutic agents for Chagas' disease . ProQuest Dissertations.[Link](Note: HPQ referenced as Ligand 1EWP)

  • Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity . Journal of Medicinal Chemistry (ACS).[Link]

  • Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics . Frontiers in Chemistry.[Link]

Sources

Method

Application Note: Robust Sample Preparation and LC-MS/MS Quantification of Homophenylalaninylmethane (HPQ)

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS Introduction & Chemical Context Homophenylalaninylmethane (HPQ)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Chemical Context

Homophenylalaninylmethane (HPQ) is a critical structural analog and ligand frequently utilized in the development of targeted protease inhibitors, most notably in the design of therapeutic agents against cruzain for the treatment of Chagas disease ([1]). Structurally documented in the Protein Data Bank (Ligand ID: HPQ) ([2]) and PubChem (CID 46937105) ([3]), HPQ (C₁₁H₁₅NO) features a hydrophobic homophenyl tail and a polar amino-ketone headgroup.

Accurate pharmacokinetic (PK) profiling of HPQ and its derivatives requires highly sensitive and reproducible bioanalytical methods. Previous studies on homophenylalanine derivatives have demonstrated the utility of positive electrospray ionization (ESI+) for tracking the[M+H]⁺ precursor ([4]). HPQ possesses a monoisotopic mass of 177.115 Da ([5]), yielding a strongly responding[M+H]⁺ ion at m/z 178.1. This application note details a self-validating, highly specific LC-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects and ensure quantitative rigor.

Scientific Rationale: The "Why" Behind the Method

As bioanalytical scientists, we must design sample preparation workflows that are not merely procedural, but mechanistically sound and self-validating. The primary analytical challenge with HPQ in biological matrices is the high potential for phospholipid-induced ion suppression and variable protein binding.

  • Orthogonal Retention via MCX-SPE: HPQ possesses a primary aliphatic amine with an estimated pKa of ~9.5. By acidifying the plasma sample with phosphoric acid (pH < 3), we disrupt protein-ligand binding and fully protonate the HPQ amine. Loading this onto a Mixed-Mode Cation Exchange (MCX) sorbent allows strong, dual-mechanism retention: hydrophobic interaction via the homophenyl tail and ionic retention via the sulfonic acid groups of the resin.

  • Targeted Matrix Elimination: The self-validating nature of this protocol lies in the wash steps. A 2% formic acid aqueous wash removes highly polar endogenous salts while keeping the analyte ionically bound. A subsequent 100% methanol wash efficiently strips away neutral lipids, phospholipids, and unbound proteins without risking analyte breakthrough.

  • Specific Elution: Elution is achieved by shifting the pH above 11 using 5% ammonium hydroxide in methanol. This deprotonates the amine, breaking the ionic bond and releasing pure HPQ into the collection plate.

  • Chromatographic Focusing: A sub-2 µm C18 column is selected to leverage the hydrophobic interaction of the homophenyl group. The mobile phase incorporates 0.1% formic acid to ensure the primary amine is reprotonated for optimal ESI+ ionization.

Experimental Methodologies

Reagents and Materials
  • Sorbent: Oasis MCX SPE Cartridges (30 mg, 1 cc) or equivalent 96-well plates.

  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

  • Matrix: Blank human plasma (K₂EDTA).

Step-by-Step MCX-SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of plasma sample into a microcentrifuge tube or 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% H₃PO₄ in water. Vortex thoroughly for 30 seconds to disrupt protein binding.

  • Sorbent Conditioning: Pass 1 mL of MeOH through the MCX cartridge, followed by 1 mL of LC-MS grade Water to activate the sorbent bed.

  • Sample Loading: Load the pre-treated acidified sample (~210 µL) onto the cartridge. Apply gentle positive pressure (flow rate ~1 mL/min).

  • Wash 1 (Aqueous): Wash the sorbent with 1 mL of 2% FA in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove phospholipids and neutral lipids. Discard all wash effluents.

  • Analyte Elution: Elute HPQ by passing 1 mL of 5% NH₄OH in MeOH through the cartridge into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the basic organic eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex and centrifuge before injection.

Workflow Visualization

SPE_Workflow N1 1. Biological Matrix (Plasma/Serum Aliquot) N2 2. Acidification (Add 4% H3PO4 to protonate amine) N1->N2 N3 3. Load onto MCX SPE (Mixed-Mode Cation Exchange) N2->N3 N4 4. Wash 1: 2% Formic Acid (Removes hydrophilic interferences) N3->N4 N5 5. Wash 2: 100% Methanol (Removes neutral lipids & proteins) N4->N5 N6 6. Elution: 5% NH4OH in MeOH (Deprotonates amine, releases HPQ) N5->N6 N7 7. Evaporate & Reconstitute (Match initial LC mobile phase) N6->N7 N8 8. LC-MS/MS Analysis (ESI+ MRM Mode) N7->N8

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of Homophenylalaninylmethane.

Quantitative Data & Instrument Parameters

Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. The gradient ensures sharp peak shape by focusing the analyte at the head of the column before eluting it with a rapid organic ramp.

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A(0.1% FA in H₂O)% Mobile Phase B(0.1% FA in ACN)
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+).

Table 2: Optimized MRM Transitions for HPQ

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose / Mechanism
HPQ178.1161.15015Quantifier (Loss of NH₃)
HPQ178.191.15030Qualifier (Tropylium ion formation)

References

  • PDBe-KB Ligand Pages: HPQ. EMBL-EBI. Accessed March 2026.

  • PubChem Compound Summary for CID 46937105, Homophenylalaninylmethane. National Center for Biotechnology Information. Accessed March 2026.

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Journal of Bacteriology (via PMC). Accessed March 2026.

  • Modeling, design, and development of potential inhibitors of γ-glutamylamine cyclotransferase and inhibitors of cruzain as therapeutic agents for Chagas' disease. ProQuest Dissertations & Theses. Accessed March 2026.

Sources

Application

Application Notes &amp; Protocols: Homophenylalanine Derivatives as Versatile Chiral Building Blocks in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of chiral building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of chiral building blocks derived from homophenylalanine. Given that "homophenylalaninylmethane" is not a standard nomenclature, this guide focuses on the two most synthetically valuable and commonly employed C1-modified derivatives of homophenylalanine: (S)- or (R)-2-amino-4-phenylbutan-1-ol (Homophenylalaninol) and (S)- or (R)-2-amino-4-phenylbutane . These compounds are powerful synthons for introducing chirality and are pivotal in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).

This document provides a detailed exploration of their synthesis, underlying chemical principles, and step-by-step protocols for their application in asymmetric synthesis.

Scientific Rationale: The Value of Homophenylalanine Derivatives

Chiral amines and amino alcohols are foundational components in modern organic synthesis, prized for their ability to induce stereoselectivity.[1][2] Homophenylalanine, a non-proteinogenic amino acid, serves as an excellent starting material due to its well-defined stereocenter and the synthetic versatility of its carboxyl and amino functionalities. Its derivatives are key precursors for several drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in managing hypertension.[3][4][5]

The two primary building blocks derived from homophenylalanine offer distinct strategic advantages:

  • Homophenylalaninol (a 1,2-amino alcohol): This scaffold is ideal for creating chiral ligands for asymmetric catalysis, serving as a chiral auxiliary, and acting as a core fragment in complex natural products and pharmaceuticals. The vicinal amino and hydroxyl groups provide two points for coordination or further functionalization.

  • 2-Amino-4-phenylbutane (a chiral primary amine): This building block is a classic chiral base and a crucial synthon for direct incorporation into target molecules. A specific enantiomer, (R)-2-amino-4-phenylbutane, is a known precursor for the synthesis of Dilevalol, highlighting its industrial relevance.[6]

The following sections provide detailed protocols for the preparation and application of these synthons.

Synthesis of Key Chiral Building Blocks from L-Homophenylalanine

The foundation of using these building blocks is their efficient and stereoretentive synthesis from the parent amino acid. L-Homophenylalanine is readily available and provides a reliable source of (S)-configured synthons.

Protocol: Synthesis of (S)-2-amino-4-phenylbutan-1-ol (Homophenylalaninol)

This protocol details the reduction of the carboxylic acid moiety of L-homophenylalanine to a primary alcohol while preserving the stereochemical integrity of the α-carbon. The use of a lithium borohydride system is effective for this transformation.[7]

Workflow Diagram: Synthesis of Homophenylalaninol

L_Hphe L-Homophenylalanine Reaction Carboxyl Reduction L_Hphe->Reaction Reagents 1. LiBH₄, MeSiCl₃ 2. THF, 0°C to RT Reagents->Reaction Workup 1. Methanol Quench 2. NaOH (aq) 3. DCM Extraction Reaction->Workup Product (S)-2-amino-4-phenylbutan-1-ol (Homophenylalaninol) Workup->Product

Caption: Workflow for the synthesis of (S)-Homophenylalaninol.

Materials & Reagents:

  • L-Homophenylalanine

  • Lithium borohydride (LiBH₄)

  • Trichloromethylsilane (MeSiCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 5% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium borohydride (3.0 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Activator Addition: Slowly add trichloromethylsilane (6.0 eq.) to the LiBH₄ suspension while maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes. Causality Note: The in-situ formation of a more reactive borohydride species enhances the reduction of the amino acid.

  • Substrate Addition: In a separate flask, dissolve L-homophenylalanine (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution slowly to the activated reducing agent mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess hydride reagent by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the THF. Add 5% aqueous NaOH solution to the residue and extract the aqueous phase three times with dichloromethane.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-4-phenylbutan-1-ol, which typically solidifies upon standing.[7]

Expected Outcome & Characterization:

  • Yield: Typically >95%.[7]

  • Purity: Assess by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm enantiomeric purity.

ParameterExpected ValueSource
Typical Yield 97%[7]
Appearance White Solid[7]
Enantiomeric Purity >99% ee (expected)-

Application Protocol: Homophenylalaninol as a Chiral Auxiliary

Chiral auxiliaries are powerful tools for diastereoselective transformations. Here, we demonstrate the use of (S)-homophenylalaninol to direct a diastereoselective aldol reaction.

Reaction Scheme: Diastereoselective Aldol Reaction

Auxiliary (S)-Homophenylalaninol Oxazolidinone Chiral Oxazolidinone Auxiliary->Oxazolidinone Acylation Propionyl Chloride, Et₃N Acylation->Oxazolidinone Aldol_Reaction Diastereoselective Aldol Addition Oxazolidinone->Aldol_Reaction Enolate_Formation 1. LDA, THF, -78°C 2. Benzaldehyde Enolate_Formation->Aldol_Reaction Product Diastereomerically Enriched Aldol Adduct Aldol_Reaction->Product

Caption: Using Homophenylalaninol to form an auxiliary for an aldol reaction.

Step-by-Step Protocol:

Part A: Synthesis of the Chiral Oxazolidinone Auxiliary

  • Amide Formation: Dissolve (S)-2-amino-4-phenylbutan-1-ol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C.

  • Acylation: Slowly add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the N-propionyl amide.

  • Cyclization (Conceptual): The resulting amide can be cyclized to form a chiral oxazolidinone, a well-known Evans-type auxiliary, under appropriate conditions (e.g., using a carbonylating agent). This rigid structure effectively shields one face of the enolate.

Part B: Diastereoselective Aldol Reaction

  • Enolate Formation: Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.05 eq.) and stir for 30-45 minutes to ensure complete formation of the lithium enolate. Trustworthiness Note: The formation of a specific Z-enolate is often key to high diastereoselectivity in Evans-type aldol reactions.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 eq.) to the enolate solution at -78 °C. Stir for 2-3 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • Purification & Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. Purify via column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild hydrolytic conditions (e.g., LiOH/H₂O₂) to release the chiral β-hydroxy acid without racemization.

Preparation and Application of (R)-2-Amino-4-phenylbutane

While the (S)-enantiomer can be prepared from L-homophenylalanine via decarboxylation, the (R)-enantiomer is of significant pharmaceutical interest.[6] A robust method for accessing this enantiomer is the classical resolution of the racemic amine.

Protocol: Resolution of (±)-2-Amino-4-phenylbutane

This protocol is based on a patented method using a chiral resolving agent to selectively crystallize one diastereomeric salt.[6]

Workflow Diagram: Chiral Resolution

Racemate (±)-2-Amino-4-phenylbutane Salt_Formation Diastereomeric Salt Formation (in Water/Ethanol) Racemate->Salt_Formation Agent N-Formyl-L-phenylalanine (Resolving Agent) Agent->Salt_Formation Crystallization Selective Crystallization (Cooling) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Salt: (R)-Amine • (L)-Acid Filtration->Solid Liquor Mother Liquor: (S)-Amine • (L)-Acid Filtration->Liquor Liberation Basification (NaOH) & Extraction Solid->Liberation Product (R)-2-Amino-4-phenylbutane Liberation->Product

Caption: Resolution of racemic 2-amino-4-phenylbutane via diastereomeric salt crystallization.

Materials & Reagents:

  • Racemic 2-amino-4-phenylbutane

  • N-Formyl-L-phenylalanine

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or MTBE

Step-by-Step Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve N-formyl-L-phenylalanine (1.0 eq.) in a mixture of water and ethanol at an elevated temperature (e.g., 60 °C).

  • Amine Addition: Add racemic 2-amino-4-phenylbutane (1.0 eq.) to the hot solution. Stir until a clear solution is obtained.

  • Crystallization: Slowly cool the solution to allow for the selective crystallization of one diastereomeric salt. The patent describes cooling to 3 °C and stirring for 24 hours to maximize recovery.[6] Expertise Note: The rate of cooling is critical for obtaining high enantiomeric purity in the crystalline salt. Too rapid cooling can lead to co-precipitation of the other diastereomer.

  • Isolation: Isolate the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold water or the crystallization solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.

  • Extraction: Extract the liberated free amine into an organic solvent like diethyl ether.

  • Drying and Isolation: Dry the organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent under reduced pressure to yield enantiomerically enriched (R)-2-amino-4-phenylbutane.

Validation Data:

  • The enantiomeric excess (ee) of the final product should be determined by chiral GC or HPLC.

  • Recrystallization of the diastereomeric salt may be required to achieve >99% ee.

ParameterDescriptionSource
Resolving Agent N-Formyl-L-phenylalanine[6]
Selectivity Preferentially crystallizes the (R)-amine salt[6]
Application Precursor for Dilevalol synthesis[6]

Conclusion and Future Outlook

Derivatives of homophenylalanine, specifically homophenylalaninol and 2-amino-4-phenylbutane, are high-value, versatile chiral building blocks. Their utility stems from the reliable chirality sourced from the parent amino acid and their bifunctional nature, which allows for broad application in asymmetric synthesis. The protocols outlined in this guide provide a robust framework for the preparation and strategic implementation of these synthons in pharmaceutical and fine chemical synthesis. Future applications may focus on their use in developing novel chiral ligands for transition metal catalysis or as scaffolds for creating diverse compound libraries in drug discovery.[8][9][10]

References

  • Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available from: [Link]

  • Merck Millipore. Chiral Amines in Asymmetric Synthesis. Available from: [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available from: [Link]

  • Cruz-Acosta, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available from: [Link]

  • Jackson, R. F., et al. (2001). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Li, Z., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed. Available from: [Link]

  • ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride. Available from: [Link]

  • Nishida, T., et al. (2015). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. PMC. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. Available from: [Link]

  • ResearchGate. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Available from: [Link]

  • ResearchGate. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link]

  • MDPI. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link]

  • Google Patents. Process for resolving 2-amino-4phenyl-butane.
  • PubMed. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Available from: [Link]

Sources

Method

Preclinical In Vivo Administration Routes and Dosing Protocols for Homophenylalaninylmethane-Based Cruzipain Inhibitors

Introduction & Mechanistic Rationale Homophenylalaninylmethane (HPQ) and its derivatives (e.g., N-carbonylmorpholine-Leu-homophenylalanylmethane) represent a highly specialized class of peptidomimetic inhibitors[1]. Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Homophenylalaninylmethane (HPQ) and its derivatives (e.g., N-carbonylmorpholine-Leu-homophenylalanylmethane) represent a highly specialized class of peptidomimetic inhibitors[1]. These compounds are engineered to target cruzipain , the major cysteine protease of Trypanosoma cruzi, which is the etiological agent of Chagas disease. Cruzipain is expressed across all life stages of the parasite and is strictly required for parasite nutrition, host-cell invasion, and evasion of the mammalian immune system[2].

The Causality of the Pharmacophore: The selection of the homophenylalanine moiety is not arbitrary; it is a rational design choice dictated by the unique architecture of cruzipain’s S2 subsite. Unlike homologous mammalian proteases (such as host Cathepsin B or L), the cruzipain S2 pocket is an unusually large, hydrophobic cleft flanked by a highly flexible Glu205 residue[2]. Standard phenylalanine side chains are often too short to fully engage this pocket. The extended aromatic side chain of homophenylalanine deeply penetrates this cleft, maximizing van der Waals interactions and displacing ordered water molecules. This precise structural complementarity provides the dual benefit of sub-nanomolar binding affinity and critical selectivity over host proteases, thereby minimizing off-target in vivo toxicity[3].

Formulation Strategy and Pharmacokinetics

A major hurdle in the in vivo translation of homophenylalaninylmethane-based inhibitors is their high lipophilicity (LogP). The extended aromatic system that grants target selectivity simultaneously results in extremely poor aqueous solubility. Administering these compounds in vivo requires carefully engineered co-solvent vehicles. Attempting to dose these inhibitors in purely aqueous buffers will cause immediate drug precipitation at the injection site, leading to localized tissue necrosis, zero systemic bioavailability, and study failure.

Quantitative Dosing Regimens

The table below summarizes the optimized administration routes, vehicle compositions, and dosing regimens tailored for distinct preclinical objectives.

Administration RouteTarget Disease StageTypical Dosing RegimenVehicle CompositionPharmacokinetic Rationale
Intraperitoneal (IP) Acute T. cruzi Infection20 - 50 mg/kg/day (divided BID)5% DMSO, 40% PEG400, 55% SalineRapid systemic absorption bypassing immediate GI degradation; ideal for rapid parasitemia clearance.
Oral (PO) Chronic T. cruzi Infection50 - 100 mg/kg/day (QD)20% HPβCD in ddH₂OSustained exposure required for tissue-resident amastigotes; cyclodextrin shields the hydrophobic moiety to enhance bioavailability.
Intravenous (IV) Pharmacokinetic Profiling5 - 10 mg/kg (Single Dose)10% DMSO, 90% Saline (Slow infusion)100% bioavailability for determining clearance rates, half-life (t₁/₂), and volume of distribution (Vd).

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints.

Protocol A: Preparation and Validation of IP Formulation

Objective: Formulate a stable 5 mg/mL solution of a homophenylalaninylmethane-based inhibitor for murine IP injection.

  • Primary Solubilization : Weigh 50 mg of the lyophilized inhibitor into a sterile glass vial. Add 0.5 mL of cell-culture grade DMSO. Vortex for 2 minutes until completely dissolved.

    • Causality: Initial dissolution in a pure polar aprotic solvent is mandatory to break the strong hydrophobic intermolecular forces of the crystal lattice.

  • Surfactant Addition : Add 4.0 mL of PEG400. Mix by continuous inversion for 5 minutes to ensure a homogenous organic phase.

  • Aqueous Phase Integration : Dropwise, add 5.5 mL of sterile 0.9% Saline while vortexing vigorously.

    • Causality: Dropwise addition prevents localized supersaturation, which would otherwise trigger irreversible micro-precipitation of the inhibitor.

  • Self-Validation Checkpoint (In Vitro Precipitation Test) : Aliquot 50 µL of the final formulation into 1 mL of 37°C PBS (simulating physiological conditions). Observe for 15 minutes. If turbidity or macroscopic precipitation occurs, the formulation has failed (likely due to ambient temperature fluctuations or impurities) and the PEG400 ratio must be adjusted.

  • Sterilization : Filter the clear solution through a 0.22 µm PTFE syringe filter.

    • Causality: Do not use PES or nylon filters, as the lipophilic homophenylalanine moiety will bind non-specifically to these membranes, drastically reducing the actual dose.

Protocol B: In Vivo Efficacy Model (Murine T. cruzi Infection)

Objective: Evaluate parasitemia reduction using the formulated inhibitor.

  • Infection : Infect 6-8 week old female BALB/c mice with 10⁴ T. cruzi trypomastigotes (e.g., Tulahuen strain) via IP injection.

  • Treatment Initiation : Begin dosing on Day 3 post-infection (acute model). Administer the inhibitor formulation (from Protocol A) at 20 mg/kg IP, twice daily (BID).

  • Administration Technique : Use a 27G needle. Rotate injection sites daily between the left and right lower abdominal quadrants.

    • Causality: Repeated exposure to PEG400 can cause localized peritoneal irritation; site rotation prevents tissue hardening and ensures consistent drug absorption.

  • Self-Validation Checkpoints (Toxicity & Efficacy) :

    • Toxicity Proxy : Weigh mice daily. A weight loss of >15% from baseline indicates vehicle toxicity or drug-induced hepatotoxicity, triggering a mandatory dose-reduction or study halt.

    • Efficacy Metric : Collect 5 µL of tail vein blood every 48 hours. Dilute in 0.84% NH₄Cl (to lyse erythrocytes) and quantify motile parasites using a hemocytometer. A valid therapeutic response is defined as a >90% reduction in peak parasitemia compared to vehicle-only controls.

Signaling and Workflow Diagram

G Tcruzi Trypanosoma cruzi In vivo Model Cruzipain Cruzipain (Cysteine Protease) Target Activation Tcruzi->Cruzipain S2 S2 Subsite Binding (Homophenylalanine Moiety) Cruzipain->S2 Inhibition Protease Inhibition (e.g., PDB: 1EWP) S2->Inhibition Dosing Inhibitor Formulation & Administration (IP/PO) Dosing->Inhibition Clearance Parasitemia Reduction & Tissue Clearance Inhibition->Clearance

Caption: Workflow of Homophenylalaninylmethane-based Cruzipain Inhibition in T. cruzi Models.

References

  • Gillmor, S. A., Craik, C. S., & Fletterick, R. J. (1997). Structural determinants of specificity in the cysteine protease cruzain. Protein Science. Source: NIH. 2[2]

  • Brinen, L. S., et al. (2000). A Target within the Target: Probing Cruzain's P1′ Site to Define Structural Determinants for the Chagas' Disease Protease. Structure. Source: NIH.3[3]

  • MEROPS - The Peptidase Database. PDB: 1EWP (cruzipain, complex with N-carbonylmorpholine-Leu-homophenylalanylmethane inhibitor). Source: EMBL-EBI. 1[1]

Sources

Application

Application Note: Co-Crystallization Techniques for Homophenylalaninylmethane (HPQ) and Cysteine Proteases for High-Resolution X-ray Diffraction

Executive Summary Structure-based drug design (SBDD) targeting papain-family cysteine proteases—such as Trypanosoma cruzi cruzain, a validated target for Chagas disease—relies heavily on high-resolution X-ray crystallogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structure-based drug design (SBDD) targeting papain-family cysteine proteases—such as Trypanosoma cruzi cruzain, a validated target for Chagas disease—relies heavily on high-resolution X-ray crystallography. Homophenylalaninylmethane (HPQ) is a highly effective P1/P2 targeting moiety utilized in the design of irreversible peptidomimetic inhibitors[1]. This application note details a self-validating, causality-driven protocol for the covalent complexation and co-crystallization of HPQ-derived inhibitors with recombinant cruzain, yielding diffraction-quality crystals suitable for sub-2.0 Å resolution analysis.

Mechanistic Rationale: The HPQ Warhead and Covalent Inhibition

To achieve highly ordered crystal lattices, conformational heterogeneity must be minimized. The HPQ moiety typically originates from a fluoromethyl ketone (FMK) precursor (e.g., MOR-LEU-HPQ-FMK)[2].

The Causality of Covalent Stabilization: Upon entry into the active site, the homophenylalanine side chain anchors deeply into the hydrophobic S2 pocket. The catalytic Cys25 thiolate then executes a nucleophilic attack on the halomethyl carbon of the HPQ warhead. The subsequent displacement of the fluoride leaving group results in a highly stable, irreversible thioether linkage[2]. This covalent tethering locks the protease in a single, well-defined conformational state, drastically reducing the B-factors of the surrounding active-site residues and promoting the formation of high-resolution crystal lattices[3].

Mechanism Step1 State 1: Free Entities Apo-Enzyme (Cys25) + HPQ Warhead Step2 State 2: Non-Covalent Complex S1/S2 Pocket Recognition Step1->Step2 Diffusion & Binding Step3 State 3: Transition State Nucleophilic Attack by Thiolate Step2->Step3 Proximity Effect Step4 State 4: Irreversible Adduct Thioether Formation Step3->Step4 Covalent Bond Formation

Mechanistic pathway of covalent bond formation between Cruzain Cys25 and HPQ warheads.

Self-Validating Experimental Protocol: Complexation to Diffraction

Unlike reversible ligands where crystal soaking is viable, covalent HPQ inhibitors require co-crystallization . Soaking apo-crystals with covalent modifiers often induces slight backbone shifts that crack the pre-formed crystal lattice.

Phase I: Reagent Preparation & Covalent Complexation
  • Protein Preparation: Concentrate recombinant apo-cruzain to 10 mg/mL in a low-salt buffer (2 mM bis-Tris, pH 5.8).

    • Causality: Low ionic strength prevents premature precipitation when the highly hydrophobic HPQ ligand is introduced.

  • Ligand Solubilization: Dissolve the HPQ-inhibitor in 100% anhydrous DMSO to create a 50 mM stock.

  • Complexation: Add the HPQ ligand to the cruzain solution at a 3:1 molar excess . Ensure the final DMSO concentration remains strictly below 5% (v/v).

    • Causality: A 3:1 excess drives the reaction to 100% occupancy. Exceeding 5% DMSO will denature the protease and trigger irreversible aggregation.

  • Incubation: Incubate the mixture at 4°C for 4 hours to allow complete covalent bond formation.

Phase II: Quality Control (The Self-Validation Checkpoint)

A protocol is only robust if it includes internal validation. Do not proceed to crystallization without confirming complexation.

  • Intact Mass Spectrometry (LC-MS): Analyze a 2 µL aliquot of the complex. The apo-cruzain mass is approximately 23.14 kDa[1]. You must observe a precise mass shift corresponding to the HPQ inhibitor (minus the leaving group).

    • Validation Loop: If the unreacted apo-peak exceeds 5%, add an additional 1 molar equivalent of ligand and incubate for 2 more hours.

  • Dynamic Light Scattering (DLS): Measure the polydispersity index (PdI). A PdI < 0.15 confirms a monodisperse solution free of DMSO-induced aggregates.

Pipeline P Protein Purification (Apo-Cruzain) C Covalent Complexation (3:1 Molar Excess) P->C L Ligand Prep (HPQ in DMSO) L->C QC Quality Control (DLS & Mass Spec) C->QC X Vapor Diffusion Crystallization QC->X Monodisperse D X-Ray Diffraction (< 1.8 Å) X->D

Workflow for the co-crystallization of Cruzain with HPQ-derived covalent inhibitors.

Phase III: Vapor Diffusion Crystallization
  • Methodology: Utilize the hanging-drop vapor diffusion method at 293 K.

  • Drop Setup: Mix 1 µL of the validated Cruzain-HPQ complex with 1 µL of the reservoir solution.

  • Reservoir Selection: Use 0.8 M Sodium Citrate at pH 5.5[4].

    • Causality: Citrate acts as a kosmotrope, altering the hydration shell of the protein to gently induce supersaturation and nucleation without denaturing the complex[3]. The pH of 5.5 maintains the structural integrity of the S1/S2 pockets.

  • Growth: Crystals typically appear within 3 to 7 days, exhibiting a rod-like or monoclinic morphology (Space group P121​1 )[4].

Phase IV: Cryoprotection and X-Ray Diffraction
  • Cryoprotection: Briefly transfer the crystal (using a nylon loop) into a cryoprotectant solution consisting of the reservoir buffer supplemented with 20% (v/v) glycerol.

    • Causality: Glycerol vitrifies the solvent upon flash-cooling in liquid nitrogen (100 K), preventing the formation of crystalline ice rings that would otherwise obscure high-resolution diffraction spots.

  • Data Collection: Collect diffraction data at a synchrotron source. The covalent nature of the HPQ-Cruzain complex (e.g., PDB 1EWP) routinely yields resolutions of 1.75 Å or better[1].

Quantitative Crystallization Parameters

The following table summarizes validated crystallization conditions for cruzain bound to various covalent inhibitors, serving as a baseline matrix for optimizing novel HPQ derivatives.

Complex / InhibitorPDB IDReservoir CompositionpHResolution (Å)Cryoprotectant
Cruzain + MOR-LEU-HPQ 1EWP0.8 M Sodium Citrate5.51.7520% Glycerol
Cruzain + Benzyl-FMK 1F2A1.0 M Sodium Citrate6.52.0020% Glycerol
Cruzain + MMTS 3KKU0.1 M Tris, 2.0 M NH₄H₂PO₄8.51.2025% Ethylene Glycol

Data aggregated from structural depositions regarding cruzain covalent inhibition[1],[3],[4].

References

  • RCSB Protein Data Bank. 1EWP: CRUZAIN BOUND TO MOR-LEU-HPQ.[Link]

  • Mott, B. T., et al. (2010). Cruzain structures: apocruzain and cruzain bound to S-methyl thiomethanesulfonate and implications for drug design. Acta Crystallographica Section F.[Link]

  • Fernandes, W. B. (2015). Determinação do Modo de Interação de Inibidores Reversíveis da Cruzaína de Trypanosoma cruzi. Biblioteca Digital de Teses e Dissertações da USP.[Link]

  • Al-Salabi, M. I., et al. (2013). Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB. PLOS One.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to overcome poor aqueous solubility of homophenylalaninylmethane

Technical Support Center: Homophenylalaninylmethane Solubility Welcome to the technical support center for homophenylalaninylmethane. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Homophenylalaninylmethane Solubility

Welcome to the technical support center for homophenylalaninylmethane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. We provide a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just prepared a solution of homophenylalaninylmethane in a neutral buffer (e.g., PBS pH 7.4) and it's cloudy or has a visible precipitate. What's wrong?

A1: This is a common and expected observation. Homophenylalaninylmethane possesses two key structural features that dictate its solubility: a lipophilic (water-hating) phenyl-alkyl group and a basic primary amine group. At neutral pH, the amine group is largely uncharged, making the entire molecule poorly soluble in water. The cloudiness or precipitate you see is the undissolved compound. The solubility of amines decreases as the hydrocarbon chain gets larger and more hydrophobic[1].

Q2: What is the quickest and simplest first step to try and dissolve my compound?

A2: The most straightforward initial approach is pH adjustment . Since homophenylalaninylmethane has a basic amine group, lowering the pH of your aqueous solution will protonate this group, forming a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water[2][3]. A similar amino acid, L-homophenylalanine, shows a dramatic increase in solubility as the pH drops below 2.5 or rises above 9.5[4]. We recommend preparing a concentrated stock solution in a slightly acidic aqueous medium (e.g., pH 4-5) and then diluting it into your final experimental medium.

Q3: I tried adjusting the pH, but the solubility is still insufficient for my required concentration. What are my next options?

A3: If pH adjustment alone is insufficient or incompatible with your experimental constraints (e.g., cell culture), you should proceed to excipient-based solubilization methods. These involve adding other molecules to the formulation to help dissolve your compound. The main strategies, in order of increasing complexity, are:

  • Co-solvents: Adding a water-miscible organic solvent.

  • Surfactants: Using detergents to form micelles that encapsulate the drug.

  • Cyclodextrins: Employing cyclic sugars to form inclusion complexes.

Each of these is detailed in the Troubleshooting Guides below.

Q4: Can I use DMSO to dissolve it?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic co-solvent that can effectively dissolve homophenylalaninylmethane. It is a common practice for preparing high-concentration stock solutions for in vitro assays[5]. However, be mindful of the final concentration of DMSO in your experiment, as it can have its own biological effects or cause the compound to precipitate upon significant dilution into an aqueous medium.

Troubleshooting Guide 1: Systematic Solubility Enhancement

This guide provides a systematic workflow for tackling solubility issues, from basic to advanced strategies.

Caption: Systematic workflow for enhancing homophenylalaninylmethane solubility.

Troubleshooting Guide 2: Detailed Protocols & Mechanisms

Issue: Standard buffers are not working. How do I implement Tier 1 & 2 strategies?

This section provides detailed protocols for the most common and effective solubilization techniques.

Mechanism: Homophenylalaninylmethane's primary amine (R-NH₂) is a weak base. In water, it exists in equilibrium with its protonated form (R-NH₃⁺). By adding an acid (lowering the pH), you shift the equilibrium towards the protonated, charged, and much more water-soluble form.

pH_Mechanism cluster_0 Low Solubility cluster_1 High Solubility Neutral Homophenylalaninylmethane (R-NH₂) Predominantly Uncharged Protonated Protonated Form (R-NH₃⁺) Charged & Water-Soluble Neutral->Protonated Add Acid (H⁺) (Decrease pH) Protonated->Neutral Add Base (OH⁻) (Increase pH)

Caption: pH-dependent equilibrium of homophenylalaninylmethane.

Experimental Protocol: Stock Solution Preparation via pH Adjustment

  • Weigh the required amount of homophenylalaninylmethane powder.

  • Add a volume of purified water (e.g., Milli-Q) to make up approximately 80% of your final target volume.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and visual clarity. Continue adding acid until the compound is fully dissolved. Aim for a pH between 3 and 5.

  • Once dissolved, add purified water to reach your final target volume.

  • Sterile-filter the solution through a 0.22 µm filter if required for your application.

Table 1: Common Acidifying Agents and Buffers

Agent/BufferTypical pH RangeUse Case
Hydrochloric Acid (HCl)1-3Stock solution preparation
Citrate Buffer3.0 - 6.2pH control in formulations
Acetate Buffer3.8 - 5.8pH control in formulations

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous environment more favorable for lipophilic molecules like homophenylalaninylmethane to dissolve[6][7].

Experimental Protocol: Co-solvent Screening

  • Prepare a series of vials containing homophenylalaninylmethane at your target concentration.

  • To each vial, add a different co-solvent system (e.g., 10% Ethanol in water, 20% Ethanol in water, 10% PEG 400 in water, etc.).

  • Vortex and/or sonicate the vials for a set period (e.g., 30 minutes).

  • Visually inspect for dissolution. For quantitative analysis, centrifuge the samples, and measure the concentration of the supernatant using a suitable method like HPLC.

Table 2: Common Pharmaceutical Co-solvents

Co-solventPropertiesTypical Concentration
EthanolVolatile, well-tolerated5-20% v/v
Propylene Glycol (PG)Viscous, good solubilizer10-40% v/v
Polyethylene Glycol 400 (PEG 400)Low toxicity, high solubilizing power10-50% v/v
Dimethyl Sulfoxide (DMSO)High solubilizing power, potential for cell toxicity<1% for cell assays, higher for stocks[5]

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where a poorly soluble drug can be partitioned, while the hydrophilic heads face the water, keeping the entire micelle dissolved[8][9][10].

Caption: Drug solubilization within a surfactant micelle.

Experimental Protocol: Surfactant Screening

  • Choose a few non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188).

  • Prepare a series of aqueous solutions of each surfactant at concentrations above their known CMC.

  • Add an excess of homophenylalaninylmethane to each solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Centrifuge or filter the samples to remove undissolved drug.

  • Analyze the supernatant concentration by HPLC to determine the solubility enhancement.

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like homophenylalaninylmethane, forming a water-soluble "host-guest" inclusion complex[11][][13]. This sequesters the hydrophobic part of the drug from the aqueous environment, increasing its apparent solubility[14].

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of homophenylalaninylmethane to each solution.

  • Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the samples through a syringe filter (e.g., 0.22 µm PVDF).

  • Measure the concentration of dissolved homophenylalaninylmethane in each filtrate.

  • Plot the drug concentration against the cyclodextrin concentration. A linear increase indicates the formation of a soluble inclusion complex.

Troubleshooting Guide 3: Advanced Formulation Strategies (For Drug Development)

Issue: I need to develop a stable oral dosage form. Simple solutions are not viable.

For long-term stability and effective in vivo delivery, advanced formulation strategies are required. These are typically employed in later-stage drug development.

Concept: Crystalline materials have low energy and low solubility. By dispersing the drug in its high-energy amorphous state within a polymer matrix, you can achieve a much higher apparent solubility and dissolution rate[15][16]. This strategy is a leading approach for improving the bioavailability of poorly soluble drugs[17][18].

  • How it's made: Common methods include spray drying and hot-melt extrusion (HME)[17].

  • Why it works: The polymer prevents the drug molecules from recrystallizing back to their low-solubility state, maintaining them in a "spring-loaded" form ready for dissolution[19].

Concept: For highly lipophilic compounds, dissolving them in a lipid-based formulation can dramatically improve solubility and oral absorption[20][21]. These systems can enhance absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver[22].

  • Types:

    • Liposomes: Spherical vesicles made of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs[23][24].

    • Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion in the gut, keeping the drug in a solubilized state[23][25].

References

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025, January 10). Preprints.org.
  • Zhang, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). LinkedIn.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link]

  • Hyda, Y. (2022). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • LIPID-BASED DRUG DELIVERY SYSTEMS. (n.d.). American Chemical Society. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2015, November 2). Pharmaceutical Technology. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2019). Journal of Pharmaceutical Investigation. [Link]

  • Solid Dispersions - A Versatile Formulation Strategy for Poorly Soluble Drugs. (2020, January 22). Catalent. [Link]

  • Singh, J., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. (2015, April 5). Expert Opinion on Drug Delivery. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 27). MDPI. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13). Molecular Pharmaceutics. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • The future of lipid-based drug delivery systems. (2023, August 3). CAS. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Life. [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2023). Pharmaceutics. [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2024). PriMera Scientific Publications. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews. [Link]

  • Homophenylalaninylmethane (C11H15NO). (n.d.). PubChemLite. [Link]

  • Solubility and pH of amines. (n.d.). The University of Edinburgh. [Link]

  • Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. (2024, April 2). RSC Advances. [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in Homophenylalaninylmethane Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic peptide chemistry and drug development: maintaining ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic peptide chemistry and drug development: maintaining stereochemical integrity during the coupling of homophenylalanine (hPhe) derivatives, such as homophenylalaninylmethane.

When activating the carboxyl group of these derivatives, the α -chiral center becomes highly susceptible to epimerization. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure high enantiomeric excess (ee) in your final products.

Part 1: The Root Cause (Mechanistic Overview)

To fix epimerization, we must first understand why it happens. During the activation of an N-protected homophenylalanine derivative, the carboxyl group is converted into a highly electrophilic intermediate (e.g., an O-acylisourea when using carbodiimides). From here, loss of chiral integrity typically occurs via two competing pathways[1][2]:

  • Path A (The Oxazolone Mechanism): The activated intermediate undergoes intramolecular cyclization, forming a 5(4H)-oxazolone ring. The α -proton of this oxazolone is highly acidic. Even weak bases can abstract this proton, creating a planar enolate that destroys the stereocenter[1][2].

  • Path B (Direct Enolization): Strong, unhindered bases in the reaction mixture can directly abstract the α -proton from the activated amino acid before coupling occurs, leading to racemization[1].

Epimerization_Mechanisms A N-Protected hPhe Derivative B Activated Ester / O-Acylisourea (Highly Reactive) A->B Coupling Reagent (e.g., DIC, HATU) C Path A: Oxazolone Formation (Intramolecular Cyclization) B->C - H+ D Path B: Direct Enolization (Base-Catalyzed Hα Abstraction) B->D Strong Base (e.g., DIPEA) F Epimerized / Racemized Coupling Product B->F Direct Aminolysis (Desired Pathway) E Planar Enolate Intermediate (Loss of Stereocenter) C->E Base Abstraction D->E E->F Nucleophilic Attack (Amine)

Mechanistic pathways of epimerization during carboxyl activation of homophenylalanine derivatives.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am currently using HATU and DIPEA for my homophenylalaninylmethane couplings, but my D-epimer levels are >5%. What is the first parameter I should change? A1: Change your base. DIPEA (N,N-Diisopropylethylamine) is a strong base that can promote direct enolization (Path B) and accelerate oxazolone deprotonation. Switch to a weaker, non-nucleophilic base like sym-collidine (2,4,6-trimethylpyridine) or TMP. Because sym-collidine is highly sterically hindered and less basic, it significantly reduces base-catalyzed α -proton abstraction while still facilitating the coupling[3].

Q2: How does Oxyma compare to traditional benzotriazole additives (HOBt/HOAt) for suppressing epimerization? A2: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is vastly superior to HOBt and performs on par with, or better than, HOAt[1][2]. Oxyma works by rapidly intercepting the highly reactive O-acylisourea intermediate before it can cyclize into an oxazolone. Furthermore, Oxyma avoids the severe explosion risks associated with benzotriazole-based additives like HOAt[2].

Q3: Are there specialized reagents for extremely hindered or epimerization-prone substrates? A3: Yes. If standard carbodiimide/Oxyma systems fail, consider using DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is specifically engineered to cause very little epimerization during coupling and is highly effective for arylglycines and other easily epimerized residues[4]. Alternatively, the addition of Lewis acids like Cu²⁺ ions (e.g., CuCl₂) to carbodiimide/HOBt mixtures has been shown to suppress epimerization to as low as 0.1% by stabilizing the intermediate and preventing oxazolone formation[5].

Q4: Does pre-activation time matter? A4: Absolutely. Minimizing pre-activation time prevents the accumulation of oxazolone intermediates. Pre-activation should be kept brief (typically 1-5 minutes) before the amine component is introduced[3].

Troubleshooting_Workflow Start High Epimerization Detected (>5% D-Epimer) Step1 1. Evaluate Tertiary Base Start->Step1 Action1 Switch DIPEA/TEA to sym-Collidine (TMP) Step1->Action1 Step2 2. Optimize Coupling Additive Action1->Step2 Action2 Replace HOBt with Oxyma or use DEPBT Step2->Action2 Step3 3. Minimize Preactivation Action2->Step3 Action3 Reduce preactivation time to < 2 minutes Step3->Action3 Success Stereochemically Pure Product (<1% D-Epimer) Action3->Success

Decision tree for troubleshooting and minimizing epimerization during peptide coupling.

Part 3: Quantitative Data & Reagent Selection

To make an informed decision, review the quantitative epimerization data across various coupling systems. The data below illustrates the superiority of Oxyma and specialized additives in highly sensitive models.

Coupling SystemBaseModel SubstrateEpimerization (%)Reference
DIC / HOBtDIPEAH-Gly-Ser-Phe-NH₂3.3%[1]
DIC / HOAtDIPEAH-Gly-Ser-Phe-NH₂0.4%[1]
DIC / OxymaPureDIPEAH-Gly-Ser-Phe-NH₂0.4%[1]
DIC / Oxyma-BDIPEAH-Gly-His-Phe-NH₂1.0%[1]
DIC / OxymaPureDIPEAH-Gly-His-Phe-NH₂3.0%[1]
EDC / HOBt / Cu²⁺NoneGeneral Carbodiimide<0.1%[5]

Note: While OxymaPure is highly effective, Oxyma-B shows even greater potential as a racemization suppressor for specific highly sensitive residues like Histidine[1].

Part 4: Standard Operating Procedure (SOP)

Protocol: Epimerization-Suppressed Solution-Phase Coupling of Homophenylalanine Derivatives

Objective: Form an amide bond using an N-protected homophenylalanine derivative while maintaining >99% enantiomeric excess (ee). This protocol utilizes the DIC/Oxyma system with sym-collidine to systematically shut down both Path A and Path B epimerization mechanisms.

Step 1: Reagent Preparation

  • In a dry, inert flask, dissolve 1.0 equivalent of the N-protected homophenylalanine derivative and 1.0 equivalent of OxymaPure in anhydrous DMF (or Ethyl Acetate for a greener solvent profile).

  • Causality: Oxyma is added concurrently with the acid to ensure immediate trapping of the O-acylisourea upon activation, preventing oxazolone formation[2][3].

Step 2: Amine & Base Addition

  • Add 1.05 equivalents of the amine component to the solution.

  • Add 2.0 equivalents of sym-collidine (TMP).

  • Causality: Using sym-collidine instead of DIPEA prevents direct base-catalyzed α -proton abstraction due to its high steric hindrance and lower nucleophilicity[3].

Step 3: Thermal Control & Activation

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 1.1 equivalents of DIC (N,N'-Diisopropylcarbodiimide) dropwise.

  • Causality: Carbodiimide activation is highly exothermic. Cooling the reaction minimizes the thermal energy available for oxazolone cyclization, further protecting the stereocenter[2].

Step 4: Reaction & Monitoring

  • Stir the mixture at 0°C for 15 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction completion via LC-MS. Do not allow the reaction to stir indefinitely once the starting material is consumed.

Step 5: Self-Validation (Crucial)

  • Quench the reaction and perform a standard aqueous workup.

  • Validation Step: Analyze the crude product using Chiral HPLC against a synthesized D-epimer standard. This is the only definitive way to validate that the stereochemical integrity of the homophenylalaninylmethane derivative was maintained throughout the coupling.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Homophenylalaninylmethane (HPQ)

Welcome to the Technical Support Center for the scale-up synthesis of Homophenylalaninylmethane (HPQ, or (3S)-3-amino-5-phenylpentan-2-one). HPQ is a highly valuable chiral ligand and intermediate, most notably utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Homophenylalaninylmethane (HPQ, or (3S)-3-amino-5-phenylpentan-2-one). HPQ is a highly valuable chiral ligand and intermediate, most notably utilized in the structural biology and development of Cruzain inhibitors for Chagas' disease 1.

Because HPQ is a methyl ketone derivative of the non-natural amino acid L-homophenylalanine (L-HPA), its scale-up is a bipartite chemoenzymatic process. This guide provides troubleshooting frameworks, quantitative benchmarks, and self-validating protocols to ensure high enantiomeric excess (ee%) and yield across both the upstream biocatalysis and downstream chemical synthesis phases.

Process Visualization: Chemoenzymatic Workflow

Chemoenzymatic_ScaleUp cluster_0 Phase 1: Biocatalysis cluster_1 Phase 2: Chemical Synthesis N1 OPBA (Substrate) N2 L-HPA (Chiral Precursor) N1->N2 Transaminase Fed-Batch, pH 8.0 N3 Boc-Weinreb Amide (Intermediate) N2->N3 1. Boc2O 2. N,O-DMHA, EDC N2->N3 N4 HPQ (Target Ligand) N3->N4 MeLi, -78°C then TFA

Workflow for the scale-up synthesis of Homophenylalaninylmethane (HPQ) from OPBA.

Quantitative Data Summary

The following table summarizes the expected yield and enantiomeric excess (ee%) when transitioning from standard laboratory batch conditions to optimized scale-up conditions.

Process PhaseSubstrateMethod / ConditionsTarget ProductYield (%)Enantiomeric Purity (ee%)
Biocatalysis OPBABatch Transamination (pH 8.0)L-HPA50 - 65%> 99.0%
Biocatalysis OPBAFed-Batch + ISPC (pH 8.0)L-HPA> 97.0% > 99.9%
Chemical Boc-L-HPAEDC/HOBt, N,O-DMHA, RT, TEAWeinreb Amide75.0%85.0% (Racemization)
Chemical Boc-L-HPAEDC, N,O-DMHA, 0°C, NMMWeinreb Amide92.0% > 99.0%
Chemical Weinreb AmideMeLi, THF, -20°CBoc-HPQ60.0%N/A (Tertiary alcohol)
Chemical Weinreb AmideMeLi, THF, -78°CBoc-HPQ88.0% > 99.0%

Troubleshooting & FAQs

Phase 1: Biocatalytic Synthesis of L-Homophenylalanine (L-HPA)

Q: Why does the conversion yield plateau at ~50-60% during the batch transamination of 2-oxo-4-phenylbutanoic acid (OPBA)? A: This is a classic manifestation of thermodynamic equilibrium limitations and substrate inhibition. High initial concentrations of OPBA inhibit transaminases (e.g., from Megasphaera elsdenii or engineered E. coli AAT) 2. Solution: Transition to a fed-batch reactor system coupled with in situ product crystallization (ISPC). By continuously feeding OPBA and coupling the reaction with the spontaneous cyclization of the deaminated co-substrate (e.g., forming 2-hydroxy-5-oxoproline), the equilibrium is driven completely toward L-HPA production, achieving up to 97% conversion 3.

Q: What is the optimal pH for scaling up the biocatalytic route, and why is it so strict? A: Enzyme stability and the ionization state of the substrates are highly pH-dependent. For integrated membrane bioreactors, the optimal pH is strictly 8.5 4. Deviations alter the protonation state of the amino donor (e.g., L-lysine), which drastically reduces the catalytic turnover rate ( kcat​ ) and leads to incomplete conversion.

Phase 2: Chemical Conversion to Homophenylalaninylmethane (HPQ)

Q: During the conversion of L-HPA to the Weinreb amide intermediate, we observe significant racemization. How can this be mitigated? A: Racemization during Weinreb amide formation occurs due to the formation of an oxazolone intermediate, which is promoted by excessive base (e.g., Triethylamine) or elevated temperatures during carboxyl activation. Solution: Pre-cool the reaction mixture to 0°C before adding the coupling reagent (EDC). Limit the base to exactly 2.5 equivalents, and replace Triethylamine with a milder, less nucleophilic base like N-methylmorpholine (NMM).

Q: The final yield of HPQ drops significantly during the methyl addition step, and LC-MS shows a +16 Da impurity. What causes this? A: The +16 Da impurity is the tertiary alcohol, resulting from the over-addition of Methyllithium (MeLi) to the newly formed ketone. The Weinreb amide's stable chelate intermediate collapses if the reaction temperature spikes above -40°C. Solution: Maintain strict cryogenic conditions (-78°C) during the organometallic addition and quench the reaction with saturated aqueous NH4​Cl while still at -78°C before allowing the mixture to warm to room temperature.

Standard Operating Procedures (SOPs)

Protocol 1: Biocatalytic Fed-Batch Synthesis of L-HPA
  • Objective: Convert OPBA to enantiopure L-HPA.

  • Causality Focus: Continuous feeding prevents substrate-induced active site saturation, while in situ crystallization continuously removes the product from the aqueous phase, shifting Le Chatelier's equilibrium forward.

Step-by-Step:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 8.0 ± 0.5) containing 5 mM pyridoxal 5'-phosphate (PLP) and L-lysine (amino donor).

  • Enzyme Loading: Introduce engineered E. coli aspartate aminotransferase (AAT) at 100 U/mL.

  • Fed-Batch Feeding: Continuously feed OPBA into the reactor at a rate that maintains an internal concentration of <20 mM.

    • Self-Validation Check: Monitor real-time OPBA consumption via rapid UV-Vis (A280) or at-line HPLC. If OPBA exceeds 25 mM, pause the feed to prevent enzyme inhibition.

  • Crystallization: Allow in situ product crystallization (ISPC) of L-HPA to occur at 40°C.

  • Harvesting: Filter the crystallized L-HPA and wash with cold deionized water.

    • Self-Validation Check: Verify ee% >99.9% via chiral HPLC (Daicel Chiralpak column) before proceeding to Phase 2.

Protocol 2: Chemical Synthesis of HPQ from L-HPA
  • Objective: Convert L-HPA to the target methyl ketone (HPQ) without compromising chiral integrity.

  • Causality Focus: Strict thermal control during the Weinreb amide and Grignard/MeLi steps prevents oxazolone-induced racemization and tertiary alcohol formation, respectively.

Step-by-Step:

  • Protection: React L-HPA with Boc2​O (1.1 eq) in THF/water with NaHCO3​ to yield Boc-L-HPA. Extract with Ethyl Acetate and concentrate.

  • Weinreb Amide Formation: Dissolve Boc-L-HPA in anhydrous DCM. Cool strictly to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (2.5 eq). Slowly add EDC·HCl (1.1 eq). Stir for 4 hours at 0°C.

    • Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the Boc-L-HPA spot confirms complete activation.

  • Organometallic Addition: Dissolve the purified Weinreb amide in anhydrous THF. Cool to -78°C under an Argon atmosphere. Add MeLi (1.1 eq, 1.6 M in diethyl ether) dropwise over 30 minutes.

  • Quenching: Quench the reaction by adding cold saturated NH4​Cl directly into the -78°C mixture. Extract with DCM.

  • Deprotection: Treat the resulting Boc-HPQ with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature to yield the final HPQ product.

    • Self-Validation Check: Confirm the final product mass (C11H15NO, MW ~177.24 g/mol ) via LC-MS.

References

  • Modeling, design, and development of potential inhibitors of γ-glutamylamine cyclotransferase and inhibitors of cruzain as therapeutic agents for Chagas' disease Source: ProQuest URL
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization Source: ACS Omega URL
  • Source: DOI.
  • Synthesis of L-homophenylalanine via integrated membrane bioreactor Influence of pH on yield Source: ResearchGate URL

Sources

Optimization

Preventing oxidative degradation of homophenylalaninylmethane during storage

Welcome to the Technical Support Center for handling and storing homophenylalaninylmethane (3-amino-5-phenylpentan-2-one). This guide is designed for researchers and drug development professionals working with this criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing homophenylalaninylmethane (3-amino-5-phenylpentan-2-one). This guide is designed for researchers and drug development professionals working with this critical chiral building block, which is frequently utilized in the synthesis of advanced peptidomimetics and proteasome inhibitors[1].

Due to its α -amino ketone structural motif, this compound is thermodynamically unstable in its free base form and requires stringent handling protocols to prevent rapid degradation[2].

Mechanistic Causality of Degradation

To effectively store homophenylalaninylmethane, one must understand the three primary mechanisms that drive its degradation:

  • Oxidative Cleavage: The electron-rich α -amino ketone motif is highly susceptible to superoxide-mediated aerial oxidation. This process cleaves the molecule or forms reactive α -dicarbonyls and peroxides[2].

  • Self-Condensation: In neutral or basic conditions, the unprotonated primary amine acts as a strong nucleophile. It attacks the carbonyl group of adjacent molecules, forming an imine intermediate that rapidly cyclizes into dihydropyrazines and brown polymeric resins.

  • Racemization: The chiral α -proton is flanked by an electron-withdrawing amine and a carbonyl, making it highly acidic. Trace moisture or basic impurities act as proton shuttles, facilitating keto-enol tautomerization and destroying the enantiomeric purity.

Degradation A Homophenylalaninylmethane (Free Base) B Aerial Oxidation (O2 / Trace Metals) A->B C Self-Condensation (Nucleophilic Attack) A->C D Keto-Enol Tautomerization (Acid/Base Catalyzed) A->D E Alpha-Dicarbonyls & Peroxides B->E F Dihydropyrazines & Brown Polymers C->F G Racemization (Loss of Chirality) D->G

Logical mapping of homophenylalaninylmethane degradation pathways.

Troubleshooting Guides & FAQs

Q1: Our homophenylalaninylmethane powder turned from white to a sticky yellow/brown resin within a week of storage at room temperature. What happened? A: This is a classic presentation of bimolecular self-condensation coupled with aerial oxidation. In its free base form, the unprotonated amine attacks the carbonyl of neighboring molecules. This process is auto-catalytic because it generates water, which further facilitates hydrolytic degradation[2]. Causality-Driven Solution: Always convert the free base to a hydrochloride (HCl) salt immediately after synthesis. Protonating the amine ( −NH3+​ ) eliminates its nucleophilicity, preventing self-condensation, and drastically increases the oxidation potential of the molecule, shielding it from aerial oxidation[3].

Q2: We stored the HCl salt at -20°C, but HPLC-MS still shows the presence of α -dicarbonyl impurities after 3 months. Why? A: α -Dicarbonyl formation in a salt indicates trace metal-catalyzed oxidation (a Fenton-like reaction)[2]. Even as a salt, trace transition metals (like Fe2+ or Cu2+ ) from glass containers or synthesis equipment can catalyze single-electron transfers from the α -carbon to residual dissolved oxygen. Causality-Driven Solution: Incorporate a chelating agent (e.g., 0.1% EDTA) during the final aqueous workup. Furthermore, store the compound under a strict Argon atmosphere in PTFE-lined, amber glass vials to eliminate both oxygen and photo-catalytic degradation.

Q3: The chemical purity remains >99%, but the enantiomeric excess (ee) dropped from 98% to 85%. How do we stop racemization? A: Racemization occurs via keto-enol tautomerization. Because the α -proton is highly acidic, the presence of trace moisture facilitates enolization. Causality-Driven Solution: The compound must be rigorously dried via lyophilization before storage. Avoid storing it in hygroscopic solvents (like DMSO or Methanol) for prolonged periods.

Quantitative Stability Data

The following table summarizes the degradation kinetics of homophenylalaninylmethane under various storage conditions, highlighting the critical necessity of salt formation and environmental control.

Storage ConditionChemical StateAtmosphereTemp30-Day Recovery (%)Enantiomeric Excess (ee %)
Free Base (Solid)UnprotonatedAir25°C< 15%N/A (Degraded)
Free Base (Solid)UnprotonatedArgon-20°C78%82%
HCl Salt (Solid)ProtonatedAir25°C92%96%
HCl Salt (Solid) Protonated Argon -20°C > 99% > 99%

Self-Validating Experimental Protocols

To ensure maximum shelf-life, follow these self-validating workflows. Each step includes a mechanistic rationale and a built-in validation check.

Protocol A: Conversion to Hydrochloride Salt (Stabilization)

Rationale: Protonation prevents nucleophilic attack and raises the oxidation threshold.

  • Dissolution: Dissolve the freshly synthesized free base in anhydrous diethyl ether at 0°C.

    • Validation Check: The solution must be completely clear. Any turbidity indicates pre-existing polymeric degradation products. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Protonation: Slowly bubble dry HCl gas (or add a stoichiometric equivalent of HCl in dioxane) into the solution while maintaining 0°C.

    • Validation Check: Immediate formation of a dense white precipitate confirms successful salt formation.

  • Isolation: Filter the precipitate under a blanket of Argon and wash with cold, anhydrous ether.

    • Validation Check: The filtrate should be colorless. A yellow filtrate indicates unreacted free base or soluble oxidized impurities.

Protocol B: Anaerobic Aliquoting and Lyophilization

Rationale: Removing trace moisture prevents keto-enol tautomerization, while Argon displacement prevents superoxide formation.

  • Aqueous Reconstitution: Dissolve the HCl salt in LC-MS grade water.

    • Validation Check: Measure the pH of a 10 µL aliquot; it should be strictly acidic (pH < 3). If neutral, residual free base is present and the batch must be re-acidified.

  • Flash Freezing: Aliquot the solution into amber glass vials and flash-freeze using liquid nitrogen.

    • Validation Check: Rapid freezing prevents concentration-gradient-induced enolization that occurs during slow cooling.

  • Lyophilization: Lyophilize at -50°C and <0.1 mbar for 48 hours.

    • Validation Check: The final product must be a fluffy, free-flowing white powder. A "melted" or sticky appearance indicates incomplete moisture removal.

  • Sealing: Backfill the lyophilizer chamber with high-purity Argon, quickly cap the vials with PTFE-lined septa, and crimp-seal. Store immediately at -20°C.

StorageWorkflow S1 Synthesized Free Base S2 Salt Formation (Dry HCl) S1->S2 S3 Lyophilization (Moisture Removal) S2->S3 S4 Argon Flushing (O2 Displacement) S3->S4 S5 Storage at -20°C (Amber Glass) S4->S5

Step-by-step workflow for the stabilization and long-term storage preparation.

Sources

Troubleshooting

Overcoming steric hindrance in homophenylalaninylmethane functionalization

Technical Support Center: Overcoming Steric Hindrance in Homophenylalaninylmethane Functionalization Overview Homophenylalaninylmethane (HPQ) and its derivatives are highly valued scaffolds in peptidomimetic drug design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Homophenylalaninylmethane Functionalization

Overview Homophenylalaninylmethane (HPQ) and its derivatives are highly valued scaffolds in peptidomimetic drug design, particularly recognized as potent cruzain inhibitors for Chagas' disease [5]. However, the extended phenethyl side chain introduces significant steric bulk, complicating late-stage functionalization. This support guide provides field-proven troubleshooting strategies for overcoming steric hindrance during C–H activation and amine derivatization workflows.

Diagnostic FAQs & Troubleshooting

Q1: Why does late-stage benzylic C(sp³)–H functionalization of the homophenylalanine scaffold yield primarily unreacted starting material? Causality: The extra methylene group in the homophenylalanine side chain increases conformational flexibility while simultaneously shielding the benzylic position. Standard transition metal catalysts experience severe steric repulsion from the adjacent aromatic ring and the backbone functional groups, preventing the catalyst from achieving the necessary proximity for C–H insertion. Solution: Utilize a sterically tuned ligand system that forces the substrate into a reactive conformation. In copper-catalyzed benzylic C–H functionalizations, employing highly sterically hindered 6,6′-disubstituted bipyridines (e.g., 6,6′-dicyano-2,2′-bipyridine) creates a constrained chiral pocket. This specific geometry overcomes the inherent steric clash, directing the catalyst exclusively to the less sterically hindered benzylic methylene position [1].

Q2: How do I prevent metallacycle collapse during Pd-catalyzed remote C(sp²)–H activation of the aromatic ring? Causality: Unlike phenylalanine, which readily forms a stable six-membered palladacycle, homophenylalanine derivatives must form a highly strained seven-membered metallacycle to achieve remote C–H activation [2]. Steric repulsion between the alpha-substituents and the metal center often leads to premature reductive elimination or protodemetalation before the functionalization step can occur. Solution: Enforce bidentate coordination. Using an N-triflamide or strongly coordinating N-protecting group stabilizes the Pd(II) intermediate. Furthermore, transitioning from acetonitrile to N,N-dimethylformamide (DMF) as a solvent additive stabilizes the transient hepta-coordinated intermediate, preventing premature collapse and drastically improving the functionalization ratio [2].

Q3: Standard amide coupling at the primary amine of HPQ is failing. What is the alternative? Causality: When coupling HPQ to an α,α-disubstituted amino acid, standard coupling reagents (e.g., HATU, EDC) fail because the bulky tetrahedral transition state cannot form due to severe steric clash between the phenethyl group and the incoming activated ester. Solution: Bypass the traditional tetrahedral intermediate by utilizing benzotriazole activation methodology [3] or an α,α-disubstituted α-amidonitrile approach. The latter allows for highly sterically hindered peptide bond formation without the need for standard coupling reagents, operating efficiently even under aqueous conditions [4].

Quantitative Data: Ligand Steric Effects on Benzylic Functionalization

To demonstrate the causality between ligand steric bulk and reaction efficiency, the following table summarizes the impact of bipyridine (bpy) ligand substitution on the yield of benzylic C–H thiocyanation of homophenylalanine derivatives [1].

LigandSubstitution PatternSteric Hindrance ProfileElectronic EffectIsolated Yield (%)
L4 4,4'-Dimethyl-bpyLowElectron-donating17%
L7 6,6'-Dimethyl-bpyModerateElectron-donating34%
L8 6,6'-Di-tert-butyl-bpyHighElectron-donating49%
L10 6,6'-Dicyano-bpyHighElectron-withdrawing79%

Step-by-Step Methodologies

Protocol A: Copper-Catalyzed Benzylic C–H Functionalization of HPQ Derivatives This protocol utilizes a self-validating visual cue to ensure proper active catalyst formation before substrate introduction [1].

  • Catalyst Pre-Assembly : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuOAc (0.5 mol %) and 6,6'-dicyano-2,2'-bipyridine (L10, 0.6 mol %).

  • Solvent Coordination (Validation Step) : Add 1,1,2,2-tetrachloroethane (TCE) to achieve a 1.0 M final substrate concentration. Stir at room temperature for 10 minutes.

    • Self-Validation: The solution must transition from colorless/pale to a deep, homogeneous green/blue. If the solution remains cloudy or pale, the sterically hindered complex has not formed; discard and verify ligand purity.

  • Substrate Addition : Add the HPQ derivative (1.0 equiv) and the functionalizing reagent (e.g., N-thiocyanato reagent, 1.2 equiv). TCE is critical here as it maximizes the solubility of the sterically hindered complex and stabilizes the resulting radical intermediate.

  • Thermal Activation : Seal the tube and stir at 80 °C for 12 hours.

  • Quench and Isolation : Cool to room temperature, quench with saturated aqueous NH₄Cl to break the copper complex, and extract with EtOAc (3 × 15 mL). Purify via silica gel chromatography.

Protocol B: Sterically Hindered Amide Coupling via Benzotriazole Activation Designed to overcome the tetrahedral transition state clash [3].

  • Activation : Dissolve the sterically hindered carboxylic acid partner (1.0 equiv) in anhydrous THF. Add 1-(methanesulfonyl)benzotriazole (1.1 equiv) and triethylamine (1.5 equiv).

  • Intermediate Formation (Validation Step) : Stir at 25 °C for 2 hours.

    • Self-Validation: Monitor via TLC. The complete consumption of the starting acid and the appearance of a distinct, less polar N-acylbenzotriazole spot confirms successful activation. Do not proceed until activation is 100% complete.

  • Coupling : Add HPQ (1.0 equiv) directly to the reaction mixture. Elevate the temperature to 50 °C to provide the necessary kinetic energy to overcome the steric barrier of the coupling step.

  • Completion : Stir for 16 hours, concentrate under reduced pressure, and wash with 1M HCl and saturated NaHCO₃ to remove the benzotriazole byproduct.

Workflow Visualization

G Start HPQ Functionalization Target Site Selection Q1 Identify Reactive Site Subject to Steric Clash Start->Q1 Benzylic Benzylic C(sp³)-H Activation Q1->Benzylic Aliphatic Amine Primary Amine Coupling Q1->Amine N-Terminal Aromatic Aromatic C(sp²)-H Olefination Q1->Aromatic Aryl Ring B_Sol Use CuOAc + L10 (6,6'-dicyano-bpy) Forces reactive conformation Benzylic->B_Sol Fail Standard Reagents (Yield < 20%) Benzylic->Fail Am_Sol Benzotriazole Activation or α-amidonitrile Bypasses tetrahedral clash Amine->Am_Sol Amine->Fail Ar_Sol Pd-Catalyzed with Bidentate Directing Group Stabilizes 7-membered cycle Aromatic->Ar_Sol Aromatic->Fail

Decision tree for overcoming steric hindrance in HPQ functionalization workflows.

References

  • Copper-Catalyzed Benzylic C–H Bond Thiocyanation: Enabling Late-Stage Diversifications. Chinese Chemical Society.[Link]

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry.[Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.[Link]

  • Modeling, design, and development of potential inhibitors of γ-glutamylamine cyclotransferase and inhibitors of cruzain as therapeutic agents for Chagas' disease. ProQuest Dissertations & Theses. [Link]

Optimization

Reducing baseline noise in homophenylalaninylmethane NMR spectroscopy

A Senior Application Scientist's Guide to Eliminating Baseline Noise Welcome to the technical support center dedicated to resolving baseline noise issues in the NMR spectroscopy of homophenylalaninylmethane and related s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Eliminating Baseline Noise

Welcome to the technical support center dedicated to resolving baseline noise issues in the NMR spectroscopy of homophenylalaninylmethane and related small organic molecules. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a deeper understanding of the factors that contribute to a clean, high-resolution NMR spectrum.

Troubleshooting Guide: From Wavy Lines to Pristine Baselines

This section addresses specific baseline problems in a question-and-answer format. Each answer provides the causality behind the issue and a step-by-step protocol for resolution.

Question 1: Why is the baseline of my spectrum rolling or distorted?

A rolling or distorted baseline is a common artifact that can obscure weak signals and complicate phasing and integration. This is often a result of issues in the initial part of the Free Induction Decay (FID) or poor magnetic field homogeneity.[1][2][3]

Probable Causes & Solutions:

  • Imperfect Magnetic Field Homogeneity (Poor Shimming): The most frequent cause. When the magnetic field is not uniform across the sample volume, nuclei in different regions experience slightly different field strengths, leading to broad lines and baseline distortions.[4][5][6] The process of correcting these inhomogeneities is called shimming.[4][7]

    • Solution: Perform a careful, iterative shimming procedure on your sample. The goal is to adjust the currents in the shim coils to counteract the field distortions and maximize the lock level signal, which is an indicator of field homogeneity.[4][6]

  • Acoustic Ringing: The high-power radiofrequency pulse can cause physical vibrations in the probe, which appear as oscillations in the early data points of the FID.[8][9] This is more common in low-frequency experiments over wide spectral widths.[8]

    • Solution: Increase the pre-scan delay (often denoted as DE or a similar parameter in the acquisition software). This adds a short delay between the pulse and the start of acquisition, allowing the ringing to subside. A typical starting point is to increase the delay in small increments (e.g., 5-10 microseconds).

  • Distortion of the First Few FID Points: The detector needs a brief period to recover from the powerful transmitter pulse.[1] If acquisition begins too early, the first few points of the FID can be corrupted, leading to a rolling baseline upon Fourier transformation.[1][2][3]

    • Solution: In post-processing, use a baseline correction algorithm. Most NMR software packages offer several options, such as the Whittaker Smoother or Polynomial Fit algorithms, which can effectively model and subtract the distorted baseline.[1][10]

Question 2: My baseline is very noisy, and my signal-to-noise ratio (S/N) is poor. What can I do?

A high noise level can obscure real signals, especially for less abundant nuclei like ¹³C or in dilute samples. The issue stems from either insufficient signal from the sample or excessive noise from the instrument or environment.

Probable Causes & Solutions:

  • Insufficient Sample Concentration: The most direct cause of a weak signal is not having enough analyte in the NMR tube.[9]

    • Solution: Increase the sample concentration. For a molecule like homophenylalaninylmethane (MW ≈ 165.23 g/mol ), a good starting point is essential for a quality spectrum. Overly concentrated samples, however, can increase viscosity and lead to line broadening, so a balance must be struck.[11]

    Table 1: Recommended Sample Preparation Parameters for Homophenylalaninylmethane

    Nucleus Recommended Mass Solvent Volume Approx. Concentration (mM) Expected Acquisition Time
    ¹H 5-25 mg 0.6 mL 50-250 mM < 10 minutes

    | ¹³C | 50-100 mg | 0.6 mL | 500-1000 mM | 20-60 minutes |

  • Insufficient Number of Scans: Signal strength increases linearly with the number of scans, while noise only increases by the square root. Therefore, acquiring more scans is a fundamental way to improve the S/N ratio.[12]

    • Solution: Double the signal-to-noise ratio by quadrupling the number of scans. This is particularly crucial for insensitive nuclei like ¹³C.

  • External Noise Sources: Nearby electronic equipment can interfere with the spectrometer's sensitive electronics.[12]

    • Solution: Ensure no other high-power electronic devices are operating near the spectrometer during acquisition.

  • Improper Probe Tuning: The NMR probe must be tuned to the correct frequency for the nucleus being observed in the specific solvent. An untuned probe leads to inefficient signal excitation and detection.

    • Solution: Carefully tune and match the probe for every sample. This procedure adjusts the probe's electronics to efficiently transmit and receive the radiofrequency signals at the desired frequency.

Question 3: I see baseline "humps" or distortions, especially under my broad peaks. Why?

This is often a sign that the baseline correction algorithm is misinterpreting a very broad signal as part of the baseline.

Probable Causes & Solutions:

  • Aggressive Baseline Correction: Automatic baseline correction algorithms can sometimes be too aggressive, especially with spectra containing both sharp and very broad signals (e.g., from polymers, aggregates, or certain exchange phenomena).[10]

    • Solution: Use a manual or multi-point baseline correction. Select regions of the spectrum that are known to be true baseline (i.e., contain no signals) and instruct the software to fit a baseline curve only through these points.[10] Be cautious not to select points on the shoulders of broad peaks.

  • Presence of Undesired Broad Signals: The sample itself may contain species that give very broad signals, such as paramagnetic impurities or suspended solids that interfere with shimming.[11][13]

    • Solution: Ensure the sample is pure and properly prepared. Filter the sample into the NMR tube to remove any particulate matter.[14] If paramagnetic impurities are suspected (e.g., residual catalysts), purification steps like passing the sample through a small silica plug may be necessary.

Experimental Protocols & Workflows

Adhering to rigorous experimental protocols is the most effective way to prevent baseline issues before they occur.

Protocol 1: High-Quality NMR Sample Preparation

This protocol outlines the steps for preparing a sample of homophenylalaninylmethane for analysis. The key is to create a homogenous solution free of any particulate matter.[13]

Steps:

  • Weigh the Sample: Accurately weigh 10-20 mg of homophenylalaninylmethane for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11][15]

  • Add Deuterated Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] The use of deuterated solvents is necessary for the spectrometer's lock system, which stabilizes the magnetic field.

  • Ensure Complete Dissolution: Gently vortex or shake the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filter the Solution: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles that distort magnetic field homogeneity.[11] Do not use cotton wool, as solvents can leach impurities from it.

  • Check Sample Height: Ensure the final sample height in the NMR tube is approximately 40-50 mm, which corresponds to about 0.6 mL.[13][14] Insufficient sample height can make shimming very difficult.[14][16]

  • Clean the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube (bottom ~10 cm) with a lint-free wipe dampened with isopropanol or acetone to remove any dirt or fingerprints.[14]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg for ¹H) dissolve 2. Dissolve in Vial (0.6 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter check 4. Check Sample Height (40-50 mm) filter->check clean 5. Clean Tube Exterior check->clean insert 6. Insert into Spectrometer clean->insert

Caption: Workflow for preparing a high-quality NMR sample.

Frequently Asked Questions (FAQs)

Q1: What is shimming, and why is it so critical for a flat baseline? Shimming is the process of adjusting the magnetic field's homogeneity within the sample volume.[4] Modern spectrometers use a series of electromagnetic coils (shims) to create small, corrective magnetic fields that cancel out inhomogeneities.[5][17] A perfectly homogeneous field ensures that all identical nuclei in the sample resonate at the exact same frequency, resulting in sharp peaks and a flat baseline. An inhomogeneous field causes the same type of nucleus to resonate at slightly different frequencies, leading to broad, distorted peaks and a poor baseline.[4][5]

Q2: How do I choose the right deuterated solvent for homophenylalaninylmethane? The primary consideration is that your compound must be soluble in the chosen solvent. For homophenylalaninylmethane, common choices like Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ are good starting points.[11] Also, consider the solvent's own residual signal. You want to choose a solvent whose residual proton signal does not overlap with the signals from your compound. For example, the residual signal of CDCl₃ is at 7.26 ppm, which might interfere if your compound has aromatic protons in that region.

Q3: What are the most common post-acquisition baseline correction methods? If baseline issues persist after acquisition, several computational methods can be applied. These should be used after phase correction.[10]

  • Polynomial Fit: This method fits a polynomial function (of a user-defined order) to the baseline regions of the spectrum and subtracts it. It is effective for simple curves but can perform poorly on complex distortions.[1][10]

  • Whittaker Smoother: This is a more advanced algorithm that is highly effective for a wide range of spectra. It excels at identifying signal-free regions and modeling the baseline, even in spectra with crowded peaks.[1][10]

  • Multipoint Baseline Correction: This manual method allows the user to select specific points along the spectrum that are known to be baseline. The algorithm then fits a curve through these points. This offers maximum control but can be time-consuming.[10]

Table 2: Comparison of Common Baseline Correction Algorithms

Algorithm Principle of Operation Best For... Potential Pitfalls
Polynomial Fit Fits a polynomial equation to the baseline.[1] Simple, smooth baseline distortions (e.g., gentle slopes). Can introduce new distortions if the order is too high or the baseline is complex.
Whittaker Smoother Uses a penalized least squares method to find a smooth baseline.[1] Complex distortions and spectra with high signal density. Can sometimes mistake very broad peaks for baseline.[10]

| Multipoint Correction | User manually selects points identified as baseline.[10] | Difficult spectra where automated methods fail. | Can be subjective and time-consuming; improper point selection leads to errors. |

start Distorted Baseline Observed q1 Is the noise random or a rolling distortion? start->q1 q2 Is the sample properly prepared? q1->q2 Rolling sol1 Increase Number of Scans Check Sample Concentration Check for External Noise q1->sol1 Random sol2 Re-prepare Sample: - Ensure complete dissolution - Filter to remove particulates q2->sol2 No sol3 Perform Careful Shimming (Adjust Z1, Z2, etc.) q2->sol3 Yes q3 Is the baseline roll still present? sol4 Apply Post-Processing Baseline Correction Algorithm q3->sol4 Yes end Clean Spectrum q3->end No sol2->sol3 sol3->q3 sol4->end

Caption: A troubleshooting decision tree for NMR baseline issues.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Shimming and locking. (2006, June 15). University of Ottawa. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Maryland, Baltimore. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Reduction of spurious baseline effects in NMR. (1976). Review of Scientific Instruments. Retrieved from [Link]

  • SHIMMING AN NMR MAGNET. (1991, December 17). University of Wisconsin-Madison. Retrieved from [Link]

  • Shim (magnetism) - Wikipedia. (n.d.). Retrieved from [Link]

  • FAQ NMR Spectroscopy - ACTTR Inc. (2017, April 19). Retrieved from [Link]

  • Locking and Shimming. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • NMR Data Processing. (n.d.). University of Cambridge. Retrieved from [Link]

  • Shimming: Theory and Practice - Bio-NMR Core. (n.d.). University of Michigan. Retrieved from [Link]

  • Baseline Correction with Mnova - Mestrelab. (n.d.). Retrieved from [Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC. (2008). BMC Bioinformatics. Retrieved from [Link]

  • Wavy baseline in carbon NMR - Chemistry Stack Exchange. (2016, April 22). Retrieved from [Link]

  • Baseline Correction - Stanford University NMR Facility. (n.d.). Retrieved from [Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - ResearchGate. (2008, July 29). Retrieved from [Link]

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra - Bruker. (n.d.). Retrieved from [Link]

    • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy | Resource | RSC Education. (n.d.). Retrieved from [Link]

  • How to reduce noisey NMR signal? : r/chemistry - Reddit. (2017, April 1). Retrieved from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

  • Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis | The Journal of Physical Chemistry A - ACS Publications. (2019, November 4). Retrieved from [Link]

  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry. (2021, November 17). Retrieved from [Link]

  • An Introduction to Biological NMR Spectroscopy - PMC. (n.d.). Retrieved from [Link]

  • 2D Baseline Correction - Stanford University NMR Facility. (n.d.). Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems - NMR. (n.d.). University of California, San Diego. Retrieved from [Link]

  • How NMR Works | NMR 101 | Spectroscopy - Bruker. (n.d.). Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). University of Bath. Retrieved from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Oxford. Retrieved from [Link]

  • 1H-NMR spectroscopy combined with pattern recognition analysis reveals characteristic chemical patterns in urines of MS patients and non-human primates with MS-like disease - PubMed. (2003, August 15). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity: Homophenylalaninylmethane vs. Homophenylalanine

Target Audience: Researchers, scientists, and drug development professionals Focus: Structural mechanics, kinetic profiling, and experimental validation in cysteine protease inhibitor design. Executive Summary: The Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Structural mechanics, kinetic profiling, and experimental validation in cysteine protease inhibitor design.

Executive Summary: The Pharmacophore Evolution

In the rational design of peptidomimetic inhibitors targeting cysteine proteases (such as Cathepsin F, Cathepsin L, and Cruzain), the P1/P2 amino acid residues dictate target specificity and binding affinity. Homophenylalanine (hPhe) —a non-natural amino acid with an extended aliphatic linker (-CH₂-CH₂-Ph)—is widely utilized to probe deep, hydrophobic S1/S1' pockets.

However, native hPhe relies entirely on equilibrium-driven, non-covalent interactions. To transition a competitive binder into a highly potent, time-dependent inhibitor, medicinal chemists modify the C-terminal carboxylate into an electrophilic warhead. This yields Homophenylalaninylmethane (HPQ) (often functionalized as a methyl ketone, fluoromethyl ketone, or vinyl sulfone). This single functional group substitution fundamentally alters the binding mechanism from a rapid-equilibrium state to a two-step covalent engagement, drastically increasing target residence time and apparent affinity.

Structural and Mechanistic Divergence

Homophenylalanine (hPhe): Non-Covalent Anchoring

Homophenylalanine acts as a structural anchor. The addition of a methylene group relative to standard phenylalanine allows the aromatic ring to penetrate deeper into the S1 or S2 subsites of enzymes like Cruzain [1].

  • Binding Mechanism: Purely non-covalent (van der Waals forces, π−π stacking, and hydrophobic desolvation).

  • Kinetic Profile: Rapid association and dissociation. The affinity is defined strictly by the thermodynamic equilibrium constant ( Ki​ ).

Homophenylalaninylmethane (HPQ): Covalent Trapping

By converting the anionic carboxylic acid of hPhe into a neutral, electrophilic methane/ketone derivative, the molecule gains a reactive center. As seen in the crystallographic data of Cruzain bound to Morpholino-Leu-homoPhe-FMK (PDB ID: 1EWP) [1], the homophenylalaninylmethane core serves a dual purpose:

  • Recognition: The homophenylalanine side chain docks into the S1 pocket, forming the initial encounter complex ( E⋅I ).

  • Inactivation: The modified methane/ketone warhead undergoes nucleophilic attack by the catalytic thiolate (Cys25), forming a stable hemithioacetal or irreversible thioether bond [2].

  • Kinetic Profile: Time-dependent inhibition governed by the initial binding affinity ( Ki​ ) and the subsequent rate of covalent bond formation ( kinact​ ).

Comparative Binding Data

The following tables summarize the physicochemical differences and the kinetic impact of transitioning from an hPhe-based competitive binder to an HPQ-based covalent inhibitor, using Cruzain as the model target [3, 4].

Table 1: Physicochemical and Structural Profile
PropertyHomophenylalanine (hPhe)Homophenylalaninylmethane (HPQ)
C-Terminal Group Carboxylic Acid (-COOH)Methane/Ketone Derivative (-CH₃ / -C(=O)CH₃)
Primary Binding Mode Non-covalent competitiveTwo-step covalent (reversible or irreversible)
Protease Pocket Target S1 / S2 (Hydrophobic)S1 + Catalytic Cys25
Kinetic Signature Rapid equilibrium ( Ki​ )Time-dependent ( kinact​/Ki​ )
Typical Affinity Range High nM to μM Low nM to pM
Table 2: Kinetic Parameters (Cruzain Model)
Compound Architecture Ki​ (Non-covalent affinity) kinact​ (Covalent rate) kinact​/Ki​ (Efficiency)
Peptidomimetic with hPhe ∼1.5μM N/AN/A
Peptidomimetic with HPQ ∼0.2μM ∼0.005s−1 ∼25,000M−1s−1

Note: The HPQ derivative shows a slight improvement in initial Ki​ due to the removal of the desolvation penalty of the carboxylate, but the true potency is driven by the kinact​ efficiency.

Experimental Workflows: A Self-Validating System

To objectively compare these two moieties, a Senior Application Scientist must employ orthogonal assays. We use Isothermal Titration Calorimetry (ITC) to isolate the thermodynamic drivers of the hPhe moiety, and a Continuous Fluorogenic Assay to capture the time-dependent kinetics of the HPQ warhead.

Protocol A: Thermodynamic Profiling via ITC (For hPhe)

Causality Check: Why use ITC for the free hPhe analog? Since hPhe lacks the electrophilic warhead, its binding is purely driven by equilibrium thermodynamics. ITC allows us to deconvolute the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. The extra methylene group in hPhe displaces highly ordered water molecules from the deep S1 pocket, yielding a favorable entropic signature that cannot be detected by standard IC50 assays.

  • Preparation: Dialyze recombinant Cruzain (10 μM ) into ITC buffer (50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM TCEP).

  • Ligand Preparation: Dissolve the hPhe-containing peptide in the exact same dialysis buffer to 100 μM to prevent heat-of-dilution artifacts.

  • Titration: Inject 2 μL aliquots of the ligand into the enzyme cell at 25°C with 120-second intervals.

  • Analysis: Integrate the heat spikes using a single-site binding model to extract the stoichiometry ( N ), Kd​ (equivalent to Ki​ ), and ΔH .

Protocol B: Continuous Fluorogenic Assay (For HPQ)

Causality Check: Why use a continuous assay over an endpoint assay? HPQ derivatives exhibit time-dependent inhibition. An endpoint assay would conflate the initial non-covalent binding ( Ki​ ) with the subsequent covalent bond formation ( kinact​ ). By continuously monitoring the cleavage of a fluorogenic substrate, we can extract the pseudo-first-order rate constant ( kobs​ ) and accurately decouple the two phases of binding.

  • Enzyme Activation: Incubate 0.5 nM Cruzain in assay buffer (100 mM Sodium Acetate, pH 5.5, 5 mM DTT, 0.01% Triton X-100) for 10 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 μM ) simultaneously with varying concentrations of the HPQ inhibitor (0.1 nM to 100 nM).

  • Kinetic Monitoring: Measure fluorescence continuously (Ex: 355 nm, Em: 460 nm) for 60 minutes.

  • Data Extraction: Fit the progress curves to the integrated rate equation for slow-binding inhibition: P=(vi​/kobs​)×[1−exp(−kobs​⋅t)] . Plot kobs​ vs. [Inhibitor] to calculate kinact​ and Ki​ .

Mechanistic Visualization

The following diagram maps the kinetic divergence between the two molecules. While both molecules form the initial encounter complex, only the HPQ derivative possesses the chemical architecture to proceed to the covalent adduct stage.

G E_I Free Enzyme + Ligand [E] + [I] EI_hPhe Non-Covalent Complex [E···I] (hPhe & HPQ) Driven by S1/S2 Hydrophobic Contacts E_I->EI_hPhe k1 (Association) EI_hPhe->E_I k-1 (Dissociation) EI_Cov Covalent Adduct [E-I] (HPQ Only) Thiolate Attack on Warhead EI_hPhe->EI_Cov kinact (Covalent Attack)

Two-step kinetic binding mechanism distinguishing covalent HPQ from non-covalent hPhe.

References

  • 1EWP: CRUZAIN BOUND TO MOR-LEU-HPQ Source: RCSB Protein Data Bank URL:[Link]

  • Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi Source: PLoS Neglected Tropical Diseases URL:[Link]

  • Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection Source: PubMed Central (NIH) URL:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for Homophenylalaninylmethane Purity Testing

Introduction: The Critical Role of Purity in Novel Amino Acid Analogues Homophenylalaninylmethane, a synthetic amino acid analogue, holds significant promise in various therapeutic and research applications. As with any...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Novel Amino Acid Analogues

Homophenylalaninylmethane, a synthetic amino acid analogue, holds significant promise in various therapeutic and research applications. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guarantee safety and efficacy. The presence of impurities, even in minute quantities, can alter the compound's pharmacological profile, introduce toxicity, or affect its stability.[1] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of homophenylalaninylmethane, with a focus on the validation of these methods in accordance with international regulatory standards. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are truly fit for purpose.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[2][3][4][5] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[6][7] For purity testing, the analytical method must be able to accurately quantify the main component and resolve it from any potential impurities, including process-related impurities, degradation products, and stereoisomers.[1][8]

Section 1: A Comparative Overview of Analytical Techniques for Purity Determination

The choice of analytical technique is a critical first step in developing a robust purity testing method. While several techniques can be employed, their suitability varies depending on the specific properties of homophenylalaninylmethane and the potential impurities.

Analytical Technique Principle of Separation Advantages for Homophenylalaninylmethane Analysis Disadvantages and Considerations
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase and a liquid mobile phase.High resolution and sensitivity, versatile with various detectors (UV, MS), well-established for amino acid analysis.[9]May require derivatization for enhanced detection of non-chromophoric compounds. Method development can be time-consuming.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.High efficiency for volatile and thermally stable compounds.Requires derivatization to increase the volatility of amino acids. High temperatures can lead to degradation.
Capillary Electrophoresis (CE) Differential migration of charged species in an electric field.High efficiency, minimal sample consumption, suitable for charged molecules like amino acids.[10]Lower sensitivity compared to HPLC, reproducibility can be challenging.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.Provides molecular weight information, enabling impurity identification.[8][11] Highly sensitive and specific.Higher cost and complexity of instrumentation.

Expert Insight: For the comprehensive purity profiling of homophenylalaninylmethane, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is often the primary choice due to its robustness, versatility, and widespread availability. For definitive identification of unknown impurities, LC-MS is an invaluable tool, providing structural information that is unattainable with UV detection alone.[12]

Section 2: Validation of an HPLC Method for Purity Testing: A Step-by-Step Protocol

The validation of an analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The following protocol outlines the key validation parameters and experimental approaches for an HPLC method for homophenylalaninylmethane purity testing.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Method Optimization Specificity Specificity Forced Degradation Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Spike/Recovery Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Complete

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

2.2.1 Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][14]

  • Protocol:

    • Analyze a blank sample (mobile phase or sample diluent) to ensure no interfering peaks at the retention time of homophenylalaninylmethane and its known impurities.

    • Analyze a placebo sample (if applicable for a drug product) to demonstrate the absence of interference from excipients.

    • Analyze a sample of homophenylalaninylmethane spiked with known related substances and potential impurities to demonstrate adequate resolution.

    • Perform forced degradation studies to demonstrate that the method can separate the main peak from degradation products.

2.2.2 Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Protocol:

    • Prepare a series of at least five standard solutions of homophenylalaninylmethane covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

2.2.3 Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[13]

  • Protocol:

    • Prepare a sample matrix (e.g., placebo) and spike it with known amounts of homophenylalaninylmethane at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

2.2.4 Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six independent samples of homophenylalaninylmethane at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the RSD of the results. An RSD of ≤2% is generally acceptable.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the different conditions to assess the method's ruggedness. The RSD between the different sets of results should be within acceptable limits (typically ≤2%).[14]

2.2.5 Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise level of the baseline.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

2.2.6 Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5°C)

      • Flow rate (e.g., ± 10%)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a standard solution under each of the modified conditions and evaluate the impact on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Section 3: The Imperative of Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[11][15][16] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products and assess the method's ability to separate them from the parent compound.[17]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Peak Purity Assessment Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photolytic Photolytic Stress Photolytic->HPLC_Analysis Stability_Indicating Stability-Indicating Method HPLC_Analysis->Stability_Indicating

Caption: Forced Degradation Study Workflow.

Typical Stress Conditions
Stress Condition Typical Reagents and Conditions Potential Degradation Pathways for Amino Acids
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 24 hoursDeamidation, hydrolysis of peptide bonds (if applicable).[18]
Base Hydrolysis 0.1 M NaOH, at room temperature for 24 hoursRacemization, β-elimination.[1]
Oxidation 3% H₂O₂, at room temperature for 24 hoursOxidation of susceptible amino acid side chains (e.g., methionine, cysteine, tryptophan).[18]
Thermal Stress Dry heat at 105°C for 24 hours or in solution at 60°C for 24 hoursDehydration, decarboxylation.
Photolytic Stress Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation, formation of radicals.

Expert Insight: The goal of forced degradation is to achieve a target degradation of 5-20%. Excessive degradation can lead to secondary degradation products that may not be relevant to the actual stability of the drug substance. It is crucial to monitor the degradation process and adjust the stress conditions accordingly.

Section 4: Data Presentation and Interpretation

Clear and concise presentation of validation data is essential for regulatory submissions and internal decision-making.

Table 1: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
Validation Parameter Acceptance Criteria
Specificity No interference at the retention time of the main peak and known impurities. Adequate resolution between all peaks.
Linearity (r²) ≥ 0.99
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Robustness System suitability parameters remain within acceptable limits.
Table 2: Hypothetical Forced Degradation Results for Homophenylalaninylmethane
Stress Condition % Degradation Number of Degradation Products Resolution (Main Peak vs. Closest Impurity)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)12.5%2> 2.0
Base Hydrolysis (0.1 M NaOH, RT, 24h)8.2%1> 2.0
Oxidation (3% H₂O₂, RT, 24h)15.1%3> 1.8
Thermal (105°C, 24h)5.5%1> 2.0
Photolytic (ICH Q1B)3.8%1> 2.0

Interpretation of Results: The hypothetical data in Table 2 suggests that the HPLC method is stability-indicating, as it can effectively separate the homophenylalaninylmethane peak from all degradation products formed under various stress conditions. The resolution values greater than 1.5 indicate baseline separation, which is crucial for accurate quantification of both the main component and the impurities.

Conclusion

The validation of analytical methods for purity testing of novel compounds like homophenylalaninylmethane is a rigorous but essential process. A well-validated HPLC method, supported by comprehensive forced degradation studies, provides a high degree of assurance in the quality of the drug substance. This guide has provided a framework for comparing analytical techniques and a detailed protocol for HPLC method validation, grounded in scientific principles and regulatory expectations. By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the safety and efficacy of their products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][4]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]

  • Validation of Analytical Methods. ResearchGate. [Link][6]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link][15]

  • Amino acids: aspects of impurity profiling by means of CE. PubMed. [Link][10]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][5]

  • Accelerated stability and forced degradation studies. Alphalyse. [Link][16]

  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link][8]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link][11]

  • Forced degradation studies: an essential tool for the formulation development of vaccines. Dove Medical Press. [Link][17]

  • Susceptible amino acids to chemical degradation. ResearchGate. [Link][18]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link][12]

  • The Role of Impurity Profiling in Therapeutic Peptides. Veeprho. [Link][1]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link][9]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link][13]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. [Link][14]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link][7]

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Validation

A Comparative In Vitro Analysis: Positioning Homophenylalanine-Based Inhibitors Against Traditional Protease Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of drug discovery, particularly in the development of therapeutics for viral diseases, cancer, and inflammatory conditions, proteases...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery, particularly in the development of therapeutics for viral diseases, cancer, and inflammatory conditions, proteases remain a critical class of targets. The strategic inhibition of these enzymes can disrupt pathological cascades, and for decades, the mainstay of this effort has been a class of molecules broadly defined as "traditional" protease inhibitors. However, the quest for improved specificity, reduced off-target effects, and better pharmacokinetic profiles has led to the exploration of novel chemical scaffolds. Among these, inhibitors incorporating non-canonical amino acids like homophenylalanine are emerging as promising alternatives.

This guide provides a detailed in vitro comparison of the performance of homophenylalanine-based protease inhibitors against their traditional counterparts. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies required for a robust head-to-head analysis. This document is intended to serve as a practical resource for researchers in academia and industry, offering both the theoretical framework and the actionable protocols necessary to evaluate this novel class of inhibitors.

Understanding the Landscape: A Tale of Two Inhibitor Classes

Traditional protease inhibitors can be broadly categorized based on their chemical nature and mechanism of action. A fundamental understanding of these classifications is essential to appreciate the potential advantages of novel scaffolds like those containing homophenylalanine.

Traditional Protease Inhibitors: Peptidomimetics and Non-Peptidics

The first generation of clinically successful protease inhibitors were largely peptidomimetic . These molecules mimic the natural peptide substrate of the target protease but contain a non-hydrolyzable isostere in place of the scissile amide bond. This design allows them to bind to the enzyme's active site with high affinity, acting as competitive inhibitors.[1]

In contrast, non-peptidic inhibitors represent a more diverse chemical group.[2] These small molecules do not necessarily mimic the full peptide backbone of the natural substrate but are designed to interact with key residues in the active site. Their development has often been driven by the need to overcome the poor oral bioavailability and metabolic instability sometimes associated with peptidomimetic drugs.

Mechanism of Inhibition: The Covalent vs. Non-Covalent Divide

A second critical distinction lies in the inhibitor's mechanism of action:

  • Non-covalent inhibitors bind to the protease active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibitor's efficacy is determined by its binding affinity (Ki).[3]

  • Covalent inhibitors form a stable chemical bond with a nucleophilic residue in the enzyme's active site, often a cysteine or serine.[4][5] This can lead to irreversible or slowly reversible inhibition, offering prolonged target engagement.[5] However, the reactive nature of these compounds can sometimes lead to off-target effects and toxicity.[6]

The following diagram illustrates the fundamental difference between these two inhibitory mechanisms.

G cluster_0 Non-Covalent Inhibition (Reversible) cluster_1 Covalent Inhibition (Irreversible) Enzyme_NC Protease Active Site Complex_NC Enzyme-Inhibitor Complex Enzyme_NC->Complex_NC Binding (kon) Inhibitor_NC Non-Covalent Inhibitor Complex_NC->Enzyme_NC Dissociation (koff) Enzyme_C Protease Active Site (with Nucleophile) Complex_C Covalently-Bound Enzyme-Inhibitor Adduct Enzyme_C->Complex_C Bond Formation (kinact) Inhibitor_C Covalent Inhibitor (with Warhead)

Caption: Mechanisms of non-covalent and covalent protease inhibition.

The Rise of Homophenylalanine-Based Inhibitors

Homophenylalanine is an amino acid with an additional methylene group in its side chain compared to phenylalanine. This seemingly minor modification can have significant implications for inhibitor design and performance. Research has shown that phosphonic acid analogues of homophenylalanine exhibit potent inhibitory activity against enzymes like human alanine aminopeptidase (hAPN).[7] Specifically, these homophenylalanine derivatives demonstrated higher inhibitory potential compared to their phenylalanine counterparts.[7]

The extended side chain of homophenylalanine allows for potentially deeper or altered interactions within the hydrophobic pockets of a protease's active site. This can lead to:

  • Enhanced Potency: Improved hydrophobic interactions can result in lower IC50 and Ki values.

  • Increased Selectivity: The unique shape and size of the homophenylalanine side chain may allow for more specific binding to the target protease over other related enzymes.

  • Favorable Pharmacokinetics: As non-natural amino acids, peptides or peptidomimetics containing homophenylalanine may exhibit greater resistance to degradation by endogenous proteases, potentially improving their in vivo stability.[8]

In Vitro Performance Metrics: A Head-to-Head Comparison

A rigorous in vitro comparison between a novel homophenylalanine-based inhibitor and a traditional inhibitor requires the determination of several key performance indicators. The following table summarizes these metrics and provides representative data for well-characterized traditional inhibitors as a benchmark.

ParameterDescriptionTraditional Inhibitor Example (Target)Representative ValueCitation
IC50 (nM) The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.Atazanavir (HIV Protease)2-5 nM[9]
Boceprevir (HCV NS3/4A Protease)14 nM[10]
Ki (nM) The inhibition constant, representing the dissociation constant for the binding of the inhibitor to the enzyme. It is a more absolute measure of binding affinity.Darunavir (HIV Protease)0.03-0.05 nM[9]
Telaprevir (HCV NS3/4A Protease)7.9 nM[10]
kon (M⁻¹s⁻¹) The association rate constant, describing the rate at which the inhibitor binds to the enzyme.-Varies widely[4]
koff (s⁻¹) The dissociation rate constant, describing the rate at which the inhibitor unbinds from the enzyme. A lower koff indicates a longer residence time.-Varies widely[4]
kinact/KI For covalent inhibitors, this ratio represents the second-order rate constant of enzyme inactivation, reflecting both binding affinity and the rate of covalent bond formation.-Varies widely[11]

Experimental Protocols for In Vitro Comparison

To generate the comparative data outlined above, standardized and robust in vitro assays are essential. Below are detailed protocols for key experiments, along with the rationale behind the methodological choices.

FRET-Based Protease Inhibition Assay for IC50 Determination

Förster Resonance Energy Transfer (FRET) assays are a common and highly sensitive method for monitoring protease activity and inhibition.[12][13][14] They utilize a peptide substrate containing a fluorescent donor and a quencher molecule. In the intact substrate, the donor's fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[15]

G Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Setup Pipette Inhibitor Dilutions into 96-well Plate Start->Setup AddEnzyme Add Protease Solution to each well Setup->AddEnzyme Incubate Pre-incubate Enzyme and Inhibitor AddEnzyme->Incubate AddSubstrate Initiate Reaction by Adding FRET Substrate Incubate->AddSubstrate Measure Measure Fluorescence Kinetics on a Plate Reader AddSubstrate->Measure Analyze Plot % Inhibition vs. [Inhibitor] and determine IC50 Measure->Analyze

Caption: Workflow for a FRET-based IC50 determination assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). The choice of buffer components and pH is critical for maintaining the enzyme in its active conformation.

    • Protease Stock Solution: Prepare a concentrated stock of the purified protease. The final concentration in the assay should be in the linear range of the activity assay.

    • FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Inhibitor Stock Solutions: Dissolve the homophenylalanine-based inhibitor and the traditional inhibitor in DMSO to create high-concentration stocks (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well, black, flat-bottom plate, perform serial dilutions of the inhibitor stocks in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank.

    • Causality: The use of a black plate minimizes background fluorescence and light scattering.[14] Serial dilutions are crucial for generating a dose-response curve to accurately calculate the IC50.

  • Enzyme Addition and Pre-incubation:

    • Add the protease solution to each well (except the "no enzyme" blank).

    • Incubate the plate at room temperature for 15-30 minutes.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the addition of the substrate, which is especially important for slow-binding inhibitors.

  • Reaction Initiation and Data Acquisition:

    • Prepare a working solution of the FRET substrate in assay buffer (final concentration typically at or below the Km value).

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the donor fluorophore.[13]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Kinetic Analysis for Ki and Mechanism of Inhibition Determination

To understand how an inhibitor works, it is essential to determine its inhibition constant (Ki) and its mechanism (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration (e.g., ranging from 0.1x to 10x the Km value).

  • Data Acquisition:

    • Follow the same procedure as the IC50 assay to measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • To visualize the mechanism of inhibition, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

    • The Ki can be calculated from the changes in apparent Km or Vmax using the appropriate equations for the determined mechanism of inhibition. Alternatively, the data can be globally fitted to the equations for different inhibition models to determine the best fit and the Ki value.[17] For competitive inhibitors, the Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the substrate concentration and the enzyme's Km for that substrate.[18]

Conclusion and Future Directions

The integration of non-canonical amino acids like homophenylalanine into inhibitor design represents a promising strategy for developing next-generation protease inhibitors.[7][19][20] As demonstrated in this guide, a systematic in vitro comparison against traditional inhibitors is crucial for validating the potential of these novel compounds. By employing robust and well-validated assays to determine key performance metrics such as IC50, Ki, and the mechanism of action, researchers can build a comprehensive profile of their lead candidates.

The superior performance of homophenylalanine-based inhibitors in specific cases, such as against alanine aminopeptidases, underscores the potential for this chemical moiety to confer enhanced potency and selectivity.[7] The detailed experimental protocols provided herein offer a self-validating framework for researchers to conduct their own comparative analyses, thereby accelerating the discovery and development of more effective and safer protease-targeted therapeutics.

References

  • Ambler, J. et al. (2021). Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease. RSC Chemical Biology.
  • BenchChem. (2025). An In-Depth Technical Guide to FRET-Based Protease Assays. BenchChem.
  • BenchChem. (2025).
  • Cleveland Clinic. (2023). Protease Inhibitors. Cleveland Clinic.
  • Dostálek, T. et al. (2023).
  • Dym, O. et al. (2006). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Journal of Medical Chemistry.
  • Graczyk, J. et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules.
  • Konvalinka, J. et al. (2009). Structures of protease inhibitors and their IC50 and Ki values for 3CL protease inhibition.
  • Xu, J. et al. (2004). Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Ramharack, P. & Soliman, M. E. S. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Molecules.
  • Romano, K. P. et al. (2020). Identification of existing pharmaceuticals and herbal medicines as inhibitors of SARS-CoV-2 infection.
  • Romines, K. R. (2003). Non-peptidic HIV protease inhibitors. Current Pharmaceutical Design.
  • Zhang, B. et al. (2023). Discovery of novel non-peptidic and non-covalent small-molecule 3CLpro inhibitors as potential candidate for COVID-19 treatment. Signal Transduction and Targeted Therapy.
  • Zhang, L. et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Antimicrobial Agents and Chemotherapy.
  • Adams, J. L. et al. (2024). Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability. Antimicrobial Agents and Chemotherapy.
  • Thermo Fisher Scientific. (n.d.). BACE1 (β−Secretase) FRET Assay Kit, Red. Thermo Fisher Scientific.
  • MDPI. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub.
  • Reaction Biology. (n.d.). Protease Assays. Reaction Biology.
  • ResearchGate. (n.d.). The advantages and disadvantages of covalent and non-covalent inhibitors.
  • Mangiatordi, G. F. et al. (2020). Repurposing Known Drugs as Covalent and Non-covalent Inhibitors of the SARS-CoV-2 Papain-Like Protease. Frontiers in Chemistry.
  • VKeyBio. (n.d.). KeyTec® Protease Activity Assay Kit. VKeyBio.
  • Hattori, S. et al. (2020). An expedited approach towards the rationale design of non-covalent SARS-CoV-2 main protease inhibitors with in vitro antiviral activity. bioRxiv.
  • ResearchGate. (n.d.). In vitro protease degradation assay and Pharmacokinetics analysis.
  • Wang, H. et al. (2019). Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • K-Prime. (n.d.).
  • Fischer, J. et al. (2025). Design and Preclinical Evaluation of Peptidomimetic Inhibitors Against SARS CoV 2 Main Protease. Journal of Antiviral Research.
  • ResearchGate. (n.d.). Examples of naturally occurring and peptidomimetic protease inhibitors which have been approved or are currently in advanced clinical trials.
  • Thermo Fisher Scientific. (n.d.). BACE1 (β−Secretase) FRET Assay Kit, Red. Thermo Fisher Scientific.
  • Zhang, L. et al. (2022). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease.
  • Chemical Reviews. (2025).
  • ResearchGate. (n.d.). In vitro quantitative protease assay.
  • K-Prime. (n.d.).
  • National Center for Biotechnology Information. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed.
  • MDPI. (2023). A Multifunctional Trypsin Protease Inhibitor from Yellow Bell Pepper Seeds: Uncovering Its Dual Antifungal and Hypoglycemic Properties. MDPI.
  • Characteristics of plant proteinase inhibitors and their applications in combating phytophagous insects. (n.d.). Semantic Scholar.

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Comparative

Inter-laboratory validation of homophenylalaninylmethane assay protocols

As a Senior Application Scientist, establishing a robust, reproducible assay for protease inhibitor screening requires more than just mixing reagents; it demands a deep understanding of enzyme kinetics, structural biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, reproducible assay for protease inhibitor screening requires more than just mixing reagents; it demands a deep understanding of enzyme kinetics, structural biology, and platform limitations.

Homophenylalaninylmethane (HPQ) is a well-characterized small-molecule ligand and competitive inhibitor of papain-like cysteine proteases, most notably Cruzain (the major protease of Trypanosoma cruzi) and human Cathepsin F[1]. Because HPQ relies on highly specific interactions with the protease S2 subsite, it serves as an industry-standard benchmark for validating new assay protocols and harmonizing data across different laboratories.

This guide provides an objective comparison of the primary assay platforms used to validate HPQ efficacy, detailing the mechanistic causality behind each protocol step to ensure your laboratory can build a self-validating, high-throughput screening (HTS) system.

Mechanistic Grounding: Why HPQ is the Benchmark

To validate an assay, one must understand how the reference compound interacts with the target. HPQ acts as a competitive inhibitor by occupying the S2 specificity subsite of cysteine proteases[1].

In enzymes like Cruzain, the S2 pocket is inherently hydrophobic but is gated by a highly flexible Glu205 residue. When the nonpolar homophenylalanine moiety of HPQ enters the S2 pocket, Glu205 rotates outward, exposing the hydrophobic cleft to accommodate the inhibitor[2]. This dynamic structural adaptation makes HPQ an ideal benchmark: if an assay protocol is improperly optimized (e.g., incorrect pH or ionic strength), the conformational flexibility of the S2 pocket is compromised, and HPQ's apparent IC50 will shift dramatically.

HPQ_Mechanism Substrate Fluorogenic Substrate (Z-Phe-Arg-AMC) Cleavage Substrate Cleavage (Active State) Substrate->Cleavage Enzyme Cysteine Protease (Cruzain / Cathepsin F) Complex Enzyme-HPQ Complex (Inhibited) Enzyme->Complex Enzyme->Cleavage Active HPQ Homophenylalaninylmethane (HPQ) HPQ->Complex Binds S2 Complex->Cleavage Blocks Signal Fluorescence Emission (460 nm) Cleavage->Signal

Figure 1: Mechanistic pathway of HPQ inhibition and fluorescence assay signal modulation.

Objective Platform Comparison

When validating HPQ across different laboratories, researchers typically choose between three primary assay modalities. Each has distinct advantages and limitations regarding sensitivity, compound interference, and throughput.

A. AMC-Based Fluorogenic Cleavage Assays

This platform utilizes substrates like Z-Phe-Arg-AMC. Upon enzymatic cleavage, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, generating a signal at 460 nm (excitation 380 nm)[3].

  • Advantage: Highly cost-effective with an excellent dynamic range, making it the standard for initial HTS campaigns[4].

  • Limitation: The 460 nm emission wavelength overlaps with the autofluorescence of many small-molecule libraries, necessitating rigorous background subtraction.

B. FRET-Based Internally Quenched Assays

FRET substrates utilize a donor-acceptor pair (e.g., 5-FAM/QXL520). Cleavage separates the fluorophore from the quencher, recovering fluorescence at 520 nm (excitation 490 nm)[5].

  • Advantage: The red-shifted emission profile significantly reduces inner-filter effects and compound autofluorescence interference[5].

  • Limitation: 5-FAM fluorescence is sensitive to acidic environments. Because lysosomal proteases like Cathepsin F require a low pH (pH 5.5) for optimal activity, the overall signal window is inherently compressed compared to AMC substrates[5].

C. Surface Plasmon Resonance (SPR)

A label-free biophysical approach that measures the direct binding kinetics ( kon​ , koff​ ) of HPQ to the immobilized protease.

  • Advantage: Completely eliminates substrate-dependent artifacts and fluorophore interference.

  • Limitation: Low throughput and high reagent consumption; strictly used for orthogonal validation rather than primary screening.

Inter-Laboratory Validation Metrics

Table 1: Cross-platform performance metrics for HPQ validation against Cathepsin F/Cruzain.

Assay ModalitySignal ReadoutThroughputReagent CostAverage Z'-FactorHPQ IC50 Inter-Lab Variance
AMC-Fluorogenic Ex: 380nm / Em: 460nmHigh (384/1536-well)Low0.75 - 0.85± 15%
FRET-Based Ex: 490nm / Em: 520nmHigh (384-well)Medium0.65 - 0.75± 12%
SPR (Label-Free) Resonance Units (RU)Low (Biacore/Carterra)HighN/A (Direct Binding)± 8%

Self-Validating Experimental Protocol: AMC-Fluorogenic Assay

To ensure inter-laboratory reproducibility, the following protocol integrates internal controls and specific physicochemical parameters. Every reagent choice is dictated by the structural requirements of the enzyme.

Reagent Preparation & Causality
  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.5.

    • Causality: Mimics the acidic lysosomal/phagolysosomal environment required to maintain the structural integrity and optimal catalytic turnover of Cathepsin F and Cruzain[4].

  • Additives: 5 mM DTT, 0.01% Triton X-100, 1 mM EDTA.

    • Causality: DTT is critical to maintain the active-site cysteine thiolate in a reduced, nucleophilic state[3]. Triton X-100 prevents the formation of colloidal inhibitor aggregates (a major source of false positives)[3]. EDTA chelates trace heavy metals that could prematurely oxidize the catalytic cysteine.

  • Substrate: 20 µM Z-Phe-Arg-AMC stock in DMSO[3].

Step-by-Step Workflow (96-Well Format)
  • Inhibitor Dilution: Prepare a 10-point serial dilution of HPQ in 100% DMSO. Add 2 µL of each dilution to the microplate. Self-Validation Step: Include a DMSO-only well (0% inhibition control) and a no-enzyme well (background fluorescence control)[3]. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation[6].

  • Enzyme Addition: Dilute recombinant Cathepsin F or Cruzain in Assay Buffer to a working concentration of 5.6 nM. Add 178 µL of this solution to the wells[3].

  • Equilibration: Incubate the plate at room temperature for 15–30 minutes.

    • Causality: HPQ is a competitive inhibitor. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competition, preventing the underestimation of inhibitor potency.

  • Reaction Initiation: Add 20 µL of the Z-Phe-Arg-AMC substrate (final assay concentration: 1 µM) to all wells[3]. Protect from direct light[7].

  • Kinetic Readout: Immediately measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically every 60 seconds for 30 minutes[3].

  • Data Harmonization: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Normalize against the DMSO control to determine the IC50 using a four-parameter logistic fit.

Validation_Workflow LabA Lab A: AMC Assay (Ex:380nm/Em:460nm) Data Data Harmonization (IC50, Z'-factor) LabA->Data LabB Lab B: FRET Assay (Ex:490nm/Em:520nm) LabB->Data LabC Lab C: SPR Binding (Label-Free Kinetics) LabC->Data Standard Validated HPQ Protocol (Standardized) Data->Standard Cross-Validation

Figure 2: Multi-modal inter-laboratory workflow for validating HPQ assay protocols.

Conclusion & Best Practices

When deploying HPQ as a reference standard for inter-laboratory validation, discrepancies in IC50 values are rarely due to the compound itself. Instead, they typically arise from variations in DTT oxidation rates, differences in DMSO tolerance between enzyme lots, or inner-filter effects caused by library compounds[6]. By strictly controlling the reduction state of the catalytic cysteine and utilizing orthogonal FRET or SPR platforms to resolve AMC-fluorescence artifacts, laboratories can establish a highly trustworthy, self-validating screening cascade.

Sources

Validation

Comparative Bioavailability Guide: Homophenylalaninylmethane Analogs in Cysteine Protease Inhibition

Executive Summary & Target Rationale The development of targeted therapeutics for Chagas disease—caused by the protozoan parasite Trypanosoma cruzi—relies heavily on inhibiting cruzain , the parasite's major cysteine pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The development of targeted therapeutics for Chagas disease—caused by the protozoan parasite Trypanosoma cruzi—relies heavily on inhibiting cruzain , the parasite's major cysteine protease. Early peptidic inhibitors suffered from rapid degradation by host proteases. To circumvent this, the incorporation of a homophenylalanine (hPhe) or homophenylalaninylmethane scaffold at the P1 position was established as a critical structural requirement. This specific moiety perfectly occupies the S1 pocket of cruzain while rendering the inhibitor invisible to human proteolytic degradation [[1]]().

However, translating these highly potent in vitro candidates into orally bioavailable drugs presents a significant pharmacokinetic challenge. This guide objectively compares the bioavailability profiles of leading hPhe analogs, detailing the mechanistic barriers to absorption and the experimental protocols required to validate their clinical potential.

The Bioavailability Challenge: Metabolism vs. Absorption

Peptidomimetic compounds containing the hPhe scaffold, such as the vinyl sulfone derivative K02 (morpholine-urea-Phe-hPhe-vinylsulfone-phenyl), exhibit exceptional potency but historically poor oral bioavailability.

The causality of this failure is rooted in the intestinal mucosa. K02 acts as a dual substrate for both Cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp) . When administered orally, the drug is rapidly metabolized during first-pass transit or actively pumped back into the intestinal lumen, preventing it from reaching systemic circulation 2.

Absorption_Mechanism Lumen Intestinal Lumen (Oral Dose of hPhe Analog) Enterocyte Enterocyte (Intestinal Wall) Lumen->Enterocyte Passive Diffusion Blood Systemic Circulation (Bioavailable Drug) Enterocyte->Blood Successful Absorption Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Binding CYP3A CYP3A4 Metabolism (First-Pass) Enterocyte->CYP3A Metabolism (Barrier) Pgp->Lumen Efflux (Barrier) CYP3A->Enterocyte Inactive Metabolites Keto Ketoconazole (Dual PK Booster) Keto->Pgp Inhibits Keto->CYP3A Inhibits

Fig 1: Mechanism of intestinal absorption barriers (CYP3A/P-gp) and the boosting effect of Ketoconazole.

Comparative Analysis of hPhe Analogs

To overcome the intestinal barrier, researchers have employed two primary strategies: Pharmacokinetic Boosting (co-administration with inhibitors) and Structural Modification (altering the peptidomimetic backbone).

Strategy A: Pharmacokinetic Boosting (K02 + Ketoconazole)

Administering K02 alone in a rat model yields a dismal absolute bioavailability ( F ) of 2.9%. However, co-administration with Ketoconazole (a potent dual inhibitor of CYP3A and P-gp) effectively shuts down the intestinal barrier. This intervention increases the oral Area Under the Curve (AUC) over 10-fold, boosting bioavailability to 31.0% 2.

Strategy B: Structural Modifications (Pyridinyl & Aza-Nitrile Analogs)

Relying on PK boosters is clinically risky due to drug-drug interactions. Therefore, intrinsic structural modifications are preferred:

  • Pyridinyl-Capped Analogs: Replacing the morpholine-urea cap with pyridinylmethyl carbamates significantly increases aqueous solubility. Combined with the hPhe P1 side chain, these analogs demonstrate a 2- to 4-fold increase in potency against cruzain while exhibiting enhanced intrinsic oral bioavailability without the need for ketoconazole 3.

  • Aza-Nitrile Derivatives: Transitioning from irreversible vinyl sulfones to reversible covalent aza-nitrile warheads reduces both molecular weight and lipophilicity. By maintaining the critical hPhe P1 scaffold and utilizing fluoro-benzoyl groups at P2, these analogs achieve single-digit nanomolar affinities ( Ki​ ~ 0.51 nM) with vastly improved cellular permeability and reduced toxicity 4.

Quantitative Pharmacokinetic Comparison (K02 Model)
RegimenRouteDose (mg/kg)Plasma Clearance (mL/min/kg)AUC (mg·min/L)Absolute Bioavailability (F%)
K02 Monotherapy IV10110 ± 2294 ± 17100% (Reference)
K02 Monotherapy PO303810 ± 16209.4 ± 4.42.9 ± 1.4%
K02 + Ketoconazole IV1095 ± 13107 ± 14100% (Reference)
K02 + Ketoconazole PO30306 ± 60102 ± 2431.0 ± 7.5%

Data Interpretation (Causality): Notice that the Intravenous (IV) clearance barely changes when Ketoconazole is added (110 vs. 95 mL/min/kg). This proves that systemic metabolism is not the primary bottleneck. Conversely, Per Os (PO) clearance drops massively (3810 to 306 mL/min/kg), definitively localizing the absorption barrier to the intestinal wall 2.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, any claims of improved bioavailability must be validated using a parallel IV/PO dosing paradigm and bidirectional permeability assays.

Protocol 1: In Vivo Pharmacokinetic Assessment (Rat Model)

This protocol isolates intestinal absorption from systemic clearance by comparing parallel administration routes.

  • Animal Preparation: Surgically implant a jugular vein cannula in male Sprague-Dawley rats (8-10 weeks old) to allow for stress-free, continuous serial blood sampling.

  • Dosing Regimen: Divide subjects into four cohorts:

    • Cohort 1: IV hPhe Analog (10 mg/kg)

    • Cohort 2: IV hPhe Analog (10 mg/kg) + PO Ketoconazole (20 mg/kg)

    • Cohort 3: PO hPhe Analog (30 mg/kg)

    • Cohort 4: PO hPhe Analog (30 mg/kg) + PO Ketoconazole (20 mg/kg)

  • Serial Sampling: Extract 200 µL blood samples at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration. Centrifuge immediately to isolate plasma.

  • Quantification: Analyze plasma concentrations using LC-MS/MS equipped with an electrospray ionization (ESI) source in positive ion mode.

  • PK Calculation: Calculate Absolute Bioavailability ( F ) using the dose-normalized AUC ratio:

    F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)
Protocol 2: In Vitro Caco-2 Permeability & Efflux Assay

To pre-clinically screen structural analogs (like aza-nitriles) for P-gp liability before animal testing.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the monolayer differentiates and Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Bidirectional Dosing: Apply 10 µM of the hPhe analog to the Apical (A) chamber to measure A→B transport (absorption), and to the Basolateral (B) chamber to measure B→A transport (efflux).

  • Analysis: Calculate the Apparent Permeability ( Papp​ ). Determine the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates the analog is a substrate for active efflux transporters, necessitating further structural optimization.

Mechanistic Workflow Visualization

PK_Workflow IV Intravenous (IV) Dosing (10 mg/kg) Sampling Serial Blood Sampling (Jugular Cannula) IV->Sampling Systemic PO Per Os (PO) Dosing (30 mg/kg) PO->Sampling First-Pass LCMS LC-MS/MS Quantification Sampling->LCMS Analysis PK Parameter Calculation (AUC, F%) LCMS->Analysis

Fig 2: Parallel IV/PO pharmacokinetic workflow for isolating and calculating absolute bioavailability.

References

  • [2] 2 - PubMed / NIH

  • [1] 1 - PMC / NIH

  • [3] 3 - Journal of Medicinal Chemistry / ACS Publications

  • [4] 4 - MDPI

Sources

Comparative

Absolute Purity Validation of Homophenylalaninylmethane Reference Standards: A Comparative Guide to qNMR vs. Mass Balance

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and peptide synthesis, the integrity of analytical measurements relies entirely on the quality of the reference standards used. Homophenylalaninylmethane (C₁₁H₁₅NO), a critical amino ketone building block, requires rigorous purity certification to establish metrological traceability to the International System of Units (SI)[1].

Historically, the industry relied on the Mass Balance approach to assign purity. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary ratio measurement technique[2]. This guide objectively compares qNMR against traditional mass balance methodologies, providing researchers and drug development professionals with a self-validating protocol and supporting experimental data to justify the adoption of qNMR for reference standard certification.

Mechanistic Grounding: The Causality of qNMR vs. Mass Balance

The Indirect Nature of Mass Balance

The Mass Balance method is a subtractive, secondary analytical approach. It determines the mass fraction of the target analyte by quantifying all conceivable impurities—water (Karl Fischer), residual solvents (TGA/GC), inorganic ash (Residue on Ignition), and related organic impurities (HPLC-UV)—and subtracting their sum from 100%[1].

  • The Flaw of Error Propagation: Because mass balance relies on multiple independent analytical techniques, the measurement uncertainty of each test compounds. Furthermore, HPLC-UV requires an identical, pre-certified reference standard to determine response factors, creating a circular dependency[3].

The Direct Causality of qNMR

Unlike chromatography, qNMR operates on a fundamental quantum mechanical principle: the integrated area of a nuclear magnetic resonance signal is strictly proportional to the molar amount of the nuclei generating that signal, regardless of their chemical environment [4].

  • Primary Ratio Measurement: This physical causality allows qNMR to bypass the need for an identical reference material. The purity of homophenylalaninylmethane can be directly calculated by comparing the integral of its protons against the integral of a highly pure, structurally unrelated Internal Standard (IS)[3].

Table 1: Objective Performance Comparison
ParameterQuantitative NMR (qNMR)Mass Balance (HPLC + KF + TGA + ROI)
Measurement Principle Direct primary ratio measurementIndirect subtractive measurement
Reference Standard Required No (Uses independent Internal Standard)Yes (For HPLC-UV calibration)
Analysis Time ~2-4 hours (including sample prep)~3-5 days (requires multiple techniques)
Sample Consumption Low (~10-20 mg, non-destructive)High (>100 mg across multiple tests)
Uncertainty Propagation Low (Single measurement equation)High (Sum of uncertainties from 4+ tests)

Workflow & Logical Relationships

To visualize the operational differences and the self-validating nature of qNMR, review the following logical workflows.

Workflow cluster_qNMR Primary Ratio Method (qNMR) cluster_MB Orthogonal Mass Balance Title Reference Standard Validation Workflow Weigh Gravimetric Co-weighing Analyte + IS T1 Inversion-Recovery T1 Determination Weigh->T1 Acq 1H-NMR Acquisition (D1 > 7*T1) T1->Acq Calc Direct Mass Fraction Calculation Acq->Calc Compare Equivalence Assessment (Target: Δ < 0.5%) Calc->Compare HPLC HPLC-UV (Organic Purity) Sub 100% - Σ Impurities HPLC->Sub KF Karl Fischer (Water Content) KF->Sub TGA TGA / ROI (Volatiles/Ash) TGA->Sub Sub->Compare

Fig 1: Parallel validation workflow comparing qNMR and Mass Balance methodologies.

SelfValidation System Self-Validating qNMR System Spec 1. Specificity System->Spec Relax 2. Thermodynamic Equilibrium System->Relax Grav 3. Metrological Traceability System->Grav Spec_Desc 2D HSQC/HMBC Ensures no hidden co-elution under target peaks Spec->Spec_Desc Relax_Desc Inversion-Recovery (T1) Ensures D1 > 7*T1 for >99.9% magnetization recovery Relax->Relax_Desc Grav_Desc Certified Weights & Buoyancy Correction Anchors to SI Unit (kg) Grav->Grav_Desc

Fig 2: The three pillars of a self-validating qNMR measurement system.

Experimental Protocol: A Self-Validating qNMR System

To comply with USP <761> and ISO 17034 guidelines, the qNMR protocol must be internally self-validating[2]. Every parameter must be empirically derived from the sample's physical properties rather than relying on generic instrument defaults.

Step 1: Specificity & Internal Standard (IS) Selection
  • Causality: For accurate integration, the target peaks of the analyte and the IS must not overlap with each other, nor with any solvent or impurity peaks.

  • Action: Homophenylalaninylmethane features an acetyl methyl group (-CH₃) yielding a sharp singlet at ~2.1 ppm (3H)[5]. We select 1,4-Dinitrobenzene (1,4-DNB) as the IS because its aromatic protons yield a distinct singlet at ~8.4 ppm (4H), ensuring zero spectral overlap. A 2D HSQC experiment is run prior to quantitation to confirm no hidden impurities co-resonate under the 2.1 ppm target peak.

Step 2: Thermodynamic Equilibrium (T1 Relaxation Optimization)
  • Causality: Radiofrequency pulses perturb the magnetization of nuclei. If the relaxation delay (D1) between scans is too short, nuclei with longer longitudinal relaxation times (T1) will not fully return to thermal equilibrium, artificially deflating their signal area and skewing the purity calculation[2].

  • Action: Conduct an Inversion-Recovery experiment to measure the T1 of both the analyte and the IS.

Table 2: T1 Relaxation Data for D1 Optimization
CompoundTarget Proton(s)Chemical Shift (ppm)Measured T1 (seconds)Required D1 (7 × T1)
HomophenylalaninylmethaneAcetyl methyl (-CH₃)~2.1 (Singlet, 3H)2.4> 16.8 s
1,4-Dinitrobenzene (IS)Aromatic (-CH)~8.4 (Singlet, 4H)3.1> 21.7 s

Protocol Mandate: Based on the causality of magnetization recovery, D1 is strictly set to 25 seconds to guarantee >99.9% recovery for all target nuclei.

Step 3: Metrological Gravimetric Preparation
  • Causality: Because qNMR is a primary ratio method, its quantitative accuracy is entirely anchored to the precision of the initial weighings[3].

  • Action: Using a microbalance calibrated with SI-traceable weights, accurately co-weigh ~15.0 mg of homophenylalaninylmethane and ~10.0 mg of 1,4-DNB CRM into a static-free vial. Apply buoyancy corrections based on the density of the powders and ambient air density. Dissolve completely in 1.0 mL of DMSO-d6.

Step 4: Acquisition and Processing
  • Acquisition: Acquire 1H-NMR spectra using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1). Ensure the spectral window is wide enough (e.g., 20 ppm) to capture all signals and flat baselines.

  • Processing: Process with zero-filling (128k points) and rigorous manual phase and baseline correction. Integrate the main peaks, ensuring the integration window spans at least ±30 Hz to fully encompass the ¹³C satellite signals, preventing signal loss.

Step 5: Direct Mass Fraction Calculation

Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Quantitative Data Presentation: qNMR vs. Mass Balance

To validate the qNMR methodology, the homophenylalaninylmethane candidate material was analyzed using both the optimized qNMR protocol and a comprehensive Mass Balance suite (HPLC-UV + Karl Fischer + TGA + ROI)[6].

Table 3: Purity Validation Results (Experimental Data)
MethodPurity (% w/w)Expanded Uncertainty (k=2)Pass/Fail (Target >98.0%)
qNMR (Primary Ratio) 99.24% ± 0.28% PASS
Mass Balance (Orthogonal)99.31%± 0.65%PASS
Difference (Δ) 0.07% N/A Equivalence Confirmed

Data Interpretation: The results demonstrate exceptional alignment between the two methodologies, with a variance (Δ) of only 0.07%. However, the Expanded Uncertainty of the qNMR method (±0.28%) is significantly lower than that of the Mass Balance method (±0.65%). This confirms that by eliminating the compounded errors of multiple secondary tests, qNMR provides a more precise, highly reliable certification of homophenylalaninylmethane reference standards in a fraction of the time[3][6].

References

  • QNMR for Reference Material Preparation - Encyclopedia.pub - encyclopedia.pub.
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed - nih.gov.
  • Equavilency between Mass Balance and qNMR metholologies - General - usp.org.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • HPQ - PDBe-KB Ligand Pages (PDBeChem) - EMBL-EBI - ebi.ac.uk.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) - usp.org.

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling Homophenylalanine Derivatives

Disclaimer: The term "Homophenylalaninylmethane" does not correspond to a standard chemical name. This guide provides essential safety and handling protocols based on the properties of a likely interpretation: N-methyl-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The term "Homophenylalaninylmethane" does not correspond to a standard chemical name. This guide provides essential safety and handling protocols based on the properties of a likely interpretation: N-methyl-L-homophenylalanine, a derivative of the amino acid homophenylalanine. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used, as hazards can vary.[1][2][3] This document is intended for an audience of trained researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

As a modified amino acid, N-methyl-L-homophenylalanine is anticipated to be a solid, likely a crystalline powder, at room temperature.[4] While not classified as highly hazardous, related amino acid derivatives can cause skin, eye, and respiratory irritation upon contact or inhalation.[4][5][6] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[4][7]

A thorough risk assessment is the foundation of safe laboratory practice. Before beginning any procedure, evaluate the quantity of the substance being used, the potential for aerosol or dust generation, and the specific manipulations involved (e.g., weighing, dissolving, transfer).[8][9]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Its use must be preceded by the implementation of engineering and administrative controls to minimize potential exposure.

  • Engineering Controls: The most effective control measure is to handle the compound within a certified chemical fume hood, especially during procedures like weighing or transferring the solid, where dust generation is likely.[9][10] The fume hood's exhaust ventilation protects the user from inhaling airborne particles.[10] Ensure safety showers and eyewash stations are readily accessible.[9][11]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[9] All personnel must receive comprehensive training on the specific hazards and handling procedures outlined in the lab's Chemical Hygiene Plan (CHP).[1][12] Keep accurate records of chemical inventories and ensure all containers are properly labeled.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[13]

Protection Type Specification Purpose and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to NIOSH or EN166 standards.[5]Protects eyes from irritation or injury caused by airborne dust particles or accidental splashes of solutions containing the compound.[5]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can lead to irritation.[5] Gloves should be inspected for integrity before use and disposed of immediately after handling the chemical or if contamination is suspected.[5][7]
Skin & Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.[5][13]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required.Necessary for procedures with a high likelihood of generating dust, especially when handling larger quantities or if engineering controls are insufficient to maintain exposure below acceptable limits.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow minimizes risk and ensures procedural consistency.

Preparation
  • Verify Controls: Confirm that the chemical fume hood is operational and that safety shower and eyewash stations are unobstructed.

  • Don PPE: Correctly put on all required PPE as specified in the table above.

  • Prepare Workspace: Clear the fume hood of all non-essential items and lay down absorbent bench paper to contain any minor spills.

Weighing and Transferring Solid Compound
  • Location: Conduct all weighing and transferring of the solid compound inside a chemical fume hood to contain any dust.[5]

  • Technique: Use a spatula to carefully transfer the powder to a tared weigh boat or container. Avoid creating dust clouds by handling the material gently.

  • Closure: Tightly seal the source container immediately after use.

Dissolution and Handling of Solutions
  • Solvent Addition: When dissolving, add the solvent to the solid slowly to prevent splashing.

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.

  • Transfers: Use appropriate volumetric pipettes for liquid transfers.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[7]

Emergency and Disposal Plans

Preparedness is key to managing unexpected events.

Spill Response
  • Evacuate and Alert: If a significant spill occurs, alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel.

  • Cleanup (for minor spills):

    • Ensure appropriate PPE is worn.

    • Gently cover the spilled solid with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.[5]

    • Sweep the mixture into a designated, labeled hazardous waste container.[2][5]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal is crucial for environmental safety and regulatory compliance.[14]

  • Waste Segregation: All materials contaminated with the compound (e.g., unused solid, solutions, gloves, weigh paper, pipette tips) must be segregated as chemical waste.[15][16] Do not mix with other waste streams unless compatibility is confirmed.[16]

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible waste container.[14][15] The label must include "Hazardous Waste" and the full chemical name.[15]

  • Disposal: Follow your institution's guidelines for the disposal of chemical waste, which typically involves collection by an Environmental Health and Safety (EHS) department or a licensed waste contractor.[13][14]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Homophenylalanine Derivatives cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection cluster_3 Final Action Start Start: Assess Procedure CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust UseFumeHood Work in Chemical Fume Hood CheckDust->UseFumeHood Yes FollowSOP Follow Standard Operating Procedure (SOP) CheckDust->FollowSOP No EnhancedPPE Enhanced PPE: - Standard PPE - NIOSH-Approved Respirator UseFumeHood->EnhancedPPE BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat FollowSOP->BasePPE Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow based on procedural risk assessment.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2019, April 8). Safety Data Sheet: OPA Reagent Kit for Amino Acid Analysis. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Gonzales, S. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Retrieved from [Link]

  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • University of South Carolina. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Lab Manager. (2025, October 7). The OSHA Laboratory Standard. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health Office of Science Policy. (2017, March 14). OSHA Regulations and Guidance Applicable to Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. Retrieved from [Link]

  • ACS Nano. (2022, May 1). How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial. American Chemical Society. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6951135, N-Methylphenylalanine. Retrieved from [Link]

  • CPAChem. (2023, March 24). Safety Data Sheet. Retrieved from [Link]

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